1,6-Diiodoperfluorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDDLBOAIKFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190949 | |
| Record name | 1,6-Diiodoperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-80-4 | |
| Record name | 1,6-Diiodoperfluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diiodoperfluorohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diiodoperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diiodoperfluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIIODOPERFLUOROHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7E2MA3AD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 1,6-diiodoperfluorohexane
An In-Depth Technical Guide to 1,6-Diiodoperfluorohexane: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (C₆F₁₂I₂), a significant compound in the field of fluorinated materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, reactivity, and key applications of this versatile molecule. The structure of this guide is tailored to present the information in a logical and accessible manner, prioritizing scientific integrity and practical insights.
Introduction: A Unique Fluorinated Building Block
This compound, with the IUPAC name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane, is a perfluorinated alkyl iodide.[1] Its structure consists of a six-carbon chain fully substituted with fluorine atoms, capped at both ends by iodine atoms.[2][3] This unique arrangement of highly electronegative fluorine atoms and reactive iodine atoms imparts a distinct combination of properties, including high thermal stability, chemical inertness of the fluorinated backbone, and specific reactivity at the carbon-iodine bonds.[3] These characteristics make it a valuable precursor and building block in advanced organic synthesis and polymer chemistry.[2]
The molecule's high density and hydrophobicity are direct consequences of its fluorinated nature.[2][3] Its utility spans from creating specialized polymers and surfactants to serving as a key intermediate in the synthesis of complex fluorinated pharmaceuticals and materials.[2]
Core Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application. Due to its perfluorinated structure, it exhibits properties significantly different from its hydrocarbon analogs. It is a dense material that can exist as a low-melting solid or a colorless liquid at or near room temperature.[3]
A summary of its key quantitative properties is presented below. It is important to note that reported boiling points can vary based on the pressure under which they were measured.
| Property | Value | Conditions / Notes | Source(s) |
| CAS Number | 375-80-4 | [1][4][5] | |
| Molecular Formula | C₆F₁₂I₂ | [1][4][6] | |
| Molecular Weight | 553.85 g/mol | [1][2][4] | |
| Appearance | White or colorless to light yellow solid or liquid | Low-melting solid | [3] |
| Melting Point | 25-30 °C | (lit.) | [4][5] |
| Boiling Point | 185.4 °C | at 760 mmHg | [4] |
| 173-174 °C | (lit.) | [5] | |
| 160-161 °C | at 760 mmHg | [2] | |
| 115 °C | at 100 mmHg | ||
| Density | 2.398 g/cm³ | [4] | |
| 2.357 g/cm³ | [5] | ||
| Refractive Index | 1.398 | [4][5][7] | |
| Vapor Pressure | 1.333 - 1013.25 hPa | at 25 - 180 °C | [4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] | |
| Light Sensitivity | Decomposes upon exposure to light | Store in a cool, dark place | [2][5] |
Synthesis and Purification
The primary industrial pathway for producing linear this compound is through a controlled radical process known as telomerization.[2] This method offers high selectivity for linear isomers compared to other techniques like electrochemical fluorination, which often yield mixtures of branched and linear products.[2]
Industrial Synthesis via Telomerization
The telomerization process involves the reaction of a perfluoroalkyl iodide, which acts as the chain transfer agent (the "telogen"), with tetrafluoroethylene (TFE), the monomer being polymerized (the "taxogen").[2] This builds the perfluorinated carbon chain in a controlled manner.
Caption: Industrial synthesis of this compound via telomerization.
Laboratory-Scale Synthesis Protocol: Telomerization
This protocol outlines a generalized procedure for the synthesis of α,ω-diiodoperfluoroalkanes.
Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety measures in a suitable fume hood.
Materials:
-
Autoclave/High-pressure reactor with stirring
-
Tetrafluoroethylene (TFE) gas cylinder and mass flow controller
-
Pentafluoroethyl iodide (C₂F₅I) or similar telogen
-
Thermal initiator (e.g., tert-butyl peroxypivalate)[2]
-
Vacuum pump and fractional distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charging Reagents: Evacuate the reactor and charge it with the telogen (e.g., pentafluoroethyl iodide). The molar ratio of telogen to taxogen is critical for controlling the chain length of the final product.[2]
-
Initiator Addition: Introduce the thermal initiator into the reactor.
-
Pressurization & Heating: Seal the reactor and begin feeding tetrafluoroethylene (TFE) gas to the desired pressure. Simultaneously, heat the reactor to the target temperature (e.g., 285-320 °C) to initiate the radical reaction.[2]
-
Reaction: Maintain the temperature and pressure for the required residence time, allowing the telomerization to proceed. The TFE monomer will insert into the carbon-iodine bond of the telogen and the growing chains.
-
Cooling & Depressurization: After the reaction period, cool the reactor to ambient temperature and carefully vent any unreacted TFE.
-
Product Recovery: Open the reactor and collect the crude product mixture, which will contain diiodoperfluoroalkanes of various chain lengths.
-
Purification: Purify the crude mixture using fractional distillation under reduced pressure to isolate this compound based on its boiling point.[2]
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the two carbon-iodine bonds. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the terminal carbons susceptible to nucleophilic attack and facilitates radical reactions.
Key Reaction Types:
-
Nucleophilic Substitution: The iodine atoms are effective leaving groups and can be replaced by a variety of nucleophiles.[2][3]
-
Radical Reactions: The C-I bond can be homolytically cleaved to form a perfluoroalkyl radical. This reactivity is central to its use in polymerization and addition reactions.[2]
-
Polymerization: It can act as a difunctional monomer or a chain transfer agent in the synthesis of semifluorinated polymers.[2]
Application Workflow: Synthesis of a Telechelic Fluorinated Diol
A prominent application of this compound is the synthesis of α,ω-telechelic fluorinated diols. These diols are valuable precursors for creating fluorinated polyurethanes and other advanced polymers. The process involves a two-step sequence: a radical addition to an unsaturated alcohol, followed by the reduction of the remaining iodine atoms.[8]
Caption: Two-step synthesis of a telechelic diol from this compound.
This transformation highlights the compound's utility in creating well-defined, functionalized fluorinated oligomers for materials science applications.[8]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative technique. Due to the molecule's symmetry, one would expect three distinct signals corresponding to the -CF₂- groups at different positions relative to the iodine atoms: the α-CF₂ (adjacent to I), β-CF₂ (next to α), and the central γ-CF₂ groups.
-
¹³C NMR: The spectrum would show signals for the different carbon environments, with coupling to fluorine atoms (C-F coupling) splitting the peaks into complex multiplets. Spectroscopic studies have utilized ¹³C and ¹⁹F NMR to investigate the compound's strong halogen bonding with halide anions.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the far-IR region. FT-IR has been used to demonstrate that halogen bonding can induce conformational changes in similar molecules.[9]
-
Safety, Handling, and Environmental Considerations
Proper handling of this compound is critical to ensure laboratory safety and minimize environmental impact.
Safety Precautions:
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Use only in a well-ventilated area or a chemical fume hood.[7]
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It can also be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Storage: It is light-sensitive and should be stored in a tightly sealed container in a cool, dark, and refrigerated (0-10°C) place.[2][5]
Environmental Profile:
-
Like many perfluorinated compounds (PFAS), this compound is expected to be persistent in the environment.[2][3] Its use and disposal should be managed according to local, state, and federal regulations to prevent environmental release.[2][3]
Conclusion
This compound is a cornerstone of advanced fluoropolymer and materials chemistry. Its well-defined structure, combining a stable perfluorinated core with reactive terminal iodine atoms, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in research and development. As with all perfluorinated substances, responsible handling and an awareness of its environmental profile are essential for its sustainable application in science and technology.
References
- 1. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 375-80-4 [smolecule.com]
- 3. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 375-80-4 Cas No. | Perfluoro-1,6-diiodohexane | Apollo [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Strong halogen bonding of 1,2-diiodoperfluoroethane and this compound with halide anions revealed by UV-Vis, FT-IR, NMR spectroscopes and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1,6-Diiodoperfluorohexane
This guide provides a comprehensive overview of the synthesis and purification of 1,6-diiodoperfluorohexane (C₆F₁₂I₂), a valuable fluorinated building block in organic synthesis and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization techniques.
Introduction: The Significance of this compound
This compound is a perfluorinated compound characterized by a six-carbon chain fully substituted with fluorine atoms, with iodine atoms at the terminal positions.[1] This unique structure imparts high thermal stability, chemical inertness, and hydrophobicity.[2] The presence of iodine atoms at both ends of the perfluoroalkane chain allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of fluorinated materials such as surfactants, polymers, and pharmaceutical intermediates.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₆F₁₂I₂ | [3] |
| Molecular Weight | 553.86 g/mol | [4] |
| Appearance | Colorless to light yellow solid or liquid | [2] |
| Melting Point | 25 °C / 77 °F | [5] |
| Boiling Point | 115 °C / 239 °F | [5] |
| Sensitivity | Light sensitive | [1][5] |
Synthesis of this compound: A Focus on Telomerization
While several methods for the synthesis of this compound exist, including electrochemical fluorination and radical addition reactions, the telomerization of tetrafluoroethylene (TFE) with iodine is a prominent and effective approach.[1][6] This method allows for the controlled formation of the perfluoroalkyl chain.
Reaction Principle
Telomerization is a process where a telogen (in this case, iodine) reacts with a taxogen (tetrafluoroethylene) to form a mixture of telomers of varying chain lengths. The reaction proceeds via a radical mechanism. By controlling the reaction conditions, the formation of the desired this compound can be optimized.
Experimental Workflow: Telomerization of TFE with Iodine
The following diagram illustrates the general workflow for the synthesis of this compound via telomerization.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood by trained personnel.
Materials:
-
Iodine (I₂)
-
Tetrafluoroethylene (TFE) gas
-
High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and temperature controller.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.
-
Charging the Reactor: Place a known quantity of iodine into the autoclave. The molar ratio of TFE to iodine is a critical parameter to control the chain length of the resulting perfluoroalkyl iodides.
-
Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Introduction of TFE: Introduce TFE gas into the autoclave to the desired pressure.
-
Reaction Initiation: Heat the autoclave to the target reaction temperature. The reaction can be initiated thermally.
-
Reaction Monitoring: Monitor the pressure and temperature throughout the reaction. The consumption of TFE will lead to a pressure drop. Maintain the desired pressure by feeding more TFE if necessary.
-
Reaction Termination and Cooling: Once the desired reaction time has elapsed or TFE consumption ceases, stop the heating and allow the autoclave to cool to room temperature.
-
Product Recovery: Carefully vent any unreacted TFE and collect the crude product mixture from the autoclave. The crude product will be a mixture of α,ω-diiodoperfluoroalkanes of varying chain lengths.
Purification: Isolating the Target Compound
The crude product from the telomerization reaction is a mixture of I(CF₂CF₂)nI telomers. Fractional distillation is the primary method used to separate this compound from the other telomers.
Principle of Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[7] A fractionating column provides a large surface area (through packing materials like glass beads or rings) for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
Experimental Workflow: Purification
Caption: Step-by-step workflow for the purification of this compound by fractional distillation.
Detailed Experimental Protocol: Purification
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude product mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently.
-
Fraction Collection: As the mixture heats, the components will begin to vaporize and rise through the fractionating column. The temperature at the distillation head will plateau as the first, lowest-boiling fraction distills. Collect this fraction in a separate receiving flask.
-
Isolating the Target: After the first fraction has distilled, the temperature will rise again and plateau at the boiling point of the next component. Collect the fraction that distills at the boiling point of this compound (approximately 115 °C at atmospheric pressure).
-
Higher Boiling Fractions: Once the target fraction is collected, the temperature may rise again, indicating the distillation of higher-boiling telomers. These should be collected separately.
-
Completion: Stop the distillation before the distilling flask runs dry.
Analytical Characterization: Ensuring Purity and Identity
Proper analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the final product and identifying any residual impurities. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The mass spectrometer then provides information about the mass-to-charge ratio of the fragments, allowing for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of this compound. ¹H NMR will be largely uninformative due to the absence of hydrogen atoms. However, ¹⁹F NMR and ¹³C NMR are crucial.
-
¹⁹F NMR: Will show characteristic signals for the different fluorine environments in the perfluorohexane chain.
-
¹³C NMR: Will provide information about the carbon skeleton.
Safety and Handling
Perfluorinated compounds, including this compound, should be handled with care.[1] It is important to consult the Safety Data Sheet (SDS) before use.[5] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.
-
Light Sensitivity: this compound is light-sensitive and should be stored in a dark, cool place.[1]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The synthesis and purification of this compound, primarily through the telomerization of tetrafluoroethylene and subsequent fractional distillation, is a well-established yet technically demanding process. Careful control of reaction parameters and meticulous purification are paramount to obtaining a high-purity product. This guide provides the fundamental knowledge and procedural outlines to enable researchers and scientists to successfully synthesize and characterize this important fluorinated building block for their advanced applications.
References
- 1. Determination of perfluorinated compounds in packaging materials and textiles using pressurized liquid extraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,6-Diiodoperfluorohexane
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,6-diiodoperfluorohexane (C6F12I2). While direct experimental studies on the conformational landscape of this specific molecule are limited, this document synthesizes foundational principles from studies on perfluoroalkanes and related halogenated compounds to present a scientifically grounded model of its behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds.
Introduction: The Significance of this compound
This compound is a perfluorinated organic compound characterized by a six-carbon backbone fully substituted with fluorine atoms, with iodine atoms at the terminal positions.[1] Its chemical formula is C6F12I2, and its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane.[1][2] The presence of a high degree of fluorination imparts significant chemical and thermal stability, while the terminal iodine atoms provide reactive sites for further chemical modification, making it a valuable precursor in the synthesis of various fluorinated materials.[1][3] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, physical properties, and interactions in various applications.
Molecular Structure: A Departure from Hydrocarbon Analogs
Unlike their hydrocarbon counterparts which favor a planar, all-trans conformation, perfluoroalkanes exhibit a distinct preference for helical or twisted backbone structures.[4] This fundamental difference arises from the unique electronic and steric properties of the fluorine atoms. The strong C-F bond and the high electronegativity of fluorine lead to significant electrostatic repulsion between adjacent fluorine atoms, destabilizing the planar conformation.
Conformational Analysis: The Helical Nature of the Perfluorinated Chain
The conformational landscape of perfluoroalkanes is considerably more complex than that of n-alkanes. The preference for non-planar structures is a well-documented phenomenon, driven by a combination of electrostatic repulsion and hyperconjugation effects.
Torsional Potential of Perfluoroalkanes
Studies on perfluorobutane (C4F10) have been instrumental in elucidating the torsional potential around the central C-C bond in perfluorinated chains.[6][7] These studies reveal that the trans conformation (dihedral angle of 180°) is not a minimum on the potential energy surface. Instead, two degenerate chiral minima, often referred to as t+ and t-, are found at dihedral angles of approximately ±12° from the trans position.[6] These minima are separated by a small energy barrier.
Furthermore, the gauche conformations in perfluorobutane are also more complex than in n-butane. Two sets of gauche minima are typically identified: g+ and g- at around ±125°, and g'+ and g'- at approximately ±83°.[6] The gauche conformers are generally higher in energy than the twisted-trans conformers.[6]
Extrapolation to this compound
For the six-carbon chain of this compound, we can expect a similar helical or twisted structure for the perfluorinated backbone. The molecule has three internal C-C bonds (C2-C3, C3-C4, C4-C5) around which rotation will define the overall conformation. The preference for slightly twisted trans states and the presence of multiple gauche minima for each of these bonds will lead to a complex potential energy surface with numerous possible conformers.
The presence of the terminal iodine atoms will further influence the conformational preferences through:
-
Steric Effects: The large van der Waals radius of iodine will introduce significant steric hindrance, likely disfavoring conformations where the iodine atoms are in close proximity.
-
Dipole-Dipole Interactions: The C-I bond is polarizable, and dipole-dipole interactions between the two C-I bonds, as well as with the C-F bonds, will play a role in determining the relative stability of different conformers.
A plausible low-energy conformation for this compound would involve a helical arrangement of the perfluorinated backbone that maximizes the distance between the two terminal iodine atoms.
Experimental and Computational Methodologies for Structural Elucidation
The determination of the precise molecular structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational modeling.
Experimental Techniques
-
Gas Electron Diffraction (GED): This is a powerful technique for determining the molecular structure of molecules in the gas phase.[8][9] By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, one can derive information about bond lengths, bond angles, and torsional angles. For a molecule with multiple conformers, GED can provide information about the relative populations of these conformers at a given temperature.
-
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn dependent on its symmetry and conformation.[10] The appearance of specific bands in the spectra can be used to identify the presence of different conformers. Temperature-dependent studies can provide insights into the thermodynamics of conformational changes.[10]
-
X-ray Crystallography: If this compound can be obtained in a crystalline form, X-ray diffraction can provide a detailed and precise picture of its molecular structure in the solid state.[11] However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in the gas or liquid phase.
Computational Methods
-
Density Functional Theory (DFT): DFT has proven to be a reliable method for studying the structure and energetics of perfluorinated compounds.[5][6] By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of its dihedral angles, one can identify the stable conformers (minima) and the transition states between them (saddle points). This allows for the determination of the relative energies of the different conformers and the energy barriers for interconversion.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of this compound over time. By simulating the motion of the atoms in the molecule, one can observe conformational transitions and determine the equilibrium populations of different conformers at a given temperature.
Summary of Key Structural and Conformational Features
The following table summarizes the expected structural and conformational properties of this compound based on the analysis of related perfluoroalkanes.
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C6F12I2 | |
| Molecular Weight | 553.85 g/mol | [2][12] |
| C-C Bond Length | ~1.54 Å | Based on DFT calculations of perfluoroalkanes.[5] |
| C-F Bond Length | ~1.34 Å | Based on DFT calculations of perfluoroalkanes.[5] |
| C-I Bond Length | > 2.10 Å | Expected to be longer than in alkyl iodides due to perfluoroalkyl effect. |
| Backbone Conformation | Helical/Twisted | Consistent with known behavior of perfluoroalkanes.[4] |
| Torsional Minima | Twisted-trans (non-planar) and multiple gauche conformers | Inferred from studies on perfluorobutane.[6] |
Visualizing the Conformational Landscape
The following diagram illustrates the general concept of the torsional potential energy surface for a central C-C bond in a perfluoroalkane, highlighting the key differences from a typical n-alkane.
A conceptual representation of the torsional potential energy surface around a central C-C bond in a perfluoroalkane.
Experimental Protocols for Further Investigation
To definitively characterize the molecular structure and conformation of this compound, the following experimental workflow is proposed:
A proposed integrated experimental and computational workflow for the comprehensive structural and conformational analysis of this compound.
Conclusion
The molecular structure and conformational behavior of this compound are governed by the intrinsic helical preference of its perfluorinated backbone, further modulated by the steric and electronic effects of the terminal iodine atoms. Based on extensive studies of analogous perfluoroalkanes, a non-planar, twisted conformation is predicted to be the most stable. A definitive characterization of its conformational landscape awaits targeted experimental and computational investigation. The insights and methodologies presented in this guide provide a robust framework for such future studies, which will be invaluable for the rational design and application of this and other complex fluorinated molecules.
References
- 1. Buy this compound | 375-80-4 [smolecule.com]
- 2. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The torsional potential of perfluoro n-alkanes: A density functional study for Journal of Chemical Physics - IBM Research [research.ibm.com]
- 7. Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas phase electron diffraction study of six fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Molecular symmetry change of perfluoro-n-alkanes in ‘Phase I’ monitored by infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
thermal stability and decomposition of 1,6-diiodoperfluorohexane
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,6-Diiodoperfluorohexane
Abstract
This compound (C₆F₁₂I₂) is a pivotal molecule in fluorinated materials science and organic synthesis, valued for its perfluorinated backbone which imparts chemical inertness and unique physicochemical properties.[1][2] However, the utility of this compound in thermally demanding applications is dictated by its thermal stability, which is fundamentally limited by the two carbon-iodine (C-I) bonds. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. We will explore the theoretical underpinnings of its stability, focusing on bond dissociation energies, and elucidate the primary mechanisms of its decomposition. This guide details standardized experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), for empirical characterization. The resulting data and insights are crucial for researchers, scientists, and drug development professionals to establish safe operating parameters and predict the formation of degradation byproducts in high-temperature applications.
Introduction to this compound (I-C₆F₁₂-I)
This compound is an α,ω-diiodoperfluoroalkane featuring a six-carbon chain where all hydrogen atoms have been substituted by fluorine, with iodine atoms capping both ends of the molecule.[1][2] This structure combines the high stability of a perfluorinated core with the reactivity of terminal C-I bonds, making it a versatile chemical building block.[2][3]
Molecular Structure and Physicochemical Properties
The unique properties of this compound stem directly from its molecular architecture. The high electronegativity of fluorine atoms creates strong C-F bonds and a protective electron sheath around the carbon backbone, leading to high hydrophobicity and chemical resistance.[1] In contrast, the C-I bonds are significantly weaker and more polarized, serving as reactive sites for various chemical transformations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 375-80-4 | [4][5] |
| Molecular Formula | C₆F₁₂I₂ | [2][5][6] |
| Molecular Weight | 553.85 g/mol | [5][6] |
| Appearance | White to light yellow/red solid or colorless liquid | [2][4][7] |
| Melting Point | 25-30 °C | [4][7] |
| Boiling Point | 173-174 °C (at 760 mmHg) | [4][7] |
| Density | ~2.357 g/cm³ | [4][7] |
| Sensitivity | Light-sensitive; decomposes upon exposure | [1][4][7] |
Significance and Applications in Advanced Synthesis
The dual nature of its structure makes this compound an important reagent in materials science and organic synthesis. It serves as a key precursor for:
-
Fluorinated Telomers: It is employed in the synthesis of fluorinated telomers, which are oligomers used as intermediates for more complex molecules.[4][7]
-
Semifluorinated Polymers: It can act as a monomer or chain-transfer agent in polymerization reactions to create specialized polymers with unique surface properties.[1]
-
Advanced Materials: Its derivatives are used to develop materials with specific characteristics, such as fluorinated surfactants and advanced lubricants.[1]
-
Organic Synthesis: The reactive C-I bonds allow it to be a building block for introducing perfluorohexyl chains into pharmaceuticals and other functional materials.[1][2]
Theoretical Framework of Thermal Stability
While perfluorinated compounds are renowned for their thermal stability, the presence of iodine atoms in this compound introduces a critical vulnerability.
The Role of Perfluorination in Molecular Stability
The strength of the C-F bond (typically >110 kcal/mol) is one of the strongest single bonds in organic chemistry. This, combined with the steric shielding provided by the fluorine atoms, makes the perfluorinated backbone exceptionally resistant to thermal cleavage. For comparison, perfluorohexane (C₆F₁₄) is stable up to 350°C and shows only early signs of decomposition at 400°C.[8]
The Carbon-Iodine Bond: The Achilles' Heel
The primary factor governing the thermal stability of this compound is the Carbon-Iodine (C-I) bond. The bond dissociation energy (BDE) for a C-I bond in a perfluoroalkyl iodide is significantly lower than that of C-F or C-C bonds. For instance, the BDE of the C-I bond in a similar compound, 1-iodoheptafluoropropane (I-C₃F₇), is approximately 209 kJ/mol (~50 kcal/mol).[9] This value is less than half the BDE of a typical C-F bond, making the C-I bond the most likely point of initial molecular fragmentation upon heating.[3][10][11]
Predicted Decomposition Initiation: Homolytic Cleavage
Given the low BDE, the thermal decomposition of this compound is initiated by the homolytic cleavage of one of the C-I bonds. This process, where the bond breaks symmetrically to produce two radical species, does not require an external initiator and becomes significant at elevated temperatures.[3][12]
Reaction: I-(CF₂)₆-I → I-(CF₂)₆• + I•
This initial step generates a perfluoro-6-iodohexyl radical and an iodine radical, which are highly reactive and trigger a cascade of subsequent decomposition reactions.
Thermal Decomposition Profile of this compound
While specific, published TGA data for this exact compound is scarce, a detailed decomposition profile can be constructed based on the known chemistry of perfluoroalkyl iodides and pyrolysis studies of related PFAS compounds.[13][14]
Onset of Decomposition and Thermal Limits
The homolysis of the C-I bond dictates that the thermal decomposition of this compound will begin at temperatures far below that of its fully fluorinated analogue, C₆F₁₄. The onset of significant mass loss is anticipated to be in the 250-350°C range under an inert atmosphere. This temperature is high enough to provide a stable window for many synthetic applications but represents a critical limit for high-temperature processing.
Primary Decomposition Mechanism and Pathways
Following the initial C-I bond scission, the resulting radicals can undergo several transformations. The proposed decomposition pathway is outlined below.
Caption: Predicted thermal decomposition pathway for this compound.
-
Initiation: The process begins with the homolytic cleavage of a C-I bond.[3]
-
Propagation:
-
Iodine Formation: Two iodine radicals (I•) combine to form stable, purple iodine vapor (I₂).
-
β-Scission: The primary carbon radical (I-(CF₂)₆•) can undergo fragmentation, typically at the C-C bond beta to the radical center, to release stable, smaller molecules like tetrafluoroethylene (C₂F₄) and generate a new, shorter-chain perfluoroalkyl radical.
-
-
Termination: Radicals can combine with each other to form a variety of stable, and potentially larger, molecules, leading to a complex mixture of final products.
Identification of Decomposition Products
Based on pyrolysis studies of other long-chain PFAS, the thermal decomposition of this compound is expected to yield a range of products.[15][16][17]
Table 2: Expected Thermal Decomposition Products
| Product Class | Specific Examples | Formation Mechanism |
| Inorganic Vapors | I₂, HF (if H present) | Radical recombination, reaction with trace H₂O |
| Perfluoroalkenes | C₂F₄ (Tetrafluoroethylene), C₃F₆ (Hexafluoropropylene) | β-scission of carbon-chain radicals |
| Shorter-chain α,ω-diiodides | I-(CF₂)₄-I, I-(CF₂)₂-I | Fragmentation and radical recombination |
| Cyclic Compounds | Perfluorocyclobutane, etc. | Intramolecular cyclization of radicals |
Standardized Methodologies for Thermal Analysis
A comprehensive understanding of the thermal stability of this compound requires a multi-technique analytical approach.
Caption: Integrated workflow for comprehensive thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition.[18][19]
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and volatilization of products.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature (Tₒ) is determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies melting, boiling, and the exothermic or endothermic nature of decomposition.[20]
Objective: To characterize phase transitions and determine if the decomposition process releases (exothermic) or absorbs (endothermic) energy.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetic aluminum pan. An identical empty pan is used as a reference.
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0°C.
-
Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks for melting and boiling, and any broad exothermic or endothermic events at higher temperatures corresponding to decomposition.
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the definitive technique for identifying the volatile and semi-volatile products of thermal decomposition.[21]
Objective: To separate and identify the chemical species produced when this compound is thermally decomposed.
Methodology:
-
Sample Preparation: Place a small, precise amount (~100 µg) of the sample into a pyrolysis tube.
-
Pyrolysis: Insert the tube into the pyrolyzer, which is interfaced with the GC-MS inlet. Heat the sample rapidly to a set temperature (e.g., 350°C, 450°C, and 600°C to study products at different stages of decomposition) for a short duration (e.g., 30 seconds).
-
GC Separation: The decomposition products are swept by a carrier gas (Helium) onto a GC column. A temperature program (e.g., hold at 40°C for 2 min, then ramp to 300°C at 15°C/min) is used to separate the individual components.
-
MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation fingerprint) is compared against a spectral library (e.g., NIST) for positive identification.
Practical Implications and Safe Handling
Impact on Synthetic Chemistry Applications
The thermal stability profile is critical for designing synthetic protocols. For reactions involving this compound, the temperature should be maintained well below the onset of decomposition (~250°C) to prevent unwanted side reactions, yield loss, and the formation of complex impurities that can be difficult to separate from the desired product.
Safety Considerations for High-Temperature Applications
Heating this compound above its decomposition temperature will lead to the release of iodine vapor, which is a respiratory and eye irritant.[4][7] Furthermore, the other fluorinated decomposition products may have unknown toxicities. Therefore, all high-temperature work with this compound must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.
Conclusion
This compound is a compound of significant industrial and academic interest, prized for its unique combination of a stable fluorinated core and reactive terminal groups. Its thermal stability is governed by the comparatively weak Carbon-Iodine bonds, which undergo homolytic cleavage at temperatures between 250-350°C. This initiation event leads to the formation of iodine vapor and a cascade of radical reactions that fragment the perfluoroalkyl chain into smaller, volatile fluorocarbons. A thorough understanding of this decomposition behavior, characterized by robust analytical techniques such as TGA, DSC, and Py-GC-MS, is essential for its safe and effective use in any application involving elevated temperatures.
References
- 1. Buy this compound | 375-80-4 [smolecule.com]
- 2. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 5. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1,6-Diiodododecafluorohexane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 13. Fate of biosolids‐bound PFAS through pyrolysis coupled with thermal oxidation for air emissions control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Burning questions: Current practices and critical gaps in evaluating removal of per- and polyfluoroalkyl substances (PFAS) during pyrolysis treatments of biosolids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 17. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermogravimetric analysis - Chair of Energy Systems [epe.ed.tum.de]
- 19. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Navigating the Fluorous Realm: An In-depth Technical Guide to the Solubility of 1,6-Diiodoperfluorohexane in Organic Solvents
Abstract
Per- and polyfluoroalkyl substances (PFAS) represent a unique class of compounds with exceptional chemical and thermal stability. Among them, 1,6-diiodoperfluorohexane stands out as a critical building block in organic synthesis and materials science. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive exploration of the solubility of this compound in various organic solvents. We delve into the theoretical principles governing its solubility, present available qualitative and analogous quantitative data, and offer a detailed experimental protocol for researchers to precisely determine its solubility in their systems of interest. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile fluorinated compound.
Introduction: The Unique Nature of this compound
This compound (C₆F₁₂I₂) is a perfluorinated hexane derivative where the terminal carbons are bonded to iodine atoms.[1][2][3][4] This structure imparts a combination of high thermal and chemical stability, characteristic of perfluorocarbons, with the reactivity of carbon-iodine bonds, making it a valuable reagent in various chemical transformations.[1] Depending on the temperature, it can exist as a colorless liquid or a low-melting solid.[1][2][3] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and the formulation of advanced materials.
The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.[5] Perfluoroalkanes, however, often defy simple predictions due to their unique electronic properties.
Theoretical Framework: Unraveling the "Fluorophobic" Effect
While both hydrocarbons and perfluorocarbons are nonpolar, they often exhibit surprising immiscibility.[5] This phenomenon, often termed the "fluorophobic effect," is not born from repulsion of fluorine itself, but rather from the weak intermolecular attractions between perfluoroalkanes and other molecules.[6][7]
The key factors influencing the solubility of perfluoroalkanes include:
-
Weak van der Waals Forces: The highly electronegative fluorine atoms create strong C-F bonds, but the resulting molecules have low polarizability. This leads to very weak dispersion forces (van der Waals forces) between perfluoroalkane molecules and molecules of other organic solvents.[5][8]
-
High Cohesive Energy of Solvents: Many common organic solvents, even nonpolar ones like toluene, have significantly stronger cohesive forces (molecule-to-molecule attraction) than perfluoroalkanes. For a perfluoroalkane to dissolve, it must overcome these strong solvent-solvent interactions, which is often energetically unfavorable.
-
Minimal Solute-Solvent Interactions: The energy gained from the weak interactions between perfluoroalkane and solvent molecules is often insufficient to compensate for the energy required to disrupt the solvent's structure.[9]
The presence of the two iodine atoms in this compound introduces a degree of polarity and increases the molecule's polarizability compared to its perfluorohexane counterpart. This can lead to slightly enhanced solubility in more polarizable solvents.
Solubility Profile of this compound and Analogues
Qualitative Solubility of this compound:
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
Quantitative Solubility of Analogous Perfluorocarbons:
The following table presents the solubility of perfluorohexane (PFH) and other perfluorocarbons in various organic solvents. This data can serve as a useful proxy for estimating the solubility of this compound, keeping in mind that the diiodo- derivative may exhibit slightly different behavior. The data is presented as grams of solute per 100 grams of solvent at 25°C.[10]
| Solvent | Perfluorohexane (PFH) | Perfluoromethylcyclohexane (PMCH) | Perfluorodecalin (PFD) |
| Acetone | 8.6 | 9.0 | 3.8 |
| Toluene | 4.8 | 7.1 | 3.8 |
| Chloroform | 8.4 | 11 | 3.8 |
| Carbon Tetrachloride | 11.0 | 39 | 31 |
| Ethyl Acetate | 8.8 | 6.3 | - |
| Ethyl Alcohol | 4.3 | 5.7 | 1.9 |
| Cyclohexane | 9.5 | - | - |
| Xylene (m) | 1.9 | 7.1 | 3.8 |
Data sourced from F2 Chemicals Ltd.[10]
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for this compound in a specific solvent system, the following experimental protocol provides a robust and reliable method. This protocol is based on the isothermal saturation method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., Gas Chromatography).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mole fraction.
-
Conclusion
While specific quantitative solubility data for this compound remains scarce, a strong theoretical understanding of the principles governing the solubility of perfluoroalkanes, coupled with data from analogous compounds, provides a solid foundation for its application. The unique "fluorophobic" effect, stemming from weak intermolecular forces, dictates its limited miscibility with many organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. As the use of fluorinated compounds continues to expand in research and industry, a thorough understanding of their physical properties, particularly solubility, will be indispensable for innovation and process optimization.
References
- 1. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 375-80-4 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 4. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canr.msu.edu [canr.msu.edu]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. researchgate.net [researchgate.net]
- 10. f2chemicals.com [f2chemicals.com]
An In-depth Technical Guide to the Spectral Analysis of 1,6-Diiodoperfluorohexane
This guide provides a comprehensive analysis of 1,6-diiodoperfluorohexane using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the precise spectral interpretation of this highly fluorinated compound.
Introduction
This compound (C₆F₁₂I₂) is a key building block in organic synthesis and material science, often utilized in the creation of fluorinated materials such as surfactants and advanced polymers.[1] Its linear perfluorinated backbone, terminated by iodine atoms, imparts unique chemical properties that are leveraged in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide offers a detailed examination of its ¹H, ¹³C, and ¹⁹F NMR spectra, providing the necessary insights for accurate analysis.
Theoretical Framework: NMR of Fluorinated Compounds
The presence of fluorine atoms significantly influences NMR spectra. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent nucleus for NMR studies with sensitivity approaching that of ¹H.[2] Key characteristics of NMR spectroscopy on fluorinated compounds include:
-
Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a broad range of chemical shifts, typically spanning from -200 ppm to +200 ppm, which minimizes signal overlap and enhances spectral resolution.[2][3]
-
Through-Bond and Through-Space Coupling: Fluorine nuclei readily couple with other active nuclei (¹H, ¹³C, and other ¹⁹F). These spin-spin couplings can occur through bonds (J-coupling) and, notably, through space, providing valuable information about molecular conformation and proximity between atoms.[4][5]
-
Influence on ¹³C Spectra: Large ¹³C-¹⁹F coupling constants (¹JCF can be over 250 Hz) can lead to complex multiplets in ¹³C NMR spectra that may overlap, complicating interpretation.[6]
¹H NMR Spectral Analysis
For pure, fully fluorinated this compound, no signals are expected in the ¹H NMR spectrum. The presence of any proton signals would indicate impurities or residual non-deuterated solvent. This makes ¹H NMR a powerful tool for assessing the purity of the compound.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is the most informative for characterizing this compound. Due to the molecule's symmetry, three distinct fluorine environments are expected.
-
-CF₂-I (Position 1 & 6): These fluorine nuclei are directly attached to the carbon bearing the iodine atom. The high electronegativity of the surrounding fluorine atoms and the presence of the less electronegative iodine result in a downfield chemical shift.
-
-CF₂- (Position 2 & 5): These fluorine nuclei are adjacent to the terminal groups.
-
-CF₂- (Position 3 & 4): These represent the central difluoromethylene groups in the perfluorohexane chain.
The spectrum will display complex multiplets due to homonuclear fluorine-fluorine couplings (²JFF, ³JFF, ⁴JFF, and even ⁵JFF). The magnitude of these coupling constants provides detailed information about the connectivity and conformation of the fluoroalkyl chain.[7]
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Position | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Coupling Constants (JFF) |
| α-CF₂ (C1, C6) | -60 to -70 | Triplet of Triplets (tt) | ³JFF, ⁴JFF |
| β-CF₂ (C2, C5) | -110 to -120 | Multiplet | ²JFF, ³JFF, ⁵JFF |
| γ-CF₂ (C3, C4) | -120 to -130 | Multiplet | ²JFF, ³JFF, ⁴JFF |
Note: The exact chemical shifts can vary depending on the solvent and the reference standard used (commonly CCl₃F at 0 ppm).[8]
Diagram 1: Molecular Structure and ¹⁹F NMR Coupling Interactions
Caption: J-coupling pathways in this compound.
¹³C NMR Spectral Analysis
The symmetry of this compound results in three distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are significantly influenced by the attached fluorine and iodine atoms.
-
-CF₂-I (C1 & C6): The carbon atom bonded to iodine will experience a shielding effect from the iodine, shifting it upfield relative to the other carbons in the chain.[9] However, the attached fluorine atoms will cause a large downfield shift. This carbon signal will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).
-
-CF₂- (C2 & C5 and C3 & C4): These carbons will also be shifted significantly downfield due to the electronegativity of the attached fluorine atoms.[10] Their signals will also be split into triplets by the directly attached fluorine atoms (¹JCF) and may show further splitting from two-bond C-F coupling (²JCF).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF) (Hz) |
| C1, C6 | 105 - 115 | Triplet (t) | ~250-300 |
| C2, C5 | 110 - 120 | Triplet (t) | ~250-300 |
| C3, C4 | 115 - 125 | Triplet (t) | ~250-300 |
Note: Quaternary carbons, like those in perfluorinated chains, can sometimes exhibit weaker signals.[11]
Experimental Protocols
Achieving high-quality NMR spectra for this compound requires careful sample preparation and instrument parameter selection.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the compound is crucial. Acetone-d6 or CDCl₃ are common choices for fluorinated compounds.[12] The choice of solvent can slightly influence the chemical shifts.
-
Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹⁹F and ¹³C NMR.
-
Reference Standard: For ¹⁹F NMR, an internal or external standard such as CCl₃F (Trichlorofluoromethane) is used to reference the spectrum to 0 ppm. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard.
2. NMR Instrument Parameters:
-
¹⁹F NMR:
-
Observe Frequency: As appropriate for the instrument's field strength.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is necessary to cover the large chemical shift range of fluorinated compounds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. For quantitative analysis, this may need to be increased to 5 times the longest T1 relaxation time.[3]
-
-
¹³C NMR:
-
Decoupling: Broadband proton decoupling is standard. For simplified spectra, ¹⁹F decoupling can be employed if the hardware is available, but this is not a routine technique.[6]
-
Number of Scans: A higher number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C and potentially long relaxation times.
-
Diagram 2: NMR Experimental Workflow
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The multinuclear NMR analysis of this compound provides a wealth of structural information. The ¹⁹F NMR spectrum is paramount for confirming the identity and substitution pattern of the perfluoroalkyl chain, while the ¹³C NMR spectrum corroborates the carbon framework. The absence of signals in the ¹H NMR spectrum serves as a reliable indicator of sample purity. By understanding the fundamental principles of NMR for fluorinated compounds and employing optimized experimental protocols, researchers can confidently characterize this important chemical building block.
References
- 1. Buy this compound | 375-80-4 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
reactivity and bond dissociation energy of the C-I bond in 1,6-diiodoperfluorohexane
An In-Depth Technical Guide to the Reactivity and C-I Bond Dissociation Energy of 1,6-Diiodoperfluorohexane
Executive Summary
This compound, I(CF₂)₆I, is a pivotal bifunctional building block in fluorinated material science and synthetic chemistry. Its utility is fundamentally governed by the nature of its terminal carbon-iodine (C-I) bonds. This guide elucidates the electronic structure, bond dissociation energy (BDE), and characteristic reactivity of these bonds. Unlike their non-fluorinated hydrocarbon analogs, the C-I bonds in this compound are characterized by a "reversed polarity" and a pronounced electrophilic region on the iodine atom (a σ-hole), making them resistant to traditional Sₙ1 and Sₙ2 reactions but highly susceptible to homolytic cleavage.[1] This susceptibility allows for the facile generation of perfluoroalkyl radicals via thermal, photochemical, or chemically initiated pathways.[2][3][4] Understanding these principles is critical for researchers leveraging this molecule for the synthesis of advanced polymers, surfactants, and pharmaceutical intermediates.
The Unique Electronic Landscape of the Perfluoroalkyl C-I Bond
The reactivity of this compound is a direct consequence of the profound electronic influence exerted by the perfluorinated alkyl chain. The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect along the carbon backbone. This has two critical consequences for the C-I bond.
Reversed Polarity and the σ-Hole: In a typical alkyl iodide like ethyl iodide (CH₃CH₂-I), the carbon is electron-deficient (δ+) and the iodine is electron-rich (δ-). In stark contrast, the powerful electron-withdrawing nature of the -(CF₂)₆- chain pulls electron density away from the terminal iodine atom. This results in a "reversed polarity," where the carbon atom is shielded from nucleophilic attack and the iodine atom becomes electron-deficient (δ+).[1] This region of positive electrostatic potential on the iodine atom, opposite the C-I bond, is known as a σ-hole .
This σ-hole makes the iodine atom a potent halogen bond donor. It can engage in strong, directional, non-covalent interactions with Lewis bases such as halide anions, amines, or even solvents.[5][6][7] This interaction is not merely a structural curiosity; it is a key mechanistic feature that can be exploited to activate the C-I bond for homolytic cleavage under surprisingly mild conditions.[5][6]
Bond Dissociation Energy (BDE) of the C-I Bond
The bond dissociation energy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a bond, yielding two radical fragments.[8][9] It is a primary measure of bond strength. The C-I bond is inherently the weakest carbon-halogen bond, making it the most synthetically useful for radical generation.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Source(s) |
| H₃C–I | 57 | 238 | [10] |
| H₃C–Br | 71 | 297 | [10] |
| H₃C–Cl | 85 | 355 | [10] |
| H₃C–F | 110 | 460 | [10] |
| F₃C–I | ~54 | ~226 | |
| F₃C–F | ~130 | ~544 | [11] |
Table 1: Comparative Bond Dissociation Energies.
As shown in Table 1, the C-I bond is significantly weaker than other carbon-halogen bonds. The BDE of the C-I bond in perfluoroalkyl iodides (e.g., CF₃I) is comparable to that in simple alkyl iodides. This inherent weakness makes the C-I bond the predictable point of cleavage under energetic input, serving as a reliable source of perfluoroalkyl radicals. Computational studies are increasingly vital for predicting BDEs in complex PFAS molecules where experimental data is scarce.[12][13]
Predominant Reactivity: Homolytic C-I Bond Cleavage
The chemistry of this compound is dominated by the homolytic cleavage of its C-I bonds to generate perfluoroalkyl radicals. This can be achieved through several activation methods.
3.1. Thermal Initiation Heating this compound can provide sufficient energy to overcome the C-I bond dissociation energy, leading to the formation of radicals. This method is fundamental to processes like the telomerization synthesis of fluorinated materials, where the perfluoroalkyl iodide acts as both an initiator and a chain transfer agent.[2] Thermal decomposition of perfluoroalkyl substances invariably proceeds via the cleavage of the weakest bonds first.[14]
3.2. Photochemical Initiation Perfluoroalkyl iodides are sensitive to light. Irradiation with low-intensity UV light, or even sunlight, is highly effective at cleaving the C-I bond.[4][15] This process can be enhanced through the formation of an electron donor-acceptor (EDA) complex with a Lewis base, which absorbs light and facilitates the electron transfer needed for homolysis.[4][16] This allows for catalyst-free perfluoroalkylation reactions at ambient temperatures.[15][17]
3.3. Chemical Radical Initiators Standard radical initiators, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, are effective for generating perfluoroalkyl radicals from this compound.[2] The initiator decomposes upon heating to produce a primary radical, which then abstracts an iodine atom from the perfluoroalkyl iodide to propagate a radical chain reaction. This is a common and reliable method for radical additions to unsaturated compounds.[3]
3.4. Base-Promoted Homolysis A more advanced activation strategy involves using simple inorganic or organic bases, such as potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa).[5][6] Mechanistic studies suggest that the base forms a halogen bond with the σ-hole of the iodine atom. This interaction weakens the C-I bond, promoting its homolytic cleavage under mild conditions without the need for light or a transition metal catalyst.[5][6]
Synthetic Applications & Experimental Protocols
The facile generation of radicals from this compound makes it a versatile reagent for constructing complex fluorinated molecules.
Protocol 1: AIBN-Initiated Radical Di-addition to Allyl Alcohol
This protocol, adapted from related procedures, illustrates the synthesis of a telechelic fluorinated diol, a valuable precursor for specialty polyurethanes and polyesters.[3] The causality behind the choice of AIBN is its predictable decomposition kinetics at moderate temperatures (~70-80 °C), allowing for controlled radical initiation. The use of excess allyl alcohol helps favor the formation of the 1:2 diadduct over the 1:1 monoadduct.
Methodology:
-
Reactant Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), allyl alcohol (5.0 eq), and a suitable solvent (e.g., tert-butanol).
-
Initiator Addition: Add AIBN (0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The progress can be monitored by ¹⁹F NMR or GC-MS by observing the disappearance of the starting iodide.
-
Sustained Initiation: As AIBN has a finite half-life, a second and third portion of AIBN (0.2 eq each) can be added at 4-hour intervals to drive the reaction to completion.[3]
-
Workup: After cooling, the solvent is removed under reduced pressure. The crude product is then purified via column chromatography to isolate the α,ω-diadduct.
-
Validation: The structure of the resulting iodinated diol can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The subsequent reduction of the iodine atoms (e.g., using tributyltin hydride) would yield the final telechelic diol.[3]
Protocol 2: Photocatalyst-Free C-H Perfluoroalkylation of an Electron-Rich Arene
This protocol demonstrates a modern, catalyst-free approach to forming C-C bonds, leveraging the inherent photoreactivity of perfluoroalkyl iodides when interacting with a Lewis basic amine and solvent.[4][15] The choice of an electron-rich arene (e.g., N,N-dimethylaniline) is causal, as it is more susceptible to radical attack.
Methodology:
-
Reactant Setup: In a quartz reaction tube, dissolve the electron-rich arene (1.0 eq), this compound (1.5 eq, to favor mono-alkylation), and an amine additive (e.g., triethylamine, 2.0 eq) in a suitable solvent like THF.
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Irradiation: Seal the tube and place it in a photoreactor equipped with a compact fluorescent lamp (CFL) or a low-intensity UV lamp (e.g., 365 nm) at ambient temperature.[15]
-
Reaction: Stir the mixture under irradiation for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous sodium thiosulfate (to remove I₂), water, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the perfluoroalkylated arene. Confirm the structure by NMR and MS.
Conclusion
The C-I bonds in this compound are not merely attachment points but are highly tunable functional groups. Their inherent weakness (low BDE) and unique electronic nature (reversed polarity and σ-hole) make them exceptionally well-suited for initiating radical chemistry. By understanding the principles of thermal, photochemical, and base-promoted homolysis, researchers can strategically employ this valuable synthon to develop a wide array of advanced fluorinated materials. The ongoing development of catalyst-free activation methods promises to make these processes even more efficient, economical, and environmentally benign.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 375-80-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 7. Strong halogen bonding of 1,2-diiodoperfluoroethane and this compound with halide anions revealed by UV-Vis, FT-IR, NMR spectroscopes and crystallography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 9. Bond cleavage - Wikipedia [en.wikipedia.org]
- 10. Bond Energies [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. pure.psu.edu [pure.psu.edu]
An In-Depth Technical Guide to the Environmental Fate and Persistence of 1,6-Diiodoperfluorohexane
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability and widespread use, which has led to their ubiquitous presence in the environment.[1][2] Within this broad class, 1,6-diiodoperfluorohexane (C₆F₁₂I₂) stands out as a unique molecule. It is a fully fluorinated six-carbon chain flanked by iodine atoms at both ends.[3] This structure imparts high thermal stability and chemical inertness, typical of perfluorinated compounds, but with the added reactivity of the carbon-iodine (C-I) bonds.
Primarily used as a reagent and building block in organic synthesis, this compound is a precursor for creating fluorinated telomers, surfactants, and advanced materials.[3][4] While the perfluorinated backbone suggests high persistence, the presence of iodine atoms introduces potential degradation pathways not typically seen in other common PFAS like perfluoroalkyl carboxylic acids (PFCAs) or perfluoroalkane sulfonic acids (PFSAs). This guide provides a detailed technical analysis of the predicted environmental fate and persistence of this compound, synthesizing data from analogous compounds to build a scientifically grounded assessment for researchers and development professionals.
Physicochemical Properties: The Foundation of Environmental Behavior
Understanding the fundamental physicochemical properties of a substance is the first step in predicting its environmental transport and fate. The combination of a hydrophobic perfluoroalkyl chain and the reactive terminal iodine atoms governs the behavior of this compound.
| Property | Value | Source | Significance for Environmental Fate |
| Chemical Formula | C₆F₁₂I₂ | Defines the elemental composition and high degree of fluorination. | |
| Molecular Weight | 553.85 g/mol | [5] | Influences volatility, solubility, and transport processes. |
| Physical State | White to light yellow solid | [4] | Affects its distribution in the environment upon release. |
| Melting Point | 25-30 °C | [4] | Suggests it can exist as a liquid or solid under ambient environmental temperatures. |
| Boiling Point | 173-174 °C | [4] | Indicates low volatility, suggesting it is less likely to undergo long-range atmospheric transport as a vapor compared to more volatile compounds. |
| Water Solubility | Low (predicted) | Its high hydrophobicity suggests it will preferentially partition to organic matter in soil and sediment rather than remaining dissolved in water. | |
| Vapor Pressure | 1.333-1013.25 hPa at 25-180℃ | [4] | Low vapor pressure at ambient temperatures limits volatilization from water and soil surfaces. |
| Light Sensitivity | Sensitive to light | [3][4] | Crucial property indicating that photolysis is a likely and significant degradation pathway. |
Environmental Persistence and Degradation Pathways
The persistence of this compound is a tale of two parts: the highly stable perfluorinated carbon core and the comparatively weak terminal carbon-iodine bonds. This duality is critical to understanding its environmental lifetime.
Abiotic Degradation: The Dominant Transformation Route
Photolysis (Photodegradation): The Primary Degradation Pathway
The most significant abiotic degradation pathway for this compound is expected to be photolysis. The carbon-iodine bond is considerably weaker than the carbon-fluorine bond and is known to be susceptible to cleavage by visible and UV light.[5][6] Research on other perfluoroalkyl iodides demonstrates that this class of compounds can undergo efficient photolysis, particularly when facilitated by substances like water.[5]
The process begins with the homolytic cleavage of the C-I bond upon absorption of light energy, generating a perfluoroalkyl radical (•C₆F₁₂I) and an iodine radical (I•).[5] This perfluoroalkyl radical is highly reactive and will rapidly interact with environmental constituents. In an aqueous environment, it is likely to react with water or dissolved oxygen, leading to the formation of intermediate products that ultimately oxidize to form the highly persistent perfluorohexanoic acid (PFHxA). This transformation from a precursor compound into a terminal PFAA is a critical concept in PFAS fate assessment.[1][7]
Caption: Predicted photolytic degradation pathway of this compound.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For perfluorinated compounds, the C-F bond is extremely strong and resistant to hydrolysis under typical environmental conditions.[8] While the C-I bond is weaker, studies on fluorotelomer iodides (FTIs) suggest that their hydrolytic half-lives in natural waters are around 130 days.[9] This indicates that while hydrolysis can occur, it is a much slower process compared to the anticipated rate of photolysis, especially in sunlit surface waters.[9] Therefore, hydrolysis is considered a minor degradation pathway.
Biotic Degradation: A High Barrier to Transformation
Direct microbial degradation of the perfluorinated alkyl chain of this compound is highly unlikely. The strength of the C-F bonds and the high redox potential required to break them make these structures exceptionally resistant to microbial enzymatic attack.[8][10][11] While some microorganisms can degrade certain polyfluorinated substances (which contain C-H bonds), the complete lack of these "weak points" in the perfluorinated backbone of this molecule makes it a poor substrate for microbial metabolism.[12][13]
While microbial dehalogenation of iodinated compounds is known, it is far less studied for perfluorinated analogues. It is plausible that some anaerobic microorganisms could potentially mediate a reductive deiodination, but this remains a speculative pathway with no direct evidence for this specific compound. The consensus in the scientific community is that for highly fluorinated substances, biotic degradation is a negligible process compared to abiotic pathways.[2][10]
Environmental Transport and Bioaccumulation Potential
Sorption and Mobility in Soil and Sediment
The movement of this compound in the environment will be largely dictated by its partitioning behavior between water and solid phases like soil and sediment. As a hydrophobic molecule, it is expected to have a strong affinity for organic matter.[4][14]
-
Sorption Mechanisms: The primary mechanism for its retention in soils and sediments is expected to be hydrophobic partitioning to soil organic matter (SOM).[4][15] Studies on other PFAS show that sorption increases with the length of the perfluorocarbon chain and the organic carbon content of the soil.[4][14]
-
Mobility: Due to this strong sorption, the mobility of this compound in groundwater is expected to be low. It will likely be retarded relative to the flow of water, accumulating in organic-rich soil layers.[16] Leaching from surface soils into groundwater would be a slow process, primarily occurring during significant rainfall events.[1]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For PFAS, this process is more complex than for traditional persistent organic pollutants (POPs).
-
Hydrophobicity vs. Protein Binding: While its hydrophobicity suggests partitioning into fatty tissues, many PFAS, particularly those with functional groups, are known to bind to proteins in the blood and liver.[17][18]
-
Precursor Transformation: As a precursor, this compound can be taken up by an organism and then transformed into other PFAS, like PFHxA.[16] The bioaccumulation potential of the parent compound and its transformation products must be considered.
-
Trophic Magnification: There is currently no specific data on the biomagnification of this compound. However, for many PFAS, especially longer-chain ones, concentrations can increase up the food web.[17] Given its structure, it is plausible that it could bioaccumulate, but its transformation into more mobile PFCAs could alter this behavior within the food web.
Mechanistic bioaccumulation models for PFAS are evolving to include parameters like protein binding and renal elimination to better predict their behavior.[17][19] Without specific experimental data, the bioaccumulation potential of this compound remains an area requiring further research.
Standardized Methodologies for Environmental Fate Assessment
To definitively determine the environmental fate of this compound, a suite of standardized experiments, such as those specified by the Organisation for Economic Co-operation and Development (OECD), would be required.[20][21] These protocols are internationally recognized for producing reliable and comparable data for regulatory and scientific assessment.[22]
Caption: Tiered testing workflow for environmental fate assessment.
Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD 316)
This protocol describes a standardized method to determine the potential for photodegradation of this compound in sunlit surface waters.
1. Principle of the Test: A solution of the test substance in sterile, purified water is irradiated with a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of its disappearance.
2. Causality and Experimental Design:
-
Sterile Conditions: To ensure that observed degradation is due to photolysis and not microbial activity, all solutions and glassware must be sterilized. This isolates the abiotic process.
-
Light Source: A xenon arc lamp or other polychromatic light source is used, filtered to mimic the spectrum of natural sunlight at the Earth's surface. This ensures environmental relevance.
-
Control Samples: Dark controls (samples wrapped in aluminum foil) are run in parallel to the irradiated samples. This allows for the quantification of any non-photolytic degradation (like hydrolysis) occurring under the same temperature conditions. The rate of loss in the dark control is subtracted from the rate of loss in the light-exposed sample to determine the true photodegradation rate.
-
Actinometer: A chemical actinometer (a substance with a known quantum yield and absorption spectrum) is used to measure the light intensity, ensuring reproducibility between experiments.
3. Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) due to its low water solubility.
-
Prepare Test Solutions: Spike the stock solution into purified, buffered (pH 7) water to a final concentration that is environmentally relevant and detectable by the analytical method (e.g., low µg/L to mg/L range).
-
Fill Test Vessels: Dispense the test solution into multiple sterile quartz tubes (quartz is used because it is transparent to UV light).
-
Prepare Controls: Wrap a subset of the tubes completely in aluminum foil to serve as dark controls.
-
Irradiation: Place the tubes in a temperature-controlled photochemical reactor. Irradiate the samples with the simulated sunlight source.
-
Sampling: At predetermined time intervals, remove replicate tubes from both the irradiated and dark control sets.
-
Analysis: Immediately analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). Also, analyze for the appearance of expected transformation products like PFHxA.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k). The environmental half-life (t₁/₂) can then be calculated as t₁/₂ = ln(2)/k.
Conclusion
The environmental fate of this compound is governed by the unique chemistry of its structure. The perfluorinated alkyl backbone renders it highly resistant to microbial degradation and hydrolysis, earmarking it as a persistent molecule. However, the presence of terminal carbon-iodine bonds makes it susceptible to photolysis, which is predicted to be its primary degradation pathway in the environment. This photodegradation does not represent complete mineralization but rather a transformation, likely leading to the formation of other highly persistent PFAS, such as PFHxA.
Due to its hydrophobicity, this compound is expected to sorb strongly to organic matter, limiting its mobility in aquatic and terrestrial systems but leading to its accumulation in soils and sediments. Its potential for bioaccumulation is uncertain and requires further investigation, as it involves a complex interplay between partitioning, protein binding, and metabolic transformation. This guide provides a scientifically grounded framework for understanding and predicting the behavior of this compound, while also highlighting the critical need for empirical data generated through standardized testing protocols to validate these predictions and fully characterize its environmental risk.
References
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. Bacterial degradation of perfluoroalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorption of PFAS Chemicals to Organic Material as an Environmental Remediation Strategy | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 4. pages.cleanearthinc.com [pages.cleanearthinc.com]
- 5. Water facilitated photolysis of perfluoroalkyl iodides via halogen bonding - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. | PDF or Rental [articles.researchsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Sorption of Perfluorooctane Sulfonic Acid Including Its Isomers to Soils: Effects of pH, Natural Organic Matter and Na2SO4 [frontiersin.org]
- 16. anchorqea.com [anchorqea.com]
- 17. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. oecd.org [oecd.org]
- 22. OECD guidelines for chemicals safety testing [chemycal.com]
safety, handling, and toxicology information for 1,6-diiodoperfluorohexane
An In-depth Technical Guide to the Safety, Handling, and Toxicology of 1,6-Diiodoperfluorohexane
Authored by a Senior Application Scientist
This guide provides comprehensive safety, handling, and toxicological information for this compound (CAS No. 375-80-4) for researchers, scientists, and drug development professionals. As a member of the per- and poly-fluoroalkyl substances (PFAS) family, this compound warrants a cautious and informed approach due to the general characteristics of this chemical class, including environmental persistence.[1][2] This document synthesizes available data to provide a practical framework for its safe utilization in a laboratory setting.
Compound Identification and Physical Properties
This compound is a fully fluorinated six-carbon chain with iodine atoms at the terminal positions.[3] This structure makes it a valuable synthetic intermediate for introducing perfluorohexyl chains into target molecules in materials science and pharmaceutical development.[4][5][6] It is typically a white or colorless low-melting solid and is sensitive to light.[5][7][8]
| Property | Value | Source(s) |
| CAS Number | 375-80-4 | [3][7] |
| Molecular Formula | C₆F₁₂I₂ | [3][9] |
| Molecular Weight | ~553.86 g/mol | [3] |
| Melting Point | 25-30 °C (lit.) | [6][8] |
| Boiling Point | 173-174 °C (lit.) | [6] |
| Appearance | White or Colorless to Light yellow to Red powder to lump to clear liquid | [10] |
| Sensitivity | Light Sensitive | [5][8] |
Hazard Identification and GHS Classification
There is conflicting information regarding the GHS classification of this compound. A significant number of notifications to the European Chemicals Agency (ECHA) report that the substance does not meet the criteria for classification as hazardous.[3] However, at least one supplier provides a more stringent classification.[10]
A Precautionary Approach: Given the potential for uncharacterized hazards and its status as a PFAS, it is prudent for laboratory personnel to adopt the more conservative hazard classification. This guide is based on the principle of minimizing exposure and treating the compound as hazardous.
GHS Classification (Conservative) [10]
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Toxicological Profile: A Read-Across Perspective
The PFAS Context: Epidemiological and animal studies on well-known PFAS (like PFOA and PFOS) have revealed associations with a variety of health effects, including liver toxicity, immune and thyroid function alterations, lipid dysregulation, and adverse developmental outcomes.[12][13] The strong carbon-fluorine bond makes these substances highly resistant to degradation in both the environment and the body.[2]
Specific Concerns for Iodinated Perfluoroalkanes: While data is sparse, some studies have begun to investigate the biological activities of polyfluorinated iodine alkanes (PFIs). Research has suggested that certain PFIs may possess estrogenic activity, highlighting a potential mechanism for endocrine disruption.[14] Furthermore, some PFAS have been shown to inhibit the sodium iodide symporter (NIS), which is crucial for thyroid function.[15] Although the specific activity of this compound has not been determined, these findings underscore the need for caution.
The primary routes of exposure in a laboratory setting are inhalation of dust or vapor, skin contact, and accidental ingestion. Given the hazard classifications, all routes are considered potentially harmful.[10]
Safe Handling and Exposure Control
A systematic approach to controlling exposure is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
References
- 1. mdpi.com [mdpi.com]
- 2. Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 375-80-4 [smolecule.com]
- 6. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound|lookchem [lookchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Dodecafluoro-1,6-diiodohexane | 375-80-4 | TCI AMERICA [tcichemicals.com]
- 11. Current Review of Increasing Animal Health Threat of Per- and Polyfluoroalkyl Substances (PFAS): Harms, Limitations, and Alternatives to Manage Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 14. The in Vitro Estrogenic Activities of Polyfluorinated Iodine Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Screening of 149 PFAS Chemicals for Potential Inhibition of the Sodium Iodide Symporter (NIS)# | Risk Assessment Portal | US EPA [assessments.epa.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 1,6-Diiodoperfluorohexane in Radical Addition Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 1,6-diiodoperfluorohexane (I(CF₂₎₆I) in radical addition reactions. We delve into the fundamental principles of Atom Transfer Radical Addition (ATRA), detailing the mechanistic pathways, various initiation methods, and the causality behind experimental choices. This guide furnishes detailed, field-proven protocols for conducting these reactions, supported by troubleshooting insights and safety considerations. The unique bifunctional nature of this compound as a robust building block for creating advanced fluorinated materials, including telechelic polymers and difunctionalized synthons, is a central focus.
Introduction: The Strategic Value of this compound
The strategic incorporation of perfluoroalkyl chains into organic molecules is a cornerstone of modern drug discovery and materials science. These moieties can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity in pharmaceuticals, while imparting thermal stability, chemical inertness, and unique surface properties to materials.[1][2][3] this compound stands out as a particularly valuable reagent in this context. It is a bifunctional α,ω-diiodoperfluoroalkane, serving as a highly efficient precursor for the generation of perfluoroalkyl radicals under mild conditions.[4][5][6]
The carbon-iodine (C-I) bonds in this compound are relatively weak and susceptible to homolytic cleavage, making it an ideal radical source. This reactivity is central to its utility in Atom Transfer Radical Addition (ATRA) reactions, a powerful method for the difunctionalization of unsaturated systems like alkenes and alkynes.[1][2][7][8] This guide will elucidate the mechanistic underpinnings of these transformations and provide actionable protocols to empower researchers to harness the full synthetic potential of this versatile reagent.
The Mechanism of Atom Transfer Radical Addition (ATRA)
The ATRA reaction is a radical chain process, which can be dissected into three fundamental stages: initiation, propagation, and termination.[9] The efficiency and success of the reaction hinge on the controlled generation of radicals in the initiation phase and the effective turnover of the chain-carrying radical in the propagation phase.
Initiation: Generating the Perfluoroalkyl Radical
The key initiating event is the homolytic cleavage of one of the C-I bonds in this compound to produce a perfluoroalkyl radical (•(CF₂)₆I). This can be achieved through several methods:
-
Photochemical Initiation: This is one of the most common and mildest methods. Perfluoroalkyl iodides can form visible-light-absorbing electron donor-acceptor (EDA) or charge-transfer complexes (CTC) with a Lewis base (the donor), leading to radical generation without an external photocatalyst.[1][7] Alternatively, dedicated photocatalysts (e.g., Ru or Ir complexes, organic dyes) or direct UV irradiation can be used to promote the C-I bond cleavage.[7][10][11][12]
-
Thermal Initiation: At elevated temperatures (typically ≥ 200 °C), the C-I bond can undergo homolysis.[13] This method is less common for complex molecules due to the harsh conditions but is effective in specific applications like telomerization.
-
Redox/Chemical Initiation: Classical radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide can initiate the reaction.[11] Furthermore, transition metal complexes, particularly those involving copper, can facilitate the process through a photoredox cycle.[8][14]
Propagation: The Chain Reaction
Once the initial radical is formed, the chain propagation sequence consists of two primary steps:
-
Radical-Olefin Addition: The perfluoroalkyl radical (•(CF₂)₆I) adds across the π-bond of an alkene. This addition is highly regioselective, typically occurring at the less substituted carbon to form the more stable secondary alkyl radical intermediate.[10][12][15]
-
Atom Transfer: The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This step yields the final 1,2-iodoperfluoroalkylated product and regenerates the chain-carrying •(CF₂)₆I radical, which can then engage another alkene molecule, thus propagating the chain.[7][10][12]
Termination
The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals at any given time but becomes more probable as the concentration of reactants decreases.[9]
Caption: Atom Transfer Radical Addition (ATRA) Mechanism.
Synthetic Applications & Strategic Considerations
The bifunctional nature of this compound opens avenues for diverse synthetic strategies.
-
Mono- vs. Di-functionalization: By controlling the stoichiometry, one can favor either mono-addition or di-addition. Using an excess of this compound relative to the alkene will primarily yield the mono-adduct, I(CF₂)₆-Adduct. Conversely, using an excess of the alkene can lead to the formation of the telechelic di-adduct, Adduct-(CF₂)₆-Adduct.
-
Telomer and Polymer Synthesis: this compound is an excellent telogen for the synthesis of fluorinated telomers and is a key monomer in the creation of semifluorinated polymers.[4][13][16][17] These materials are prized for applications requiring high thermal stability and low surface energy.
-
Precursor to Advanced Materials: The resulting iodo-functionalized products are versatile intermediates. The iodine atom can be substituted via nucleophilic reactions or eliminated to form an alkene, providing entry into a wide range of complex fluorinated molecules, including surfactants and diols.[4][6][16]
Experimental Protocol: Photocatalyst-Free Radical Addition to 1-Octene
This protocol describes a representative visible-light-promoted, catalyst-free radical addition of this compound to 1-octene, leveraging the formation of an EDA complex.
Materials and Equipment
-
Reagents: this compound (CAS 375-80-4), 1-octene, Anhydrous Acetonitrile (MeCN)
-
Equipment: Schlenk tube or heavy-walled pressure vessel with a stir bar, vacuum/argon manifold (Schlenk line), syringes, magnetic stir plate, 40W blue LED lamp, rotary evaporator, silica gel for column chromatography.
Safety Precautions
-
This compound: This compound is light-sensitive and should be stored in a dark, cool place.[4] While not classified as hazardous under GHS for most reports, perfluorinated compounds can be persistent in the environment.[4][5] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[18]
-
1-Octene: Flammable liquid.
-
Procedure: All operations should be performed in a well-ventilated fume hood. The reaction vessel may build slight pressure and should be handled with care.
Reaction Setup and Procedure
Causality Note: The removal of oxygen is critical because O₂ is a radical scavenger that can inhibit or terminate the chain reaction.
-
Place a magnetic stir bar into a 10 mL Schlenk tube and flame-dry the tube under vacuum. Allow it to cool to room temperature under an argon atmosphere.
-
To the Schlenk tube, add this compound (554 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5.0 mL).
-
Add 1-octene (157 µL, 112 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Seal the Schlenk tube and subject the solution to three "freeze-pump-thaw" cycles to ensure the complete removal of dissolved oxygen.
-
Backfill the tube with argon.
-
Place the sealed tube approximately 5-10 cm from a 40W blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at ambient temperature.
-
Monitor the reaction progress by taking aliquots (under argon) and analyzing via GC-MS or ¹⁹F NMR. The reaction is typically complete within 24-30 hours.[7]
Work-up and Purification
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), turn off the light source and open the reaction to the air.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the acetonitrile solvent using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the mono-adduct product (1-iodo-2-(perfluorohexyl)octane).
Caption: Experimental workflow for photocatalytic addition.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the radical addition of perfluoroalkyl iodides to alkenes, highlighting the versatility of initiation methods.
| Initiator/Catalyst System | Substrate | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Blue LED (Catalyst-Free) | Alkenes, Alkynes | H₂O | rt | 12-24 | 60-95 | [10][12] |
| Substituted Hydroquinone (cat.), Visible Light | (Hetero)arenes, Alkenes | Dioxane | rt | 18-30 | 47-85 | [7] |
| Cu(I) Photoredox Catalyst, Visible Light | Styrenes | CH₂Cl₂ | rt | 12-24 | 70-90 | [8][14][19] |
| AIBN (Thermal) | Alkenes | Dioxane | 80 °C | 6-12 | 75-90 | [11] |
| Thermal (Initiator-Free) | Hexafluoropropene | Autoclave | 200 °C | 24 | 81 | [13] |
Note: Yields are highly substrate-dependent. This table is for general guidance.
Troubleshooting and Key Insights
-
Low Yields: The primary culprit is often residual oxygen. Ensure thorough degassing. Another possibility is insufficient light intensity or incorrect wavelength for photochemical reactions.
-
Formation of Di-adduct: If the mono-adduct is the desired product, ensure this compound is not the limiting reagent. A 1.5 to 2.0-fold excess is often recommended.
-
Polymerization: For reactive alkenes (e.g., styrene, acrylates), polymerization can be a competitive side reaction. Running the reaction at a lower concentration can sometimes mitigate this issue.
-
Solvent Choice: Non-polar solvents are often effective for these reactions.[15] However, catalyst solubility and the specific mechanism (e.g., EDA complex formation) may necessitate the use of more polar solvents like acetonitrile or dioxane.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 375-80-4 [smolecule.com]
- 5. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 10. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1,6-Diiodoperfluorohexane as a Crosslinking Agent in Polymer Chemistry
Introduction: The Strategic Role of 1,6-Diiodoperfluorohexane in Advanced Polymer Design
In the landscape of high-performance polymers, fluorinated elastomers and plastics stand out for their exceptional thermal stability, chemical inertness, and unique surface properties. The strategic incorporation of crosslinks into these materials is a critical step that transforms them from soluble, processable polymers into robust, resilient networks suitable for demanding applications. This compound (I-(CF₂)₆-I) has emerged as a pivotal molecule in this field, serving as a highly effective crosslinking agent and a chain transfer agent for synthesizing advanced fluoroelastomers and specialty polymers.[1]
Its utility stems from the unique characteristics of the carbon-iodine (C-I) bond at the termini of the perfluoroalkane chain. This bond is sufficiently labile to participate in radical-mediated reactions under controlled conditions, making it an ideal handle for both controlling polymerization and subsequently forming network structures.[2] This document provides a comprehensive guide for researchers and materials scientists on the mechanisms, applications, and detailed protocols for utilizing this compound in polymer synthesis and modification.
Mechanistic Insight: Iodine Transfer Polymerization (ITP) and Crosslinking
The primary mechanism through which this compound functions is Iodine Transfer Polymerization (ITP) , a form of reversible-deactivation radical polymerization (RDRP). This process allows for the synthesis of polymers with controlled molecular weights and defined end-groups.[1][3]
Causality of ITP: The process is initiated by a conventional radical initiator (e.g., a peroxide). The initiator radical reacts with a monomer to start a growing polymer chain. This growing chain can then react with this compound. The relatively weak C-I bond cleaves, transferring an iodine atom to the polymer chain end and generating a perfluoroalkyl radical. This new radical then initiates the growth of another polymer chain. Because this compound is difunctional, this process occurs at both ends, leading to the formation of α,ω-diiodo-terminated telechelic polymers.
These telechelic polymers are the direct precursors to the crosslinked network. The terminal iodine atoms can be activated in a subsequent curing step (often with a peroxide and a co-agent) to generate radicals at the chain ends, which then combine to form a stable, three-dimensional crosslinked network.
References
surface modification of nanoparticles with 1,6-diiodoperfluorohexane
Surface Modification of Nanoparticles with 1,6-Diiodoperfluorohexane for Advanced Biomedical and Material Science Applications
Abstract
The functionalization of nanoparticle surfaces is a cornerstone of modern nanotechnology, enabling the precise control of interfacial properties for a vast array of applications. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound, a versatile, bifunctional linker. The introduction of a perfluorinated chain imparts unique characteristics, including exceptional chemical inertness, thermal stability, and both hydrophobicity and lipophobicity.[1] These properties are highly desirable in fields ranging from drug delivery, where they can reduce non-specific protein interactions, to advanced materials, where they are used to create super-repellent surfaces.[1][2][3] Furthermore, the high density of equivalent fluorine atoms makes these modified nanoparticles excellent candidates for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI), a background-free imaging modality.[4][5][6] This document details the underlying chemical principles, step-by-step protocols for modifying amine-functionalized silica nanoparticles, and a full suite of characterization techniques to validate the functionalization process.
Core Principles and Mechanistic Rationale
The Rationale for Fluorination
Modifying nanoparticle surfaces with fluorinated molecules, particularly perfluoroalkanes, is a strategic choice driven by the unique properties of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, making perfluorinated coatings exceptionally stable and resistant to chemical degradation and thermal stress.[1] This modification fundamentally alters the nanoparticle's surface energy, leading to several advantageous properties:
-
Chemical and Thermal Stability: The strength of C-F bonds imparts robustness, allowing the nanoparticles to be used in harsh chemical or high-temperature environments.[1]
-
Hydrophobicity & Lipophobicity: Surfaces rich in C-F bonds exhibit very low polarizability, leading to the repulsion of both aqueous and oil-based media. This is the principle behind creating superhydrophobic and oleophobic coatings.[2][7]
-
Reduced Non-Specific Binding: In biological applications, a fluorinated surface can minimize the adsorption of proteins and other biomolecules, a phenomenon known as the "stealth" effect. This increases the nanoparticle's circulation time in vivo and reduces unwanted immune responses.[3]
-
¹⁹F MRI Signal Generation: The 19F nucleus is 100% naturally abundant and has a gyromagnetic ratio close to that of protons, making it an excellent nucleus for MRI. Since the human body has negligible background fluorine, ¹⁹F MRI offers the potential for imaging with a perfect contrast-to-noise ratio.[4][6][8]
This compound as a Bifunctional Linker
This compound (I-(CF₂)₆-I) is an ideal reagent for this purpose. The perfluoroalkane backbone provides the desirable surface properties, while the terminal iodine atoms serve as reactive sites. The electron-withdrawing nature of the perfluorinated chain polarizes the C-I bonds, making the terminal carbons susceptible to nucleophilic attack. This allows for a two-step functionalization:
-
First Attachment: One of the C-I termini reacts with a nucleophilic group on a pre-functionalized nanoparticle surface (e.g., an amine or thiol group) to form a stable covalent bond.
-
Second Functionalization: The second C-I terminus remains available for further reaction, allowing for the attachment of other functional moieties, such as targeting ligands, therapeutic drugs, or imaging agents.
This bifunctionality is key to creating multifunctional nanostructures.
Experimental Workflow and Protocols
The following protocols provide a self-validating workflow for the synthesis and modification of nanoparticles. We use silica nanoparticles (SiNPs) as a model system due to their ease of synthesis, well-established surface chemistry, and relevance in biomedical research.
Diagram of the Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 1,6-Diiodoperfluorohexane in the Synthesis of Fluorinated Surfactants: A Technical Guide
Introduction: The Strategic Role of Fluorinated Surfactants and 1,6-Diiodoperfluorohexane
Fluorinated surfactants, or fluorosurfactants, are a unique class of surface-active agents characterized by a per- or polyfluorinated hydrophobic tail. This structural feature imparts exceptional properties, including superior surface tension reduction in aqueous and organic media, high thermal and chemical stability, and both hydrophobic and lipophobic characteristics. These attributes make them indispensable in a wide range of applications, from high-performance coatings and fire-fighting foams to advanced microfluidics and biomedical systems.[1]
The synthesis of well-defined fluorosurfactants is crucial for tailoring their properties to specific applications. This compound, I-(CF₂)₆-I, serves as a valuable and versatile building block in this context. Its symmetrical C₆F₁₂ perfluorinated core provides a robust and inert hydrophobic segment. The terminal iodine atoms are significantly more reactive than the fluorine atoms, acting as key functional handles for introducing hydrophilic head groups. The C-I bond's susceptibility to both free-radical and nucleophilic substitution reactions allows for a variety of synthetic strategies to be employed.[2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of fluorinated surfactants, with a focus on two primary synthetic routes: free-radical addition to unsaturated precursors and nucleophilic substitution. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to design and execute the synthesis of novel fluorinated surfactants.
Synthetic Strategies: Harnessing the Reactivity of the C-I Bond
The synthetic utility of this compound lies in the selective reactivity of its terminal iodine atoms. This allows for the symmetrical introduction of hydrophilic moieties, leading to the formation of bolaform or gemini-type surfactants. These structures, with two head groups connected by a hydrophobic spacer, often exhibit unique aggregation behaviors and enhanced surface activities compared to their single-headed counterparts.[3]
The two principal strategies for transforming this compound into fluorinated surfactants are:
-
Free-Radical Addition: This approach involves the homolytic cleavage of the C-I bond, typically initiated by heat or UV light, to generate a perfluoroalkyl radical. This radical can then add across a carbon-carbon double or triple bond of a molecule containing a masked or protected hydrophilic group.
-
Nucleophilic Substitution: This method leverages the electrophilic character of the carbon atom attached to the iodine. The C-I bond can be readily displaced by a variety of nucleophiles, such as alcohols, thiols, and amines, to form stable C-O, C-S, or C-N bonds. This SN2-type reaction is a cornerstone of forming ether- and amine-linked surfactants.[4][5]
The choice of synthetic route depends on the desired surfactant structure, the nature of the hydrophilic head group, and the required reaction conditions.
Protocol I: Synthesis of a Fluorinated Diol via Free-Radical Addition
This protocol details the synthesis of a fluorinated telechelic diol, a precursor to non-ionic surfactants, through the free-radical addition of this compound to allyl alcohol. This method is advantageous for its ability to form stable C-C bonds under relatively mild conditions.
Causality Behind Experimental Choices:
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate to generate radicals, which then initiate the chain reaction by abstracting an iodine atom from this compound.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for radical reactions and can dissolve both the fluorinated starting material and the hydrophilic reagent.
-
Temperature (75°C): This temperature is optimal for the thermal decomposition of AIBN, ensuring a steady generation of radicals to propagate the reaction.
-
Subsequent Reduction (Tributyltin Hydride): The initial addition product is a diiodo-diol. The remaining iodine atoms are reductively removed using a hydride source like tributyltin hydride to yield the final saturated diol.
Experimental Workflow:
Caption: Workflow for the synthesis of a fluorinated diol.
Detailed Step-by-Step Protocol:
Materials:
-
This compound (C₆F₁₂I₂)
-
Allyl alcohol (CH₂=CHCH₂OH)
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and allyl alcohol (2.5 eq) in anhydrous acetonitrile.
-
Initiation: Add AIBN (0.1 eq) to the solution.
-
Radical Addition: Heat the reaction mixture to 75°C under an inert atmosphere and stir for 24 hours.
-
Reduction: After cooling the reaction mixture to room temperature, add tributyltin hydride (2.5 eq) and a catalytic amount of AIBN (0.05 eq).
-
Final Reaction: Heat the mixture to 75°C and stir for another 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure fluorinated diol.
| Parameter | Value |
| Reactants | This compound, Allyl Alcohol |
| Initiator | AIBN |
| Reducing Agent | Tributyltin Hydride |
| Solvent | Acetonitrile |
| Temperature | 75°C |
| Reaction Time | 24h (addition), 12h (reduction) |
| Typical Yield | 80-90% |
Protocol II: Synthesis of a Fluorinated Bolaamphiphile via Williamson Ether Synthesis
This protocol describes the synthesis of a non-ionic, fluorinated bolaamphiphile by reacting this compound with a methoxy-terminated oligo(ethylene glycol) via the Williamson ether synthesis. This method is a classic and reliable way to form ether linkages.
Causality Behind Experimental Choices:
-
Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the terminal hydroxyl group of the oligo(ethylene glycol), forming a highly nucleophilic alkoxide.
-
Solvent (Anhydrous THF/DMF): Tetrahydrofuran (THF) or dimethylformamide (DMF) are polar aprotic solvents that are excellent for SN2 reactions. They solvate the cation (Na⁺) effectively, leaving the alkoxide nucleophile highly reactive.[2][5]
-
Temperature: The reaction is often started at a lower temperature (0°C) during the deprotonation step to control the exothermic reaction and then warmed to room temperature or slightly heated to drive the substitution reaction to completion.
-
Stoichiometry: A slight excess of the oligo(ethylene glycol) and base is used to ensure complete conversion of the diiodide.
Experimental Workflow:
Caption: Workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol:
Materials:
-
This compound (C₆F₁₂I₂)
-
Methoxy oligo(ethylene glycol) (e.g., mPEG-OH with an average of 6-8 ethylene glycol units)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the methoxy oligo(ethylene glycol) (2.2 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Addition of Fluoroalkane: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50°C to accelerate the reaction. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully quench the excess NaH by the slow addition of ethanol, followed by water. Remove the THF under reduced pressure. The residue can then be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is typically purified by column chromatography.
| Parameter | Value |
| Reactants | This compound, Methoxy oligo(ethylene glycol) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to 50°C |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
Characterization and Properties of the Synthesized Surfactants
The resulting fluorinated surfactants should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the covalent linkages between the perfluorohexane core and the hydrophilic head groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as hydroxyls, ethers, and amides.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized surfactant.
The performance of the surfactants can be evaluated by measuring their surface-active properties in aqueous solution:
-
Surface Tension: Measured using a tensiometer to determine the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. Fluorinated surfactants are known for their ability to significantly lower the surface tension of water.
-
Dynamic Light Scattering (DLS): To determine the size of the micelles formed above the CMC.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of well-defined fluorinated surfactants. The distinct reactivity of the carbon-iodine bonds allows for the application of robust synthetic methodologies, including free-radical additions and nucleophilic substitutions. The protocols detailed in this guide provide a solid foundation for researchers to synthesize novel bolaform and gemini-type fluorinated surfactants with tunable properties. The ability to systematically modify the hydrophilic head groups opens up possibilities for creating advanced materials for a multitude of applications in science and technology.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
protocols for Sonogashira coupling with 1,6-diiodoperfluorohexane
An Application Guide to the Sonogashira Coupling of 1,6-Diiodoperfluorohexane for the Synthesis of Advanced Fluorinated Materials
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to this compound. The synthesis of fluorinated alkynes is of significant interest due to the unique physicochemical properties conferred by the perfluoroalkyl chain, including enhanced thermal stability, lipophilicity, and metabolic resistance, making them valuable building blocks in pharmaceuticals, advanced materials, and liquid crystals. This document delves into the mechanistic nuances of coupling electron-deficient perfluoroalkyl iodides, provides detailed, field-proven protocols for both traditional and copper-free conditions, and offers extensive guidance on reaction optimization and troubleshooting.
Introduction: The Strategic Value of Fluoroalkynes
The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their biological and material properties. The high electronegativity of fluorine atoms leads to a polarized C-F bond, creating segments with low polarizability and weak intermolecular forces, while the overall molecule can gain significant metabolic stability. The Sonogashira coupling provides a powerful and versatile method for constructing C(sp²)-C(sp) and C(sp³)-C(sp) bonds under relatively mild conditions.[1][3] The reaction of this compound with terminal alkynes opens a direct pathway to novel, symmetrically substituted α,ω-di(alkynyl)perfluorohexanes. These products serve as rigid, linear linkers with a fluorinated core, ideal for applications in materials science, such as conductive polymers and liquid crystals, and as unique scaffolds in medicinal chemistry.
While highly effective, the coupling of perfluoroalkyl iodides presents unique challenges compared to standard aryl or vinyl halides. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the C-I bond and the stability of the organometallic intermediates. This guide provides the necessary framework to successfully navigate these challenges.
Mechanistic Insights: The Sonogashira Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction operates via two interconnected catalytic cycles: a palladium cycle and, in the traditional protocol, a copper cycle.[4][5]
The Dual Catalytic System (Pd/Cu)
-
Palladium Cycle (The Cross-Coupling Engine):
-
Reductive Elimination & Catalyst Regeneration: The cycle begins with an active Pd(0) species, typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The perfluoroalkyl iodide (RF-I) undergoes oxidative addition to the Pd(0) center to form a Pd(II)-perfluoroalkyl-iodide complex. The high electrophilicity of the carbon atom in the C-I bond of this compound makes this step relatively facile, following the general halide reactivity trend of I > Br > Cl.[1][6]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (RF-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]
-
-
Copper Cycle (The Acetylide Feeder):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[7] This species is now primed for the transmetalation step with the palladium complex.
-
Caption: The interconnected Pd and Cu catalytic cycles.
Copper-Free Sonogashira Variant
To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts and the toxicity of copper salts, copper-free protocols have been developed.[3][8][9] In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne and the subsequent formation of a palladium-acetylide complex, bypassing the need for a copper acetylide intermediate. These reactions often require a stronger base or more specialized ligands to facilitate the catalytic cycle efficiently.[8]
Key Reaction Parameters & Optimization
The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the substrate necessitates a robust catalytic system.
| Parameter | Recommendation & Rationale | Common Examples |
| Palladium Precatalyst | A stable Pd(II) precatalyst is often preferred for ease of handling. It is reduced in situ to the active Pd(0) species. Air-stable precatalysts that readily form monoligated Pd(0) are highly effective.[8] | PdCl₂(PPh₃)₂, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl |
| Ligand | Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final reductive elimination.[10] N-Heterocyclic Carbenes (NHCs) can also be highly effective.[4] | PPh₃ (Triphenylphosphine), P(t-Bu)₃, XPhos, SPhos, IPr |
| Copper(I) Co-catalyst | Required for the traditional protocol to facilitate acetylide formation. Typically used in catalytic amounts (1-5 mol%). Omitted in copper-free protocols. | Copper(I) Iodide (CuI) |
| Base | Must be strong enough to deprotonate the terminal alkyne. Amine bases are standard and can sometimes serve as the solvent.[11] For less reactive systems or copper-free variants, stronger inorganic bases may be required. | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃ |
| Solvent | Anhydrous, deoxygenated polar aprotic solvents are typically used to ensure the stability of the catalytic species. Amine bases can also be used as solvents. | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene |
| Temperature | While many Sonogashira reactions proceed at room temperature, the coupling of perfluoroalkyl iodides may benefit from gentle heating (40-70 °C) to ensure complete conversion, especially for the second coupling event. | Room Temperature to 70 °C |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. Perfluoroalkyl iodides should be handled with care. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the double Sonogashira coupling of this compound.
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.2 - 2.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol %)
-
Copper(I) Iodide (CuI) (4-10 mol %)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous, deoxygenated solvent (e.g., THF or Toluene, if co-solvent is needed)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.05 eq) and CuI (e.g., 0.10 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous, deoxygenated Triethylamine via syringe. If a co-solvent is used, add it now, followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne (2.2 eq) dropwise via syringe while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS by taking small aliquots periodically. Look for the disappearance of the starting iodide and the appearance of mono- and di-substituted products.
-
Quenching: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when copper contamination is a concern.
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.2 - 2.5 eq)
-
Pd(OAc)₂ (2-5 mol %)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (4-10 mol %)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous, deoxygenated THF or DMF
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., P(t-Bu)₃, 0.10 eq), and the inorganic base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq).
-
Solvent: Add anhydrous, deoxygenated THF via syringe.
-
Alkyne Addition: Add the terminal alkyne (2.2 eq) dropwise via syringe while stirring.
-
Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-70 °C). The higher temperature is often required to drive copper-free systems to completion.[10] Monitor progress by TLC or GC-MS.
-
Quenching: Once complete, cool the mixture to room temperature.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Work-up and Purification
The high fluorine content of the product can simplify purification. Fluorous compounds often exhibit unique solubility profiles.
-
Filtration: Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and any inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. A solvent system of hexanes/ethyl acetate is typically effective. Due to the fluorous nature of the product, it will likely elute quickly. Alternatively, fluorous solid-phase extraction (F-SPE) can be an exceptionally efficient purification method if available.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous exclusion of oxygen. Use fresh, high-quality reagents and properly deoxygenated solvents. |
| Insufficiently active catalytic system. | Increase temperature. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type ligand). | |
| Poor quality of the perfluoroalkyl iodide. | Purify the starting material before use. | |
| Significant Homocoupling | Oxygen present in a Cu-catalyzed reaction. | Improve inert atmosphere technique. |
| Reaction conditions favor Glaser coupling. | Switch to a copper-free protocol. | |
| Formation of Mono-coupled Product Only | Insufficient reaction time or temperature. | Increase reaction time and/or temperature to drive the second coupling to completion. |
| Stoichiometry issue. | Ensure at least 2.2 equivalents of the alkyne are used. | |
| Complex Mixture of Products | Side reactions at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. |
| Impure starting materials. | Verify the purity of all reagents before starting. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Surface Modification Using 1,6-Diiodoperfluorohexane for Hydrophobic and Oleophobic Surfaces
Document ID: AN-2026-01-C6F12I2
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the creation of hydrophobic and oleophobic surfaces using 1,6-diiodoperfluorohexane (I(CF₂)₆I). The protocols detailed herein leverage the principles of self-assembled monolayers (SAMs) driven by halogen bonding to create ultra-low energy surfaces. This guide covers the underlying chemical mechanisms, detailed step-by-step laboratory protocols for surface preparation and modification, and essential characterization techniques to validate the resulting surface properties. The methodologies are designed to be robust and reproducible, providing a foundation for applications ranging from advanced materials science to specialized applications in drug delivery and biomedical device engineering.
Introduction: The Principle of Surface Wettability
Surface wettability, a fundamental property of solids, is dictated by the interplay of cohesive and adhesive forces. It is commonly quantified by the contact angle (CA) of a liquid droplet on the surface.[1]
-
Hydrophobicity (Water-Repelling): A surface is considered hydrophobic when the water contact angle (WCA) is greater than 90°.[2] For superhydrophobic surfaces, this angle must exceed 150°, often coupled with a low sliding angle, allowing water droplets to roll off easily.[3][4]
-
Oleophobicity (Oil-Repelling): Oleophobicity refers to a surface's resistance to wetting by low surface tension liquids, such as oils and organic solvents.[1] Achieving oleophobicity is more challenging than hydrophobicity because oils have significantly lower surface tension than water.[3] An oleophobic surface must possess an extremely low surface free energy, typically below 20 mN/m.[3]
The creation of such surfaces relies on two key factors: a low surface energy chemical composition and, often, a specific surface topography (roughness).[5][6] Fluorinated compounds are exceptionally effective at lowering surface energy due to the high electronegativity and low polarizability of the carbon-fluorine bond.[7][8]
The Role of this compound
This compound (CAS No. 375-80-4) is a linear perfluoroalkane with iodine atoms at both ends of its C6 chain (I(CF₂)₆I).[9] Its molecular structure makes it an ideal candidate for creating low-energy surfaces.
Mechanism of Action: Halogen-Bond Driven Self-Assembly
The primary mechanism for surface modification using iodo-perfluorinated alkanes is the formation of a dense, highly-ordered self-assembled monolayer (SAM).[10] Unlike traditional SAMs that rely on thiol-gold or silane-oxide covalent bonds, these molecules attach to substrates like native silicon dioxide (SiO₂) via a non-covalent interaction known as halogen bonding .[11][12]
The iodine atom acts as a halogen bond donor (electrophilic region), interacting with an electron-donating atom on the substrate surface, such as oxygen in a metal oxide.[11][13] This interaction is strong enough to drive the spontaneous organization of the molecules into a densely packed monolayer. The perfluorinated "tails" orient away from the surface, exposing a high density of C-F bonds and creating a surface with exceptionally low free energy.[11][12]
Caption: Mechanism of SAM formation via halogen bonding.
Experimental Guide
Materials and Equipment
-
Reagent: this compound, ≥98% purity (CAS: 375-80-4).[14]
-
Solvents: Anhydrous non-polar solvent (e.g., hexane, perfluorohexane) or a high-purity volatile solvent like isopropanol.
-
Substrates: Silicon wafers with native oxide, glass microscope slides, quartz, or other hydroxylated surfaces.
-
Cleaning Reagents: Deionized (DI) water (18.2 MΩ·cm), isopropanol, acetone, nitrogen gas (high purity), piranha solution (7:3 H₂SO₄:H₂O₂) or UV/Ozone cleaner.
-
Glassware: Beakers, petri dishes, graduated cylinders.
-
Equipment: Ultrasonic bath, spin coater or dip coater (optional), oven or hotplate, contact angle goniometer, fume hood.
Safety Precautions
-
Always handle this compound and all solvents inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]
-
Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Prepare and handle with extreme caution under established safety protocols.
-
Refer to the Safety Data Sheet (SDS) for this compound before use.[15] The compound is light-sensitive and should be stored accordingly.[14]
Protocol 1: Substrate Preparation (Silicon Wafer/Glass)
A pristine, clean, and activated substrate surface is critical for the formation of a high-quality SAM.
-
Degreasing: Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes. Repeat this step with isopropanol, followed by DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Choose one method):
-
Piranha Etching (High-Performance): Submerge the dried substrates in freshly prepared piranha solution for 15-20 minutes. Caution: Exothermic reaction. Thoroughly rinse with copious amounts of DI water and dry with nitrogen. This process generates a fresh, hydroxylated silica surface.
-
UV/Ozone Cleaning (Safer Alternative): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method effectively removes organic contaminants and generates a hydrophilic, activated surface.
-
-
Final Check: A properly activated surface should be superhydrophilic, with a water contact angle near 0°. Use the substrates immediately for the best results.
Protocol 2: Surface Modification via Solution Deposition
-
Solution Preparation: Inside a fume hood, prepare a 1-5 mM solution of this compound in an anhydrous non-polar solvent (e.g., hexane).
-
Deposition: Fully immerse the clean, activated substrates into the deposition solution. Seal the container (e.g., with parafilm) to prevent solvent evaporation.
-
Incubation: Allow the self-assembly process to occur for 2-24 hours at room temperature. Longer incubation times can promote a more ordered and densely packed monolayer.
-
Rinsing: Carefully remove the substrates from the solution and rinse thoroughly with fresh solvent (the same type used for deposition) to remove any physisorbed molecules.
-
Drying: Dry the coated substrates with a gentle stream of nitrogen gas.
-
Curing (Optional): To enhance monolayer stability, substrates can be annealed in an oven at 60-80°C for 30-60 minutes.[11]
Caption: Experimental workflow for surface modification.
Surface Characterization and Validation
Validation is essential to confirm the successful modification of the surface.
Contact Angle Goniometry
This is the primary and most direct method to assess hydrophobicity and oleophobicity.
-
Procedure: Place a 2-5 µL droplet of the test liquid (DI water for hydrophobicity, hexadecane for oleophobicity) onto the modified surface.[1] Measure the static contact angle.
-
Expected Results: The successful formation of a perfluorohexane monolayer will dramatically increase the contact angles of both polar and non-polar liquids.
| Substrate/Coating | Test Liquid | Expected Static Contact Angle (θ) | Surface Property |
| Activated SiO₂ (Bare) | DI Water | < 10° | Superhydrophilic |
| Activated SiO₂ (Bare) | Hexadecane | < 10° | Oleophilic |
| I(CF₂)₆I-Modified SiO₂ | DI Water | 105° - 120° | Hydrophobic [1] |
| I(CF₂)₆I-Modified SiO₂ | Hexadecane | 60° - 80° | Oleophobic [1] |
Table 1: Representative contact angle data for validating surface modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the chemical composition of the surface layer.
-
Expected Results: The XPS spectrum of a successfully coated surface will show strong F 1s and C 1s peaks corresponding to the perfluorinated alkyl chain. The underlying substrate signals (e.g., Si 2p, O 1s) will be attenuated, confirming the presence of an overlayer.
Applications in Research and Drug Development
The ability to precisely control surface wettability has significant implications:
-
Biomedical Devices: Creating anti-fouling surfaces on implants or surgical tools to reduce protein adsorption and bacterial adhesion.[16]
-
Drug Delivery: Modifying the surface of nanoparticles or microfluidic devices to control drug encapsulation, release kinetics, and prevent non-specific binding.[17][18]
-
Pharmaceutical Research: The strategic use of fluorine is a common strategy to improve drug potency and optimize ADME (absorption, distribution, metabolism, and excretion) parameters.[7] Understanding fluorinated surface interactions is key to this process.
-
Cell Culture: Engineering surfaces that promote or prevent cell adhesion for advanced tissue engineering applications.[16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angles | 1. Incomplete/poor SAM formation. 2. Contaminated substrate. 3. Impure solvent or reagent. | 1. Increase incubation time; check solution concentration. 2. Re-clean substrates using a more rigorous method (e.g., piranha). 3. Use fresh, anhydrous solvents and high-purity reagent. |
| Inconsistent Results | 1. Substrate variability. 2. Ambient humidity during deposition. 3. Incomplete rinsing. | 1. Ensure uniform cleaning and activation across all substrates. 2. Perform deposition in a controlled environment (e.g., glove box). 3. Rinse thoroughly with fresh solvent to remove excess molecules. |
| Hazy or Visibly Coated | 1. Solution concentration too high. 2. Contaminants in the solution. | 1. Lower the concentration of this compound. 2. Filter the solution before use. |
References
- 1. omega-optical.com [omega-optical.com]
- 2. US20150322272A1 - Hydrophobic and oleophobic surfaces and uses thereof - Google Patents [patents.google.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. people.umass.edu [people.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. helmholtz-berlin.de [helmholtz-berlin.de]
- 14. lookchem.com [lookchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 18. Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Fluorinated Telechelic Diols Utilizing 1,6-Diiodoperfluorohexane: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated telechelic diols are pivotal building blocks in the synthesis of high-performance polymers such as polyurethanes, polyesters, and polycarbonates. Their integration into polymer backbones imparts unique and desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy.[1][2] This guide provides a comprehensive overview of the synthesis of these valuable diols, with a particular focus on the strategic use of 1,6-diiodoperfluorohexane as a fluorinated core. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of Fluorinated Telechelic Diols
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[3] In polymer science, the incorporation of perfluoroalkyl chains leads to materials with a unique combination of characteristics, including hydrophobicity, oleophobicity, and high thermal and chemical stability.[4][5] Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are particularly sought after for their role in creating complex macromolecular architectures like block copolymers and network polymers.[6][7]
Fluorinated telechelic diols, therefore, represent a class of monomers that combine the advantageous properties of fluorinated compounds with the versatile reactivity of diols. These diols are instrumental in the development of advanced materials for a wide array of applications, from biomedical devices and specialty coatings to high-performance elastomers and sealants.[8] this compound serves as an ideal and readily available starting material for introducing a C6F12 segment into the diol structure, providing a robust and well-defined fluorinated core.
Synthetic Strategy: A Multi-Step Approach to Fluorinated Diols
The synthesis of fluorinated telechelic diols from this compound is typically achieved through a two-step radical addition and reduction sequence. This approach offers a reliable and scalable route to the desired products.
The core strategy involves:
-
Radical-Initiated Di-addition: The process begins with the radical addition of this compound to an unsaturated alcohol, such as allyl alcohol. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).
-
Reductive Deiodination: The resulting di-iodo intermediate is then subjected to a reduction reaction to remove the iodine atoms and yield the final telechelic diol.
This methodology allows for precise control over the structure of the final diol and can be adapted to incorporate different spacer units between the perfluorohexane core and the terminal hydroxyl groups.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Radical Addition Step
The radical addition of the perfluoroalkyl iodide to the alkene proceeds via a classic chain mechanism:
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. These radicals then abstract an iodine atom from this compound to produce a perfluoroalkyl radical.
-
Propagation: The perfluoroalkyl radical adds to the double bond of the unsaturated alcohol. This addition is regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable secondary radical. This new radical then abstracts an iodine atom from another molecule of this compound, regenerating the perfluoroalkyl radical and propagating the chain.
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
The electrophilic nature of the perfluoroalkyl radical plays a significant role in the efficiency and regioselectivity of the addition to the electron-rich double bond of the alcohol.[9][10]
The Reduction Step
The subsequent reduction of the di-iodo intermediate to the final diol can be accomplished using various reducing agents. A common and effective method involves the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator. This reaction also proceeds via a radical chain mechanism, where a tributyltin radical abstracts the iodine atoms, and the resulting alkyl radical is quenched by a hydrogen atom from another molecule of tributyltin hydride.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed guide for the synthesis of a representative fluorinated telechelic diol derived from this compound and allyl alcohol.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Allyl Alcohol | Anhydrous, >99% purity |
| Azobisisobutyronitrile (AIBN) | Recrystallized from methanol |
| Tributyltin Hydride | >97% purity |
| Anhydrous Toluene | Distilled over sodium/benzophenone |
| Schlenk Flask | Flame-dried |
| Magnetic Stirrer/Hotplate | |
| Reflux Condenser | |
| Standard Glassware |
Protocol 1: Synthesis of the Di-iodo Adduct
This protocol details the radical addition of this compound to allyl alcohol.
References
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 20.210.105.67 [20.210.105.67]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Conditions for the Telomerization of Olefins with 1,6-Diiodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Crafting Fluorinated Architectures
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable in drug discovery and the development of advanced materials. Telomerization, a controlled oligomerization process, offers a powerful strategy for the synthesis of well-defined fluorinated molecules. This guide provides a detailed exploration of the experimental conditions for the telomerization of olefins with 1,6-diiodoperfluorohexane, a versatile building block for creating α,ω-difunctionalized fluorinated chains.
This document will delve into the mechanistic underpinnings of this free-radical reaction, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction's outcome. Furthermore, we will explore the essential analytical techniques for the characterization and quality control of the resulting telomers.
The Underpinning Science: A Free-Radical Chain Reaction
The telomerization of an olefin (the "taxogen") with this compound (the "telogen") proceeds via a free-radical chain mechanism. This process is typically initiated by thermal means, where the labile carbon-iodine bonds of the telogen cleave to generate perfluoroalkyl radicals. The reaction can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by the homolytic cleavage of the C-I bond in this compound upon heating, generating two perfluorohexyl radicals.
-
Propagation: A perfluoroalkyl radical adds across the double bond of the olefin, forming a new carbon-centered radical. This radical can then abstract an iodine atom from another molecule of this compound, yielding the monoadduct and a new perfluoroalkyl radical to continue the chain. The resulting telomer radical can also react with further olefin molecules before iodine atom transfer, leading to the formation of higher-order telomers.
-
Termination: The reaction ceases when two radicals combine in various ways, such as the coupling of two perfluoroalkyl radicals or the combination of a perfluoroalkyl radical with a telomer radical.
The following Graphviz diagram illustrates the fundamental steps of the telomerization process.
Caption: Free-radical mechanism of olefin telomerization.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the telomerization of olefins with this compound. It is crucial to note that the optimal conditions will vary depending on the specific olefin used. Therefore, the presented parameters should be considered as a starting point for optimization.
Protocol 1: Telomerization of a Gaseous Olefin (e.g., Ethylene) with this compound
Materials and Equipment:
-
This compound (I-(CF₂)₆-I)
-
Ethylene (or other gaseous olefin)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves
-
Schlenk line or glovebox for inert atmosphere operations
-
Solvent (optional, e.g., perfluorodecalin, if desired for solubility or heat transfer)
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Assemble the reactor and perform a leak test to ensure it can safely hold the desired pressure.
-
Charging the Reactor: Under an inert atmosphere (e.g., argon or nitrogen), charge the autoclave with this compound. If a solvent is used, add it at this stage.
-
Purging: Seal the reactor and purge the system with the gaseous olefin several times to remove any residual air.
-
Pressurization: Pressurize the reactor with the olefin to the desired initial pressure. The pressure will decrease as the reaction proceeds, and it can be maintained by adding more olefin as needed.
-
Reaction: Begin stirring and heat the reactor to the desired temperature. Monitor the internal temperature and pressure throughout the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop of the gaseous olefin. Samples can be carefully withdrawn at intervals (if the reactor setup allows) for analysis by GC-MS or ¹⁹F NMR.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess olefin in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the crude product mixture.
Protocol 2: Telomerization of a Liquid Olefin with this compound
Materials and Equipment:
-
This compound (I-(CF₂)₆-I)
-
Liquid olefin (e.g., 1-octene, allyl alcohol)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer
-
Inert atmosphere (argon or nitrogen) setup
-
Heating mantle with temperature controller
-
Schlenk line for transfers
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: Charge the flask with this compound and the liquid olefin. The molar ratio of olefin to the diiodide is a critical parameter to control the degree of telomerization.
-
Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring. The reaction is typically carried out under reflux.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can then be subjected to purification.
Key Experimental Parameters and Optimization
The success of the telomerization reaction hinges on the careful control of several key parameters. The following table summarizes these parameters and their general influence on the reaction outcome.
| Parameter | General Range | Influence on the Reaction |
| Molar Ratio (Olefin:I-(CF₂)₆-I) | 1:1 to 10:1 or higher | A higher ratio of olefin favors the formation of higher-order telomers. A ratio close to 1:1 will favor the monoadduct. |
| Temperature | 150 - 250 °C | Higher temperatures increase the rate of initiation and propagation. However, excessively high temperatures can lead to side reactions and decomposition. |
| Pressure (for gaseous olefins) | 10 - 100 bar | Higher pressure increases the concentration of the olefin in the reaction mixture, thus promoting the formation of higher telomers. |
| Reaction Time | 4 - 48 hours | Longer reaction times generally lead to higher conversion of the starting materials. The optimal time depends on the other reaction parameters. |
| Solvent | Solvent-free or high-boiling fluorinated solvents | The reaction is often performed neat. Fluorinated solvents can be used to improve solubility and heat transfer. |
| Initiator | Thermal (no external initiator) | The C-I bond is sufficiently weak to cleave thermally, initiating the radical chain reaction. |
Purification and Characterization of Telomers
The crude product of a telomerization reaction is typically a mixture of unreacted starting materials, the monoadduct (I-(olefin)₁-(CF₂)₆-(olefin)₁-I), the diadduct (I-(olefin)₂-(CF₂)₆-(olefin)₂-I), and higher oligomers. Separation of these components is essential for obtaining pure compounds for further applications.
Purification Techniques:
-
Fractional Distillation under Reduced Pressure: This is a common method for separating telomers with different boiling points. Due to the high molecular weight of the products, distillation is typically performed under vacuum to prevent thermal decomposition.
-
Column Chromatography: For less volatile or more complex mixtures, column chromatography on silica gel or fluorinated stationary phases can be an effective separation method.[1][2] A gradient of non-polar to moderately polar solvents is typically used for elution.
Analytical Characterization:
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized telomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the composition of the crude reaction mixture and assessing the purity of isolated fractions. The mass spectra will show characteristic fragmentation patterns of the fluorinated telomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the protons of the incorporated olefin units.
-
¹³C NMR: Confirms the carbon skeleton of the telomers.
-
¹⁹F NMR: This is the most informative technique for characterizing these compounds.[3] The chemical shifts and coupling patterns of the fluorine nuclei provide detailed information about the structure of the perfluorohexane chain and its proximity to the olefin units. The integration of the signals can be used to determine the relative amounts of different telomers in a mixture.
-
The following Graphviz diagram outlines a typical workflow for the synthesis and analysis of these fluorinated telomers.
Caption: Experimental workflow for telomerization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by analytical techniques such as GC-MS, allowing for real-time assessment of the reaction's course and endpoint. The purity of the final products can be unequivocally determined by a combination of chromatographic and spectroscopic methods. The detailed ¹⁹F NMR analysis, in particular, serves as a powerful tool to confirm the identity and structural integrity of the synthesized telomers, ensuring the reliability of the experimental outcome.
Conclusion
The telomerization of olefins with this compound is a robust and versatile method for the synthesis of valuable fluorinated building blocks. By carefully controlling the experimental parameters as outlined in this guide, researchers can effectively synthesize a range of α,ω-diiodofluorinated telomers with varying chain lengths. The detailed protocols and analytical guidance provided herein are intended to empower researchers in their efforts to design and synthesize novel fluorinated molecules for a wide array of applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,6-Diiodoperfluorohexane Telomerization Reactions
Welcome to the technical support center for the telomerization of 1,6-diiodoperfluorohexane. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the yield and selectivity of your telomerization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction to this compound Telomerization
Telomerization is a controlled radical process that allows for the stepwise addition of a monomer (the "taxogen"), such as a fluoroalkene, to a chain transfer agent (the "telogen"), in this case, this compound (I-C6F12-I).[1] This reaction is a cornerstone for synthesizing a,ω-diiodoperfluoroalkane oligomers, which are valuable precursors for fluorinated polymers, elastomers, and surfactants.[2] The general scheme involves the homolytic cleavage of the C-I bond, followed by the addition of the resulting perfluoroalkyl radical across the double bond of the fluoroalkene.
Visualizing the Core Reaction Mechanism
The following diagram illustrates the fundamental steps of a radical-initiated telomerization reaction.
Caption: Radical telomerization mechanism of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the telomerization of this compound, providing explanations and actionable solutions.
Q1: My conversion of this compound is low. What are the likely causes and how can I address this?
A1: Low conversion is a frequent issue that can often be traced back to several key parameters:
-
Insufficient Initiation:
-
Thermal Initiation: If you are relying on thermal initiation, the temperature may be too low. This compound is stable up to at least 300°C, but the reaction often requires temperatures of 200°C or higher to achieve a reasonable rate.[2]
-
Chemical Initiators: For reactions at lower temperatures, a chemical radical initiator is necessary. The half-life of your chosen initiator at the reaction temperature is critical. If the initiator decomposes too quickly, it won't sustain the radical concentration throughout the reaction. If it decomposes too slowly, the initiation rate will be too low. Consider an initiator like tert-butyl peroxypivalate for these systems.[3] For some radical additions, staged addition of an initiator like AIBN has proven effective for driving the reaction to completion.[4]
-
-
Reaction Time: Telomerization reactions, especially with sterically hindered alkenes like hexafluoropropene, can be slow. Insufficient reaction time will naturally lead to low conversion. Monitor the reaction progress over time to determine the optimal duration.
-
Presence of Inhibitors: Oxygen is a potent radical scavenger and can inhibit the reaction.[5] Ensure your reaction vessel and reagents are thoroughly deoxygenated, typically through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
Q2: I am getting a wide distribution of telomers instead of my desired product (e.g., the diadduct). How can I improve selectivity?
A2: Controlling the product distribution is primarily a function of the stoichiometry of your reactants.
-
Molar Ratio of Reactants: The ratio of the fluoroalkene (taxogen) to this compound (telogen) is the most critical factor.[6][7]
-
To favor the formation of lower-order telomers (e.g., monoadduct or diadduct), use a molar excess of the this compound telogen. This increases the probability that a growing radical chain will encounter and abstract an iodine from the telogen rather than adding another monomer unit.
-
To produce higher molecular weight telomers , a molar excess of the fluoroalkene taxogen is required.
-
The following table provides a conceptual guide to the effect of the reactant molar ratio on the product distribution.
| [Fluoroalkene] / [I-C6F12-I] Ratio | Predominant Product(s) |
| < 1 | Unreacted I-C6F12-I and Monoadduct |
| ~ 2 | Diadduct (I-(alkene)1-C6F12-(alkene)1-I) |
| > 4 | Higher-order Telomers and Polymers |
-
Temperature and Pressure: Higher temperatures can sometimes lead to the formation of higher molecular weight products. Similarly, maintaining a constant pressure of the gaseous fluoroalkene monomer ensures its availability for the reaction, influencing the product distribution.
Q3: My reaction mixture has darkened, and I'm observing unexpected byproducts. What could be the cause?
A3: Discoloration, often to a purple or brown hue, typically indicates the formation of molecular iodine (I2). This can result from several side reactions:
-
Thermal Decomposition: While this compound is robust, at very high temperatures or in the presence of certain impurities, C-I bond homolysis can be followed by radical recombination to form I2.
-
Initiator-Induced Decomposition: Some radical initiators or their byproducts might react with the telogen or product to release iodine.
-
Elimination Reactions: Depending on the structure of the fluoroalkene and the reaction conditions, elimination of HI from the product, followed by oxidation, can be a source of I2.
To mitigate this, ensure precise temperature control and use purified reagents. The presence of I2 can sometimes be reversed or minimized by the addition of a reducing agent during workup, but it's preferable to prevent its formation.
Q4: How should I purify my final telomer product?
A4: Purification strategies depend on the physical state and properties of your telomers and byproducts.
-
Distillation: For lower molecular weight, liquid telomers, fractional distillation under reduced pressure is often effective for separating products based on their chain length and removing unreacted this compound.
-
Crystallization: If your desired telomer is a solid at room temperature, recrystallization from a suitable solvent can be an excellent method for purification.
-
Solvent Extraction: This can be used to remove unreacted starting materials or certain byproducts. For instance, washing the crude product with a solvent that selectively dissolves impurities can be effective.
-
Filtration: If a solid catalyst is used, it can be removed by filtration.[8]
Q5: What are the key safety considerations for this reaction?
A5: Safety is paramount when working with high-pressure and high-temperature reactions involving fluorochemicals.
-
Pressure Management: These reactions are often conducted in sealed, pressure-rated reactors (autoclaves). Ensure your reactor is rated for the expected temperatures and pressures. Use a burst disc and a pressure relief valve as secondary safety measures.
-
Thermal Hazards: High-temperature reactions should be conducted behind a blast shield. Be aware of the potential for exothermic reactions, which can lead to a rapid increase in temperature and pressure.
-
Toxic Byproducts: The thermal decomposition of fluoropolymers can generate highly toxic gases, such as perfluoroisobutene (PFIB).[9][10] It is crucial to operate within the recommended temperature limits and to have adequate ventilation and emergency procedures in place.
-
Handling Reagents: this compound and fluoroalkenes should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
The following protocols provide a starting point for conducting a telomerization reaction. They should be adapted based on the specific fluoroalkene and desired product.
Protocol 1: Thermally Initiated Telomerization in a High-Pressure Reactor
This protocol is suitable for producing diadducts of this compound with a gaseous fluoroalkene.
Materials:
-
This compound (I-C6F12-I)
-
Fluoroalkene monomer (e.g., tetrafluoroethylene, hexafluoropropene)
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure transducer, gas inlet, and pressure relief valve.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested.
-
Charging the Reactor: In a fume hood, charge the reactor with the desired amount of this compound.
-
Deoxygenation: Seal the reactor and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Pressurization: With stirring, introduce the fluoroalkene monomer into the reactor until the desired pressure (and thus, molar ratio) is reached.
-
Heating and Reaction: Heat the reactor to the target temperature (e.g., 220-250°C). Monitor the internal temperature and pressure throughout the reaction. The pressure will drop as the monomer is consumed.
-
Cooling and Venting: After the desired reaction time, cool the reactor to room temperature. Carefully vent any unreacted monomer into a suitable scrubbing system or fume hood exhaust.
-
Workup and Analysis: Open the reactor and collect the crude product. Analyze the product distribution using ¹⁹F NMR and GC-MS.[11] Purify by fractional distillation under vacuum.
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen-Initiated and Regulated Controlled Radical Polymerization under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. fluorogistx.com [fluorogistx.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 1,6-Diiodoperfluorohexane
Introduction
Welcome to the dedicated technical support guide for 1,6-diiodoperfluorohexane (I-(CF₂)₆-I). As a key building block in the synthesis of advanced materials, fluorinated surfactants, and complex pharmaceutical intermediates, its reactivity is both potent and nuanced.[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. My goal is to move beyond standard protocols and address the practical, real-world challenges encountered in the laboratory. We will explore the causality behind the formation of common side products and provide logical, field-tested troubleshooting strategies to enhance your reaction outcomes, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting & General FAQs
This section addresses the most pressing issues that can arise before, during, and after your reaction. A logical troubleshooting workflow is essential for efficiently diagnosing experimental problems.
Visual Troubleshooting Workflow
Before diving into specific questions, use this workflow to guide your diagnostic process.
References
Technical Support Center: Purification Strategies for Products Derived from 1,6-Diiodoperfluorohexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,6-diiodoperfluorohexane (I-(CF₂)₆-I). This guide is designed to provide expert insights and practical troubleshooting for the purification of the diverse range of products synthesized from this versatile building block. The inherent fluorous nature of the perfluorohexane chain imparts unique properties that can be leveraged for elegant and efficient purification, but also presents specific challenges. This document will serve as a comprehensive resource to navigate these complexities.
Understanding the Purification Challenge: Common Reaction Scenarios and Impurities
Derivatives of this compound are typically synthesized through nucleophilic substitution or radical-initiated reactions. Understanding the likely impurities from these reactions is the first step in designing an effective purification strategy.
-
Nucleophilic Substitution Reactions: These reactions involve the displacement of one or both iodine atoms by a nucleophile.
-
Expected Products: Mono- and/or di-substituted perfluorohexane derivatives.
-
Common Impurities:
-
Unreacted this compound.
-
Mono-substituted intermediate in a di-substitution reaction.
-
Byproducts from side reactions of the nucleophile.
-
Excess nucleophile and other reagents.
-
-
-
Radical Reactions (e.g., Telomerization, Radical Addition): this compound can act as a chain transfer agent in telomerization or add across unsaturated bonds.[1]
-
Expected Products: Semifluorinated polymers, block copolymers, or adducts with varying chain lengths.[2][3]
-
Common Impurities:
-
A distribution of oligomers or polymers with different molecular weights.
-
Unreacted this compound and monomers.
-
Radical initiator residues.
-
In the case of block copolymers, residual homopolymer from the first block.[2]
-
-
Purification Strategy Selection: A Logic-Based Workflow
Choosing the right purification technique is critical for success. The unique properties of the perfluorohexane "tag" allow for specialized strategies alongside traditional methods. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
In-Depth Guide to Purification Techniques
This section provides detailed information, protocols, and troubleshooting for the most effective purification methods.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that leverages the high affinity of fluorous compounds for a fluorous stationary phase.[4][5][6][7] It is particularly effective for separating fluorous-tagged molecules from non-fluorous reagents and byproducts.
Principle of Operation: A crude reaction mixture is loaded onto a cartridge packed with fluorous silica gel. A "fluorophobic" solvent (e.g., a mixture of an organic solvent and water) is used to wash off non-fluorous compounds. The retained fluorous product is then eluted with a "fluorophilic" solvent (e.g., a pure organic solvent or a fluorous solvent).[7]
Step-by-Step Protocol for F-SPE:
-
Cartridge Preparation:
-
Select a fluorous SPE cartridge with a sorbent mass appropriate for your sample size (a general rule is a 50:1 to 100:1 ratio of sorbent to sample mass).
-
Condition the cartridge by passing a fluorophilic solvent (e.g., methanol or THF) through it, followed by the fluorophobic wash solvent (e.g., 80:20 methanol/water).[8] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (DMF is often a good choice due to its low fluorophilicity and good solubilizing power).[8]
-
Apply the sample to the conditioned cartridge and gently pull it onto the sorbent bed using a vacuum or positive pressure.
-
-
Fluorophobic Wash:
-
Wash the cartridge with several column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water or 90:10 DMF/water).[7]
-
Collect the eluent. This fraction should contain your non-fluorous impurities.
-
-
Fluorophilic Elution:
-
Elute the desired fluorous product with a fluorophilic solvent such as methanol, acetonitrile, or THF.[5]
-
Collect this fraction separately.
-
-
Analysis:
-
Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of your product.
-
Troubleshooting Guide for F-SPE:
| Problem | Potential Cause | Solution |
| Low Recovery of Fluorous Product | Product eluted during the fluorophobic wash. | The wash solvent is too fluorophilic. Increase the water content in the wash solvent (e.g., from 80:20 to 70:30 methanol/water). |
| Product is not eluting with the fluorophilic solvent. | The elution solvent is not strong enough. Try a more fluorophilic solvent (e.g., switch from methanol to THF). | |
| Poor Separation of Fluorous and Non-Fluorous Compounds | Non-fluorous compounds are retained on the column. | The wash solvent is not polar enough. Decrease the organic content of the wash solvent. |
| Fluorous product is not sufficiently retained. | The perfluoroalkyl chain is too short, or the molecule has a high proportion of non-fluorous content. Consider "reverse F-SPE" where the fluorous compounds are eluted first. | |
| Column Clogging | Precipitation of a component in the crude mixture upon contact with the wash solvent. | Dissolve the crude mixture in a larger volume of loading solvent or switch to a different wash solvent system. |
Distillation
Distillation is a suitable method for purifying volatile and thermally stable perfluorinated compounds. Due to their non-polar nature and high molecular weight, many perfluorinated compounds have high boiling points.[9]
Key Considerations for Distilling Fluorinated Compounds:
-
Vacuum Distillation: Often necessary to lower the boiling point and prevent thermal decomposition.
-
Fractional Distillation: Can be effective for separating telomers with different chain lengths or for separating mono- and di-substituted products if there is a sufficient boiling point difference.
-
Material Compatibility: Ensure that the distillation apparatus is made of materials resistant to potentially corrosive byproducts that could form at high temperatures.
Troubleshooting Guide for Distillation:
| Problem | Potential Cause | Solution |
| Bumping or Unstable Boiling | Uneven heating or lack of nucleation sites. | Use a stirring bar or boiling chips. Ensure the heating mantle is properly sized and in good contact with the flask. |
| Poor Separation | Inefficient column packing or incorrect reflux ratio. | Use a more efficient packed column (e.g., Vigreux or packed with Raschig rings). Optimize the reflux ratio to enhance separation. |
| Product Decomposition | Temperature is too high. | Use a higher vacuum to lower the boiling point. |
| Flooding of the Column | Vapor flow is too high for the liquid to flow down. | Reduce the heating rate. Ensure the condenser is providing adequate cooling.[9][10][11][12] |
Crystallization
Crystallization can be a highly effective method for obtaining very pure solid products. The rigid nature of perfluoroalkyl chains can promote crystallization in some molecules.[13][14]
Optimizing Crystallization of Fluorinated Compounds:
-
Solvent Selection: A good solvent system will dissolve the compound when hot but result in low solubility when cold. Due to the unique solubility properties of fluorinated compounds, a broader range of solvents, including fluorous solvents, may need to be screened.
-
Cooling Rate: Slow cooling generally leads to larger and purer crystals.
-
Seeding: Introducing a seed crystal can induce crystallization if spontaneous nucleation is slow.
-
Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound can induce crystallization.
Troubleshooting Guide for Crystallization:
| Problem | Potential Cause | Solution |
| No Crystals Form | Solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution. Cool to a lower temperature. Try a different solvent or solvent mixture. Scratch the inside of the flask to create nucleation sites. Add a seed crystal. |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. | Use a more dilute solution. Cool the solution more slowly. Change the solvent system. |
| Impure Crystals | Impurities are co-crystallizing or are trapped in the crystal lattice. | Recrystallize the product, potentially from a different solvent system. Ensure very slow crystal growth. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a powerful tool for purifying complex mixtures and isolating products with very similar properties, such as mono- and di-substituted isomers or polymers with a narrow molecular weight distribution.[15][16]
Key Considerations for Prep-HPLC of Fluorinated Compounds:
-
Column Choice:
-
Reversed-Phase (C18): Often effective, as the perfluoroalkyl chain increases the hydrophobicity of the molecule.[17]
-
Fluorous Stationary Phases: Can provide enhanced selectivity for separating fluorous compounds.
-
-
Mobile Phase:
-
Typical reversed-phase eluents like acetonitrile/water or methanol/water are commonly used.
-
The addition of trifluoroacetic acid (TFA) can improve peak shape.
-
-
Loading:
-
To avoid peak broadening, dissolve the sample in the mobile phase or a weaker solvent.
-
Do not overload the column, as this will lead to poor separation.[15]
-
Troubleshooting Guide for Prep-HPLC:
| Problem | Potential Cause | Solution |
| Poor Resolution | Inappropriate column or mobile phase. | Screen different columns and mobile phase compositions. Optimize the gradient for better separation. |
| Broad Peaks | Column overloading or secondary interactions. | Reduce the sample load. Add a modifier like TFA to the mobile phase. |
| Low Recovery | Irreversible adsorption of the compound to the stationary phase. | Try a different stationary phase. Add a competitive agent to the mobile phase. |
Comparative Analysis of Purification Techniques
The choice of purification method depends on the specific product, the nature of the impurities, the required purity, and the scale of the reaction.
| Technique | Best Suited For | Advantages | Disadvantages |
| Fluorous SPE | Separating fluorous products from non-fluorous impurities. | High selectivity, simple and fast procedure, reusable cartridges.[8] | Requires the product to have a significant fluorous character. May not separate fluorous compounds from each other effectively. |
| Distillation | Volatile and thermally stable liquids. | Good for large quantities, can be very effective for separating compounds with different boiling points. | Not suitable for non-volatile or thermally sensitive compounds. May require specialized equipment for high vacuum. |
| Crystallization | Solid compounds. | Can yield very high purity products, relatively inexpensive on a large scale. | Not all compounds crystallize easily, can have lower initial recovery. |
| Prep-HPLC | Complex mixtures, isomers, and polymers. | High resolving power, can separate very similar compounds. | Lower throughput, more expensive in terms of solvents and equipment, can be challenging to scale up.[15] |
FAQs: Addressing Common Purification Scenarios
Q1: How can I separate a mono-substituted product from a di-substituted product and the starting this compound?
A1: This is a common challenge. The best approach depends on the properties of your substituent.
-
F-SPE: If the substituent is non-fluorous, the di-substituted product will have the highest fluorine content, followed by the mono-substituted product, and then the starting material. By carefully optimizing the fluorophobic wash and potentially using a gradient of fluorophilic eluent, it may be possible to sequentially elute these compounds.
-
Prep-HPLC: This is often the most effective method for this type of separation. A reversed-phase column (C18) with a methanol/water or acetonitrile/water gradient can usually resolve these three components based on their differing hydrophobicities.
-
Fractional Distillation: If the products are volatile and have sufficiently different boiling points, this can be a viable option, especially for larger scales.
Q2: My fluorinated polymer is difficult to purify by precipitation. What are my options?
A2: Purifying polymers can be challenging.
-
Dialysis/Tangential Flow Filtration: If there is a significant size difference between your polymer and the impurities (e.g., unreacted monomers, initiator fragments), these techniques can be effective.
-
Preparative Size Exclusion Chromatography (SEC): This is the chromatographic equivalent of dialysis and separates molecules based on their size in solution.
-
F-SPE: If the polymer has a high fluorine content and the impurities are non-fluorous, F-SPE can be used to retain the polymer while washing away the impurities.
Q3: I am having trouble crystallizing my perfluoroalkyl-containing small molecule. What can I do?
A3: Fluorinated molecules can have unique crystallization behaviors.
-
Expand Your Solvent Screen: Don't limit yourself to common hydrocarbon solvents. Try ethers, esters, and even fluorinated solvents or co-solvent mixtures.
-
Slow Evaporation: Dissolve your compound in a relatively volatile solvent and allow it to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystallization.
This technical support guide provides a framework for developing and troubleshooting purification strategies for products derived from this compound. By understanding the underlying principles of each technique and systematically addressing challenges, researchers can efficiently isolate their target molecules with high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
preventing premature radical quenching in 1,6-diiodoperfluorohexane reactions
Welcome to the technical support center for radical reactions involving 1,6-diiodoperfluorohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on identifying and preventing premature radical quenching. The content is structured to provide both quick-reference answers and in-depth troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experimental setup and execution.
Q1: My reaction with this compound is not initiating. What is the most common cause?
A1: The most frequent cause of initiation failure is the presence of molecular oxygen.[1] Perfluoroalkyl radicals are highly reactive and will be rapidly quenched by triplet oxygen, terminating the radical chain reaction before it can effectively propagate. It is critical to thoroughly degas all solvents and reagents and to maintain a robust inert atmosphere (Argon or Nitrogen) throughout the entire reaction. Another common issue is using a thermal initiator, like Azobisisobutyronitrile (AIBN), at a temperature below its effective decomposition range.[2][3]
Q2: What is the ideal type of initiator for these reactions?
A2: Azobisisobutyronitrile (AIBN) is the most widely used and recommended initiator for radical reactions of this nature.[4] Its primary advantages are that its decomposition rate is largely independent of the solvent and it does not experience induced decomposition, leading to predictable first-order kinetics.[4] Furthermore, it does not produce oxygenated byproducts, which can complicate purification and introduce unwanted side reactions.[2] Reactions can be initiated thermally (typically 65-85 °C) or photochemically at lower temperatures using UV light (approx. 345 nm), offering flexibility for heat-sensitive substrates.[4][5]
Q3: Can I use common solvents like THF, Methanol, or Acetonitrile?
A3: Solvent choice is critical and often overlooked.[6][7] Solvents with weak C-H bonds can act as hydrogen atom transfer (HAT) agents, quenching the perfluoroalkyl radical and terminating the chain.
-
Tetrahydrofuran (THF) is generally not recommended due to its relatively weak C-H bonds.
-
Methanol and other alcohols can also participate in HAT, especially from the C-H bond, and their polarity can influence radical stability.[8][9]
-
Acetonitrile is a better choice, but fluorinated solvents like hexafluoroisopropanol (HFIP) or benzotrifluoride are often superior as they are less susceptible to hydrogen abstraction. Non-polar solvents like benzene or perfluorohexanes are also excellent choices, provided the reagents are soluble.[10]
Q4: How does the C-I bond in perfluoroalkyl iodides facilitate these reactions?
A4: The Carbon-Iodine bond in perfluoroalkyl iodides is significantly weaker than a C-I bond in their non-fluorinated hydrocarbon analogs. This is due to the high electronegativity of the perfluoroalkyl group, which polarizes the bond and facilitates homolytic cleavage to generate the perfluoroalkyl radical upon initiation.[11][12] This property makes perfluoroalkyl iodides excellent precursors for generating perfluoroalkyl radicals under mild conditions, either through thermal, photochemical, or redox-mediated processes.[13][14][15]
Section 2: Troubleshooting Guide for Premature Radical Quenching
This guide provides a systematic approach to diagnosing and solving common issues related to low yields and failed reactions, organized by observable symptoms.
Issue 1: Low or No Product Yield, Starting Material Largely Unconsumed
This symptom points to a failure in either the initiation or propagation steps of the radical chain reaction.
Probable Cause A: Inefficient Radical Initiation
The concentration of initiating radicals is too low to start the chain reaction effectively.
Troubleshooting Protocol:
-
Verify Initiator Temperature: For thermally initiated reactions with AIBN, ensure the internal reaction temperature is consistently within the optimal range (half-life of ~1 hour at 85 °C).[4] Use an internal thermometer; do not rely on the oil bath setting.
-
Check Initiator Quality: AIBN can degrade over time. Use a freshly opened bottle or recrystallize old AIBN from methanol.
-
Consider Photochemical Initiation: If your substrate is sensitive to heat, switch to photochemical initiation. This can be performed at or below room temperature, providing greater control.[4]
-
Increase Initiator Concentration: As a last resort, increase the AIBN concentration from a catalytic amount (1-5 mol%) to a higher loading (10 mol%). Be aware that excessive initiator can lead to unproductive radical-radical recombination.
Probable Cause B: Presence of Radical Quenchers
A quenching agent is scavenging the radicals faster than they can propagate the chain.
Troubleshooting Protocol:
-
Eliminate Oxygen: This is the most critical step.
-
Solvent Degassing: Degas the solvent for at least 30 minutes using a "freeze-pump-thaw" technique (3 cycles are recommended) or by vigorously bubbling with Argon or Nitrogen.
-
Inert Atmosphere: Ensure your reaction vessel is completely purged with an inert gas. Use a gas bubbler or a positive pressure of Argon/Nitrogen connected via a manifold. Schlenk line techniques are highly recommended.
-
-
Purify Reagents:
-
Solvent Purity: Use anhydrous, high-purity solvents. Reactive impurities can act as quenchers. Passing the solvent through a column of activated alumina can remove peroxide and water impurities.
-
Substrate Purity: Ensure the this compound and any other substrates are pure. Inhibitors from manufacturing or degradation products can quench the reaction.
-
Visualizing the Problem: Ideal vs. Quenched Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus how a quencher like oxygen can disrupt the cycle.
Caption: Ideal radical chain mechanism for this compound.
Caption: Interruption of the cycle by a radical quenching agent.
Issue 2: Reaction Starts but Stalls, Leaving Unreacted Starting Material
This symptom suggests that while initiation is successful, the radical chain is not propagating efficiently or is being terminated prematurely over time.
Probable Cause A: Inappropriate Solvent Choice
The solvent is participating in the reaction, most likely via Hydrogen Atom Transfer (HAT).
Troubleshooting Protocol:
-
Evaluate Solvent BDE: Consult a table of Bond Dissociation Energies (BDEs). Choose a solvent with high BDEs for its C-H bonds.[10] Benzene (C-H BDE ≈ 111 kcal/mol) or fluorinated solvents are excellent choices. Avoid solvents with weak C-H bonds like THF (α-C-H BDE ≈ 92 kcal/mol).
-
Perform a Solvent Screen: Test the reaction in a few different recommended solvents to find the optimal one for your specific substrate.
| Solvent | Weakest C-H BDE (kcal/mol, approx.) | Recommendation | Rationale |
| Benzene | 111 | Highly Recommended | High BDE minimizes risk of H-atom abstraction. |
| Perfluorohexane | N/A (No C-H) | Highly Recommended | Inert, but solubility of reagents can be an issue. |
| Benzotrifluoride | 113 (Aryl C-H) | Recommended | High BDE, good alternative to benzene. |
| Acetonitrile | 93 | Use with Caution | Can be used, but H-atom abstraction is possible. |
| Tetrahydrofuran (THF) | 92 (α to ether) | Not Recommended | Prone to H-atom abstraction, leading to quenching. |
| Methanol | 96 (C-H) | Not Recommended | Can act as an H-donor and its polarity may affect radical stability.[8][16] |
Probable Cause B: Low Reagent Concentration (Dilution)
At very high dilution, the rate of intramolecular cyclization or intermolecular addition can become slower than the rate of background termination events.
Troubleshooting Protocol:
-
Increase Concentration: Ensure the reaction concentration is appropriate, typically in the range of 0.05 M to 0.5 M. If running at high dilution (e.g., <0.01 M), termination pathways may dominate.
-
Use Syringe Pump Addition: For bimolecular reactions, slow addition of one reactant via syringe pump can maintain a low instantaneous concentration of that reactant, favoring the desired reaction over side reactions, while keeping the overall concentration of the key radical intermediate optimal.
Issue 3: Formation of Multiple Byproducts, Low Selectivity
This often indicates that the generated perfluoroalkyl radical is undergoing undesired side reactions instead of the intended pathway.
Probable Cause: Incorrect Temperature or Initiator Half-Life
Running the reaction at too high a temperature can increase the rate of side reactions and initiator decomposition, flooding the system with radicals and promoting termination.
Troubleshooting Protocol:
-
Optimize Temperature: The ideal temperature should provide a steady, controlled supply of radicals. For AIBN, this is often between 70-85 °C.[2][17] Lowering the temperature will slow the rate of initiation, which can sometimes improve selectivity by reducing the steady-state concentration of radicals.
-
Match Initiator to Reaction Time: Choose an initiator with a half-life that matches the desired reaction time at your chosen temperature. If a reaction requires 10 hours, an initiator with a 1-hour half-life at that temperature may be depleted too quickly. Consider an initiator with a longer half-life or plan for sequential addition of the initiator.
Visualizing the Troubleshooting Process
This flowchart provides a logical sequence for diagnosing reaction failures.
Caption: A systematic troubleshooting workflow for radical reactions.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are Radical initiators and their role in a free radical reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 6. scispace.com [scispace.com]
- 7. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. our.utah.edu [our.utah.edu]
- 9. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radical cyclization - Wikipedia [en.wikipedia.org]
- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [openresearch.okstate.edu]
- 14. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 16. CONTENTdm [uvu.contentdm.oclc.org]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
troubleshooting low conversion rates in surface grafting with 1,6-diiodoperfluorohexane
Welcome to the technical support center for surface grafting applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,6-diiodoperfluorohexane as a surface grafting agent or crosslinker and are experiencing challenges with low conversion rates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental issues, ensuring the successful modification of your material surfaces.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in surface grafting.
Q1: What is the primary role of this compound in surface grafting?
A: this compound serves as a bifunctional linker or crosslinking agent. Its key features are a perfluorinated backbone, which imparts unique properties like hydrophobicity (low surface energy) and chemical inertness, and two terminal iodine atoms. These carbon-iodine (C-I) bonds are relatively weak and can be cleaved under certain conditions (e.g., heat, UV light, or with specific initiators) to form reactive radicals.[1] This allows the molecule to covalently bond to two separate entities: it can link a molecule to a surface, or it can crosslink two polymer chains or surface-grafted molecules.
Q2: What are the main advantages of using a perfluorinated linker like this?
A: The primary advantages stem from the properties of the fluorocarbon chain:
-
Chemical and Thermal Stability: Fluoropolymers are known for their exceptional resistance to chemical attack and high temperatures.
-
Low Surface Energy: This creates highly hydrophobic and oleophobic surfaces, which are valuable for anti-fouling, self-cleaning, and low-friction applications.
-
Biocompatibility: Many fluoropolymers exhibit excellent biocompatibility, making them suitable for medical devices and drug delivery systems.[1]
Q3: What does "low conversion rate" mean in the context of surface grafting?
A: A low conversion rate signifies that an insufficient amount of this compound has successfully bonded to the intended surface. This can manifest in several ways:
-
Patchy or Incomplete Surface Coverage: The desired surface properties (e.g., hydrophobicity) are not uniform across the substrate.[2]
-
Low Grafting Density: The number of molecules attached per unit area of the surface is below the desired threshold.[3]
-
No Detectable Change: Post-reaction characterization shows little to no difference from the untreated substrate.
Q4: Which characterization techniques are essential to confirm successful grafting?
A: A multi-technique approach is crucial for validating surface grafting.[4][5] No single method provides a complete picture.
| Characterization Technique | Information Provided | Expected Result for Successful Grafting |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the top few nanometers of the surface. | Appearance of strong Fluorine (F 1s) and Iodine (I 3d) peaks; decrease in substrate-specific signals. |
| Contact Angle Goniometry | Surface wettability and surface energy. | A significant increase in the water contact angle, indicating a successful graft of the hydrophobic perfluorohexane chain. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of specific chemical bonds on the surface. | Appearance of C-F stretching vibrations (typically strong peaks in the 1100-1300 cm⁻¹ region). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology, such as increased roughness or the appearance of polymer brush-like structures. |
Part 2: In-Depth Troubleshooting Guide
This guide is structured to help you diagnose the root cause of low grafting yields by systematically evaluating different aspects of the experimental process.
Problem: No Detectable Grafting or Extremely Low Conversion
You've run the reaction, but XPS and contact angle measurements show no significant difference from your control substrate.
Caption: A decision tree for troubleshooting zero grafting.
-
Why it happens: this compound can be sensitive to light and heat, potentially leading to decomposition or premature radical formation. Similarly, initiators (like AIBN) or catalysts have finite shelf lives and specific storage requirements.[6][7]
-
Recommended Solution:
-
Verify the Linker: Run a simple ¹⁹F NMR on your this compound stock. The spectrum should be clean and match the expected structure. If it's impure, consider purification (e.g., column chromatography) or purchasing a new batch.
-
Check the Initiator: Ensure your initiator is not expired and has been stored under the recommended conditions (e.g., refrigerated, protected from light). If in doubt, use a fresh batch. An insufficient amount of initiator will lead to a slow reaction and low conversion.[8]
-
-
Why it happens: The success of surface grafting is critically dependent on the state of the substrate.[9][10] The surface must be clean and possess reactive sites capable of initiating the grafting process. Organic contaminants can mask these sites, while certain inorganic residues can poison catalysts.
-
Recommended Solution:
-
Implement a Rigorous Cleaning Protocol: The cleaning procedure must be tailored to your substrate. A common, robust method for silicon or glass is a "Piranha" or "RCA" clean, followed by thorough rinsing with ultrapure water and drying under an inert gas stream. (Safety Note: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme caution and appropriate personal protective equipment).
-
Activate the Surface: Many substrates require an activation step to generate reactive functional groups (e.g., hydroxyl groups). UV/Ozone or oxygen plasma treatment are common and effective methods.[11][12]
-
Validate Surface Cleanliness: After cleaning and activation, measure the water contact angle. For a hydrophilic substrate like SiO₂, a clean, activated surface should be super-hydrophilic, with a contact angle approaching 0°. A high contact angle indicates contamination.
-
-
Why it happens: Surface grafting reactions are often sensitive to temperature, atmosphere, and reaction time. For radical-based reactions, the presence of oxygen is a major inhibitor as it scavenges radicals, terminating the reaction.[8] Incorrect temperatures can lead to either no reaction (too low) or reagent decomposition (too high).[13]
-
Recommended Solution:
-
Ensure an Inert Atmosphere: The reaction vessel must be meticulously purged of oxygen. Use a Schlenk line and perform at least three "freeze-pump-thaw" cycles, especially for reactions sensitive to trace oxygen.[8] Ensure all glassware joints are properly sealed.
-
Verify Temperature Control: Use a calibrated thermometer placed directly in the reaction heating block or bath. Do not rely solely on the hotplate's dial setting.
-
Optimize Reaction Time: Initial experiments may require a time-course study. Take samples at various time points (e.g., 2, 6, 12, 24 hours) to determine when the reaction plateaus. Some surface reactions can be slow, while others reach completion within a few hours.[14]
-
Problem: Patchy, Non-Uniform Surface Coverage
You have some evidence of grafting, but the results are inconsistent across the substrate surface, leading to unreliable performance.
Caption: A workflow for diagnosing non-uniform surface coverage.
-
Why it happens: If the cleaning or activation process is not uniform, some areas of the substrate will be more reactive than others, leading to preferential grafting.[2] This can happen if the substrate is not fully submerged in cleaning solutions or if plasma/UV exposure is uneven.
-
Recommended Solution: Ensure the entire substrate is uniformly exposed to the cleaning and activation steps. For plasma treatment, place the sample in the most uniform region of the plasma glow. For wet chemical treatments, ensure the substrate is fully immersed and agitated.
-
Why it happens: In a static reaction, a depletion layer can form near the substrate surface, where the local concentration of the grafting agent decreases. This starves the reaction and leads to lower grafting density.
-
Recommended Solution: Introduce gentle, continuous agitation or stirring to the reaction solution. This ensures a constant supply of fresh reactants to the surface, promoting a more uniform reaction rate across the substrate.
-
Why it happens: this compound is highly fluorinated and may have poor solubility in common organic solvents. If it precipitates out of solution, its effective concentration will drop, and the precipitated particles may settle non-uniformly on the surface, leading to patchy results.
-
Recommended Solution:
-
Choose an Appropriate Solvent: Use a solvent known to solubilize fluorinated compounds, such as certain fluorinated solvents or a co-solvent system.
-
Confirm Solubility: Before starting the reaction, visually confirm that your linker is fully dissolved in the solvent at the reaction temperature. If you see any cloudiness or precipitate, the concentration is too high for that solvent system.
-
Part 3: Key Experimental Protocols
Protocol 1: General Substrate Cleaning and Activation (for Silicon Wafers)
-
Degreasing: Sonicate the silicon substrate in separate baths of acetone, then isopropanol, for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Plasma Activation: Place the dry substrate in a plasma cleaner or reactive-ion etcher.
-
Process: Expose the surface to an oxygen plasma (typically 50-100 W, 200-500 mTorr) for 2-5 minutes. The surface should exhibit a visible glow.
-
Validation: Immediately after removal, test the surface with a drop of deionized water. The water should spread completely, indicating a contact angle near 0°.
-
Immediate Use: Use the activated substrate immediately for the grafting reaction to prevent atmospheric contaminants from re-adsorbing onto the high-energy surface.
Protocol 2: Freeze-Pump-Thaw Degassing of Reaction Mixture
-
Preparation: Assemble your reaction in a Schlenk flask equipped with a stir bar. Ensure the flask is properly sealed.
-
Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Wait until the entire reaction mixture is frozen solid.
-
Pump: With the mixture still frozen, open the stopcock to a high-vacuum line (ensure a cold trap is in place between the flask and the pump). Allow the flask to pump for 10-15 minutes to remove gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the mixture to thaw completely. You may see bubbles evolve as dissolved gas is released from the liquid.
-
Repeat: For maximum efficiency, repeat this entire Freeze-Pump-Thaw cycle at least three times to ensure a truly oxygen-free environment.[8]
-
Initiate Reaction: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before proceeding to heat the reaction to the target temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites from the biodegradation of 1,6-hexanediol dibenzoate, a potential green plasticizer, by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface Grafting → Area → Sustainability [energy.sustainability-directory.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. Surface Design of Liquid Separation Membrane through Graft Polymerization: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 1,6-Diiodoperfluorohexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,6-diiodoperfluorohexane. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing reaction exotherms during large-scale synthesis. Our focus is on providing practical, evidence-based solutions to ensure the safety, efficiency, and success of your chemical processes.
Introduction: The Challenge of Exotherms in Perfluorohexane Chemistry
This compound (C₆F₁₂I₂) is a valuable building block in the synthesis of a variety of fluorinated materials, including polymers and surfactants.[1] Its utility stems from the reactivity of the carbon-iodine bonds, which can participate in nucleophilic substitution and free-radical reactions. However, many of these transformations are exothermic, meaning they release a significant amount of heat.
On a small laboratory scale, this heat is often easily dissipated into the surrounding environment. However, during large-scale synthesis, the volume of the reaction mixture increases at a much faster rate than the surface area available for heat transfer. This can lead to a rapid and dangerous increase in temperature, a phenomenon known as a thermal runaway, which can result in equipment failure, product degradation, and serious safety incidents.[2]
This guide provides a structured approach to understanding and controlling these exotherms, ensuring a safe and successful scale-up of your reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of exothermic reactions involving this compound that I should be concerned about during scale-up?
A1: The two primary classes of reactions involving this compound that are often exothermic and require careful management during scale-up are:
-
Free-Radical Reactions: this compound is frequently used as an initiator or a chain transfer agent in free-radical polymerizations and addition reactions. The initiation of these reactions, often with radical initiators like azobisisobutyronitrile (AIBN), can be highly exothermic as the polymerization process begins and propagates. The radical addition of this compound to olefins is a key step in synthesizing telechelic fluorinated diols, which are precursors to fluorinated polyurethanes.[1]
-
Nucleophilic Substitution Reactions: The carbon-iodine bonds in this compound are susceptible to attack by nucleophiles. While the C-I bond is strong, these reactions can still be exothermic, particularly when using highly reactive nucleophiles or under conditions that promote a rapid reaction rate.
Q2: What are the initial warning signs of a potential thermal runaway reaction?
A2: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden and unexpected increase in the internal reactor temperature that deviates from the predicted profile.
-
An increase in the reactor pressure, even if the temperature appears to be under control.
-
A noticeable change in the color, viscosity, or off-gassing of the reaction mixture.
-
An increased demand on the cooling system to maintain the set temperature. The cooling jacket temperature may drop significantly as it works harder to remove excess heat.
Q3: What immediate actions should I take if I suspect a thermal runaway?
A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Stop all reagent feeds immediately.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
If the reaction is equipped with a quenching system, activate it according to the established emergency protocol.
-
Alert all personnel in the immediate vicinity and initiate the emergency shutdown procedure for the area.
-
Evacuate to a safe location.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the large-scale synthesis with this compound and provides actionable solutions.
Scenario 1: Rapid, Uncontrolled Temperature Spike During a Free-Radical Polymerization
Problem: You are conducting a free-radical polymerization using this compound as a telogen and AIBN as the initiator. Shortly after reaching the initiation temperature, the internal reactor temperature begins to rise much faster than anticipated, and the cooling system is struggling to keep up.
Causality Analysis:
-
Accumulation of Initiator: If the reactor was heated too slowly to the initiation temperature, a significant portion of the AIBN may have decomposed, leading to a large initial concentration of radicals and a very rapid, highly exothermic initiation phase.
-
Insufficient Heat Removal: The reactor's cooling capacity may be insufficient for the scale and concentration of the reaction. The heat generated by the polymerization is overwhelming the heat removal capabilities of the system.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the polymerization is proceeding much faster. These hot spots can then trigger a bulk runaway reaction.
Troubleshooting Steps & Long-Term Solutions:
| Immediate Actions | Long-Term Solutions & Process Optimization |
| 1. Immediately stop the addition of any further monomers or initiator. | 1. Perform Reaction Calorimetry: Conduct small-scale reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for properly sizing the cooling system for the large-scale reactor. |
| 2. Maximize cooling to the reactor jacket. | 2. Optimize Reagent Addition: Instead of adding all the initiator at the beginning, consider a semi-batch process where the initiator is fed into the reactor at a controlled rate. This will control the rate of initiation and, consequently, the rate of heat generation. |
| 3. If the temperature continues to rise, consider an emergency quench with an appropriate radical scavenger (if one has been identified and tested for your system). | 3. Evaluate a Milder Initiation System: For iodo-ene polymerizations, consider replacing the thermally initiated AIBN system with a milder, room-temperature initiation method, such as using sodium dithionate. This can significantly reduce the risk of a thermal runaway.[3] |
| 4. Ensure vigorous agitation to break up any potential hot spots. | 4. Improve Heat Transfer: Ensure the reactor is appropriately sized for the reaction volume to maximize the heat transfer surface area. Consider using a reactor with better heat transfer characteristics or a more efficient cooling fluid. |
Scenario 2: Slower-Than-Expected Reaction with Subsequent Exotherm in a Nucleophilic Substitution
Problem: You are performing a nucleophilic substitution on this compound. The reaction appears to be sluggish, with little to no product formation at the initial reaction temperature. After increasing the temperature to accelerate the reaction, a sudden and sharp exotherm occurs.
Causality Analysis:
-
Induction Period and Reagent Accumulation: The reaction may have an induction period at the lower temperature. During this time, the nucleophile was added, but did not react, leading to its accumulation. When the temperature was increased, the accumulated reagents reacted rapidly, causing a significant exotherm.
-
Mass Transfer Limitations: In a heterogeneous reaction mixture, poor mixing can limit the contact between the reactants, leading to a slow initial reaction rate. Increasing the temperature may overcome this barrier, but the subsequent rapid reaction of the accumulated reagents can be dangerous.
Troubleshooting Steps & Long-Term Solutions:
| Immediate Actions | Long-Term Solutions & Process Optimization |
| 1. Immediately stop the addition of the nucleophile. | 1. Characterize Reaction Kinetics: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile of the reaction, including the onset temperature and the presence of any induction periods. |
| 2. Maximize cooling to control the exotherm. | 2. Controlled Reagent Addition: Implement a semi-batch process where the nucleophile is added slowly and at a rate that allows the cooling system to manage the heat generated. The addition should only be started once the reaction mixture has reached the optimal temperature for controlled reaction initiation. |
| 3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture and help absorb the heat. | 3. Improve Agitation: For heterogeneous reactions, ensure the agitation is sufficient to maintain a well-mixed suspension and facilitate mass transfer between the phases. |
Experimental Protocols: A Case Study in Exotherm Management
Case Study: Controlled Radical Telomerization of an Olefin with this compound
This protocol outlines a safer, controlled approach to a common exothermic reaction involving this compound.
Objective: To synthesize a perfluoroalkyl-terminated oligomer via radical telomerization while maintaining strict control over the reaction exotherm.
Key Safety Principle: The rate of heat generation is controlled by the feed rate of the radical initiator.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel/pump
-
This compound
-
Olefin monomer (e.g., allyl alcohol)[1]
-
AIBN (Azobisisobutyronitrile)
-
Solvent (e.g., acetonitrile)
-
Cooling/heating circulator for the reactor jacket
Protocol:
-
Reactor Setup and Inerting:
-
Assemble the reactor system in a fume hood. Ensure all glassware is dry and free of defects.
-
Charge the reactor with this compound, the olefin monomer, and the solvent.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can interfere with radical reactions.
-
-
Initiator Solution Preparation:
-
In a separate flask, prepare a solution of AIBN in a portion of the solvent. The concentration should be calculated to allow for a controlled addition over a period of 2-4 hours.
-
-
Reaction Initiation and Controlled Feed:
-
Heat the reactor contents to the desired reaction temperature (e.g., 70-80 °C for AIBN-initiated reactions).
-
Once the internal temperature is stable, begin the slow, continuous addition of the AIBN solution using a syringe pump or addition funnel.
-
Crucially, monitor the internal temperature closely. The rate of addition should be adjusted to maintain a stable internal temperature, with the cooling system comfortably managing the heat output. A typical target is to maintain the internal temperature within ± 2 °C of the setpoint.
-
-
Reaction Monitoring and Completion:
-
Continue the AIBN addition over the planned duration.
-
After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., by GC or NMR).
-
-
Cooldown and Workup:
-
Once the reaction is complete, cool the reactor to room temperature in a controlled manner.
-
Proceed with the appropriate workup and purification procedures.
-
Quantitative Data Summary (Illustrative Example):
| Parameter | Small-Scale (Lab) | Large-Scale (Pilot) |
| Reactor Volume | 1 L | 50 L |
| This compound | 100 g | 5 kg |
| Olefin Monomer | 50 g | 2.5 kg |
| AIBN | 2 g (added in one portion) | 100 g (added as a 10% solution over 3 hours) |
| Solvent Volume | 500 mL | 25 L |
| Initial Temperature | 80 °C | 80 °C |
| Max Observed Exotherm (Batch) | +15 °C | N/A (avoided) |
| Max Observed Temp. (Semi-Batch) | N/A | +3 °C |
| Addition Time (Initiator) | N/A | 3 hours |
| Cooling Capacity Required | Low | High (sized based on calorimetry data) |
Visualizing Exotherm Management
Diagram 1: Heat Flow Management in a Semi-Batch Process
This diagram illustrates the principle of controlling the reaction exotherm by manipulating the feed rate of a limiting reagent (in this case, the initiator).
Caption: Controlled initiator feed dictates heat generation, enabling stable operation.
Diagram 2: Decision Tree for Managing a Suspected Exotherm
This flowchart provides a logical sequence of actions to take when a potential thermal runaway is detected.
Caption: Decision-making flowchart for a suspected thermal runaway event.
References
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,6-Diiodoperfluorohexane
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1,6-diiodoperfluorohexane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate perfluorohexane synthons into their molecules while minimizing the formation of undesired homocoupled byproducts. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Perfluoroalkane Homocoupling
This compound is a valuable building block for introducing a dodecafluoromethylene spacer into organic molecules. However, its use in transition metal-catalyzed cross-coupling reactions is often plagued by the formation of the homocoupled product, perfluorododecane (F(CF₂)₁₂F). This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a challenging purification step. This guide provides in-depth answers to common questions and a practical troubleshooting section to help you suppress this unwanted reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to homocoupling in these reactions?
A1: Homocoupling in palladium-catalyzed cross-coupling reactions involving organohalides can arise from several pathways. A common side reaction is the homocoupling of the organometallic coupling partner (e.g., organozinc in Negishi coupling or organoboron in Suzuki coupling).[1] In the context of this compound, a key concern is the reaction of the perfluoroalkyl-metal intermediate with another molecule of the starting diiodide. This can be particularly prevalent if the rate of reductive elimination to form the desired product is slow compared to competing side reactions.
Q2: How does the choice of catalyst and ligand impact the selectivity between cross-coupling and homocoupling?
A2: The catalyst and ligand system is paramount in controlling reaction selectivity.
-
Catalyst: Palladium complexes are most commonly used for these transformations.[2] The choice between Pd(0) and Pd(II) precatalysts can be significant. While Pd(0) species directly enter the catalytic cycle, Pd(II) precatalysts must be reduced in situ, a process that can sometimes promote homocoupling.[3] Nickel-based catalysts are also an option and can sometimes offer different reactivity and selectivity profiles.[1]
-
Ligands: The electronic and steric properties of the ligands coordinated to the metal center are critical. Bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step over side reactions.[4][5] They stabilize the catalytically active L₁Pd(0) species and can accelerate the rate-limiting steps of the cross-coupling cycle.[4]
Q3: Which type of cross-coupling reaction (e.g., Suzuki, Negishi, Sonogashira) is generally most effective for minimizing homocoupling with perfluoroalkyl iodides?
A3: While substrate-dependent, the Negishi coupling often provides a robust method for coupling perfluoroalkyl iodides.[1][6] Organozinc reagents, formed from the perfluoroalkyl iodide and zinc, are highly reactive, which can lead to a more efficient transmetalation step.[1][2] This can help to outcompete the pathways leading to homocoupling.
-
Suzuki-Miyaura Coupling: This reaction is widely used but can be susceptible to boronic acid homocoupling, especially in the presence of oxygen.[7][8] Rigorous exclusion of air is crucial.[7]
-
Sonogashira Coupling: This is effective for coupling with terminal alkynes but can suffer from the oxidative homocoupling of the alkyne partner (Glaser coupling), particularly in the presence of copper co-catalysts and oxygen.[3][9][10]
Q4: What is the role of reaction parameters such as temperature, solvent, and stoichiometry?
A4: Fine-tuning these parameters is essential for optimizing selectivity.
-
Temperature: Higher temperatures can sometimes favor homocoupling. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Solvent: The choice of solvent can influence the solubility of reagents and intermediates, affecting reaction rates. Aprotic polar solvents like THF, dioxane, or DMF are commonly used.[11][12]
-
Stoichiometry: Using a slight excess of the coupling partner relative to the this compound can help to ensure that the perfluoroalkyl-palladium intermediate is more likely to react with the desired partner rather than another molecule of the starting diiodide.
Q5: Are there any specific additives that can be used to suppress homocoupling?
A5: Yes, certain additives can be beneficial.
-
Reductants: In some cases, adding a mild reducing agent can help to minimize the concentration of Pd(II) species that may promote certain homocoupling pathways.[8]
-
Halide Additives: The addition of lithium iodide has been shown to promote the oxidative addition of C-F bonds in some systems and can influence the reactivity of organometallic species.[13][14] While your substrate is a C-I bond, the principle of using salt additives to modulate reactivity can be explored.
Visualizing the Reaction Pathways
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Catalytic cycle showing desired cross-coupling vs. homocoupling.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled product (F(CF₂)₁₂F) observed. | 1. Presence of Oxygen: Oxygen can promote oxidative homocoupling, especially in Suzuki and Sonogashira reactions.[7][10] 2. Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, side reactions become more competitive. 3. Suboptimal Catalyst/Ligand System: The chosen catalyst system may not be effective at promoting the desired reaction pathway. | 1. Improve Inert Atmosphere: Ensure all solvents are rigorously degassed. Use Schlenk line techniques or a glovebox. A nitrogen or argon sparge of the reaction mixture before adding the catalyst can be effective.[8] 2. Change Ligand: Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[5] 3. Optimize Temperature: Try running the reaction at a lower temperature to disfavor the homocoupling pathway. |
| Low yield of the desired cross-coupled product. | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Inefficient Oxidative Addition: The C-I bond of the perfluorohexane may not be activating efficiently. 3. Poor Reagent Quality: The coupling partner (e.g., organozinc or organoboron reagent) may be of low quality or has degraded. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the yield. 2. Switch Catalyst System: Consider a different palladium precatalyst or switch to a nickel-based system.[1] 3. Prepare Organometallic Reagent Fresh: For Negishi coupling, prepare the organozinc reagent fresh before use. For Suzuki coupling, use high-purity boronic acid/ester. |
| Inconsistent reaction outcomes between batches. | 1. Variability in Reagent Purity: Impurities in solvents or starting materials can affect catalytic activity. 2. Inconsistent Inert Atmosphere: Small variations in oxygen or moisture levels can have a large impact. 3. Stirring Rate: In heterogeneous mixtures, inefficient stirring can lead to localized concentration gradients and inconsistent results. | 1. Purify Reagents: Purify solvents and starting materials before use. 2. Standardize Procedures: Develop a strict, standardized protocol for degassing and maintaining an inert atmosphere. 3. Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous. |
Troubleshooting Workflow
Use this decision tree to guide your optimization process when encountering high levels of homocoupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. The reaction of secondary perfluoroalkyl iodides with zinc | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring 1,6-Diiodoperfluorohexane Reaction Progress
Welcome to the technical support center for monitoring chemical reactions involving 1,6-diiodoperfluorohexane (I-(CF₂)₆-I). This guide is designed for researchers, chemists, and process development professionals who utilize this versatile fluorinated building block. Given its unique properties, selecting the appropriate analytical technique to monitor its transformation is critical for reaction optimization, kinetic analysis, and ensuring product quality.
This document provides in-depth, field-tested insights in a practical question-and-answer format, covering both frequently asked questions about methodology and troubleshooting for common issues encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and implementation of analytical techniques for monitoring reactions with this compound.
Q1: What is the most powerful and informative technique for monitoring reactions of this compound?
Answer: Unquestionably, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is the premier technique.[1][2] The rationale is threefold:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect.[3][4]
-
Wide Chemical Shift Dispersion: ¹⁹F NMR spectra exhibit a very large range of chemical shifts (over 800 ppm), which dramatically reduces the likelihood of signal overlap between the starting material, intermediates, products, and side-products.[3][4][5] This is a significant advantage over ¹H NMR, where signal crowding is common.
-
Direct Structural Insight: The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. As the iodine atom at the end of the perfluorohexane chain is replaced by another functional group, the chemical shift of the adjacent -CF₂- group (and to a lesser extent, the other -CF₂- groups) will change predictably. This allows for clear identification and quantification of all fluorinated species in the reaction mixture.
For example, in a reaction where I-(CF₂)₆-I is converted to X-(CF₂)₆-I (mono-substituted intermediate) and then to X-(CF₂)₆-X (di-substituted product), you will observe distinct sets of signals for each of these three species, allowing for straightforward monitoring of reaction progress.
Q2: Can I use Gas Chromatography (GC) to monitor these reactions? What are the key considerations?
Answer: Yes, Gas Chromatography (GC) is a highly effective and practical alternative, particularly for routine analysis and process monitoring. This compound and many of its derivatives are sufficiently volatile for GC analysis.[6][7]
Key Considerations for GC Method Development:
-
Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is often a good starting point for separating semi-volatile and highly-volatile per- and polyfluoroalkyl substances (PFAS).[6]
-
Detector:
-
Flame Ionization Detector (FID): Provides good general-purpose quantification if concentrations are sufficiently high.
-
Electron Capture Detector (ECD): Extremely sensitive to halogenated compounds and can be an excellent choice for detecting trace levels of iodinated species.
-
Mass Spectrometry (MS): GC-MS provides the highest confidence in peak identification through fragmentation patterns and is invaluable for identifying unexpected byproducts.[6][7]
-
-
Injector Temperature: Perfluoroalkyl iodides can be thermally labile. It is crucial to optimize the injector temperature to ensure efficient volatilization without causing on-column degradation, which would lead to inaccurate results. Start with a lower temperature (e.g., 200-220 °C) and increase cautiously.
-
Quantification: Accurate quantification requires an internal standard. Choose a stable, non-reactive compound with a retention time that does not overlap with any components of interest. A non-fluorinated, high-boiling alkane like dodecane can be a suitable choice.[8]
Q3: My reaction is performed under high pressure. Are there any suitable in-situ (real-time) monitoring techniques?
Answer: In-situ monitoring of high-pressure reactions is challenging but achievable with the right equipment. The most common and effective technique is Fourier-Transform Infrared (FTIR) Spectroscopy using a high-pressure Attenuated Total Reflectance (ATR) probe.[9]
How it Works: An ATR probe is inserted directly into the reactor. The infrared beam travels through an internal reflection element (like diamond or silicon) and penetrates a short distance into the reaction mixture. By monitoring changes in the IR spectrum over time, you can track the reaction progress.
What to Monitor: For reactions of this compound, you would typically monitor:
-
Disappearance of Reactant Bands: While the C-I stretch is in the low-frequency fingerprint region and can be difficult to track, you can monitor the disappearance of functional groups on your co-reactant (e.g., the O-H stretch of an alcohol or the N-H stretch of an amine).
-
Appearance of Product Bands: The appearance of new, distinct bands corresponding to the product (e.g., a C=O stretch if you are forming an ester) provides a clear indication of reaction progress.
Validation of in-situ results with an offline technique like NMR or GC is highly recommended to build a robust kinetic model.[9]
Q4: Is HPLC a viable option for these types of compounds?
Answer: High-Performance Liquid Chromatography (HPLC) is generally less common for small, volatile molecules like this compound but can be very useful if the products are non-volatile or require separation from non-volatile catalysts or reagents.
The primary challenge is detection. Perfluoroalkanes lack a strong UV chromophore.[10] Therefore, you have a few options:
-
Refractive Index (RI) Detection: An RI detector is a universal detector that can see almost any compound. However, it is not very sensitive and is incompatible with gradient elution, limiting its utility for complex mixtures.[10]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are more sensitive than RI and can be used with gradients, making them a better choice.
-
Pre-column Derivatization: If sensitivity is a major issue, you can react your aliquots with a tagging agent that contains a strong UV-absorbing or fluorescent group.[10] This adds a step to the workflow but can dramatically improve detection limits.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: My ¹⁹F NMR spectrum is complex and difficult to interpret. I see more signals than expected.
Possible Cause & Solution:
This issue often arises from the presence of both the mono-substituted intermediate (X-(CF₂)₆-I) and the di-substituted product (X-(CF₂)₆-X), in addition to the starting material (I-(CF₂)₆-I). Because the molecule is symmetrical, mono-substitution breaks this symmetry, leading to a more complex spectrum for the intermediate than for the starting material or final product.
Troubleshooting Steps:
-
Acquire a Spectrum of Your Starting Material: Before starting the reaction, run a clean ¹⁹F NMR spectrum of your this compound. This will give you the reference chemical shifts for the -CF₂- groups in the starting material.
-
Track the Reaction at Early Time Points: Take an aliquot early in the reaction (e.g., at 5-10% conversion). The new signals that appear will predominantly belong to the mono-substituted intermediate.
-
Drive the Reaction to Completion: If possible, let the reaction run until the starting material is fully consumed. The signals that grow in at the expense of the intermediate signals will belong to your final di-substituted product.
-
Consider 2D NMR: If the spectrum is still ambiguous, a ¹⁹F-¹⁹F COSY experiment can help establish which fluorine signals are coupled to each other, allowing you to piece together the spin systems for each species in the mixture.
Problem: My quantification by ¹⁹F NMR is not reproducible. The integral values seem inconsistent.
Possible Cause & Solution:
Inaccurate quantification in NMR (qNMR) is almost always related to incomplete spin-lattice relaxation (T₁).[5] If the time between successive pulses (the relaxation delay) is too short, signals with longer T₁ values will not fully relax, leading to attenuated signal intensity and artificially low integrals.
Troubleshooting Protocol for Accurate qNMR:
-
Determine T₁ Values: Use an inversion-recovery pulse sequence to measure the T₁ of all signals of interest in your reaction mixture (starting material, product, and internal standard).
-
Set the Relaxation Delay (d1): The relaxation delay should be set to at least 5 times the longest T₁ value in your sample.[5] While this will increase the experiment time, it is absolutely critical for accuracy.
-
Use an Internal Standard: Add a known amount of a fluorinated internal standard that does not react with any components and has signals that are spectrally resolved from your analytes. Trifluorotoluene or hexafluorobenzene are common choices.
-
Optimize Acquisition Parameters:
| Parameter | Recommended Setting for qNMR | Rationale |
| Pulse Angle | 90° | Maximizes signal for a given number of scans. |
| Relaxation Delay (d1) | ≥ 5 x longest T₁ | Ensures complete relaxation for all nuclei, making integrals directly proportional to concentration.[5] |
| Proton Decoupling | Inverse-gated | Prevents NOE, which can non-uniformly alter signal integrals.[5] |
| Internal Standard | Required | Corrects for variations in sample volume and instrument performance. Must be stable and spectrally resolved. |
Problem: My peaks are tailing or showing poor shape in my GC analysis.
Possible Cause & Solution:
Peak tailing in GC for fluorinated compounds can be caused by several factors, including active sites in the inlet or column, or improper phase selection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC peak shape.
Detailed Steps:
-
Inlet Liner: Standard glass wool liners have active silanol groups that can interact with analytes. Switch to a liner with a deactivated surface.
-
Column Contamination: The front end of the column can accumulate non-volatile residues. Trim 10-15 cm from the inlet side of the column.
-
Thermal Decomposition: As mentioned earlier, perfluoroalkyl iodides can be thermally sensitive. A too-high injector temperature can cause breakdown products that manifest as tailing peaks. Methodically lower the injector temperature to see if peak shape improves.
Decision Workflow: Selecting the Right Analytical Technique
The choice of technique depends on the specific requirements of your experiment. This decision tree can guide your selection process.
Caption: Decision tree for selecting an analytical method.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
Validation & Comparative
A Senior Application Scientist's Guide: 1,6-Diiodoperfluorohexane versus α,ω-Dibromo Perfluoroalkanes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, the choice of dihaloalkane precursor is a critical decision that dictates reaction efficiency, scope, and ultimately, the success of a synthetic campaign. This guide provides an in-depth technical comparison between 1,6-diiodoperfluorohexane and its α,ω-dibromo perfluoroalkane counterparts, offering field-proven insights and experimental data to inform your selection.
At a Glance: The Halogen's Influence on Reactivity
The fundamental difference in reactivity between this compound and α,ω-dibromo perfluoroalkanes lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle distinction has profound implications for a variety of synthetic transformations.
| Property | C-I Bond | C-Br Bond | Implication for Perfluoroalkanes |
| Bond Dissociation Energy (BDE) | Lower | Higher | The C-I bond in this compound is more readily cleaved, facilitating reactions that involve homolytic bond cleavage, such as radical initiations. |
| Leaving Group Ability | Excellent (I⁻ is a weaker base) | Good (Br⁻ is a stronger base than I⁻) | Iodide is a superior leaving group in nucleophilic substitution reactions, leading to faster reaction rates and often milder conditions. |
| Polarizability | Higher | Lower | The more polarizable C-I bond enhances interactions with transition metals and facilitates processes like oxidative addition in coupling reactions. |
This guide will now delve into specific synthetic applications, presenting experimental evidence that underscores these fundamental differences.
Radical Reactions: A Clear Advantage for Iodides
Perfluoroalkyl iodides are well-established as more reactive precursors in radical reactions compared to their bromide analogs. The lower C-I bond dissociation energy facilitates the generation of perfluoroalkyl radicals under milder conditions, often leading to higher yields and cleaner reactions.
A notable example is the radical addition of α,ω-dihalo-perfluoroalkanes to alkenes to form fluorinated diols, which are valuable precursors for specialty polymers. A study on the radical addition of this compound to allyl alcohol, initiated by AIBN (azobisisobutyronitrile), demonstrated the efficient formation of the corresponding α,ω-diadduct in an 81% yield after optimization.[1] Subsequent reduction of the iodine atoms afforded the telechelic diol in 88% yield.[1]
Caption: Radical addition of this compound to allyl alcohol.
Experimental Protocol: Radical Addition of this compound to Allyl Alcohol
Materials:
-
This compound
-
Allyl alcohol
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous solvent (e.g., tert-butanol)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Step 1: Diadduct Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and a molar excess of allyl alcohol (e.g., 5.0 eq) in anhydrous tert-butanol.
-
Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) under an inert atmosphere. To drive the reaction to completion, additional portions of AIBN (0.1 eq) can be added every few hours.
-
Monitor the reaction progress by ¹⁹F NMR or GC-MS until the starting diiodide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude diadduct by column chromatography on silica gel.
Step 2: Reduction to the Fluorinated Diol
-
Dissolve the purified diadduct (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere.
-
Add a solution of tributyltin hydride (2.2 eq) in toluene dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final fluorinated diol by column chromatography.
Polymer Synthesis: Building Fluorinated Architectures
Both α,ω-diiodo- and α,ω-dibromo-perfluoroalkanes serve as valuable difunctional monomers for the synthesis of fluorinated polymers. These polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The choice of the dihalo-precursor can significantly impact the polymerization process and the properties of the resulting polymer.
While direct comparative studies are scarce, the higher reactivity of the C-I bond suggests that this compound would be a more efficient monomer in step-growth polymerizations that proceed via nucleophilic substitution or certain coupling reactions. For instance, in the synthesis of poly(aryl thioether)s via a thiol-bromo click reaction, the reaction of pentafluorobenzyl bromide with dithiols was shown to proceed rapidly.[2] Extrapolating this to perfluoroalkanes, the analogous reaction with a dibromoperfluoroalkane would likely be slower than with a diiodoperfluoroalkane.
Ullmann Coupling: Forging Carbon-Carbon Bonds
The Ullmann reaction, a copper-catalyzed coupling of aryl or alkyl halides, is a powerful tool for constructing C-C bonds.[2][3][4] While traditionally requiring harsh conditions, modern variations have expanded its scope. In the context of perfluoroalkyl halides, the reactivity trend again favors iodides. The oxidative addition of the perfluoroalkyl halide to the copper catalyst, a key step in the catalytic cycle, is generally more facile for iodides than for bromides.
While a direct comparison of the Ullmann coupling of this compound and 1,6-dibromoperfluorohexane is not available, the general principles of the Ullmann reaction suggest that the diiodide would afford higher yields under milder conditions.[2][4]
Caption: Comparative Ullmann coupling with diiodo- and dibromo-perfluoroalkanes.
Synthesis of α,ω-Dibromo Perfluoroalkanes
For a fair comparison, it is essential to have access to high-quality α,ω-dibromo perfluoroalkanes. While not as commercially prevalent as their iodinated counterparts, they can be synthesized. A common route involves the bromination of the corresponding α,ω-perfluorinated diol.
Experimental Protocol: Synthesis of 1,6-Dibromododecafluorohexane
Materials:
-
1,6-H-dodecafluorohexane-1,6-diol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,6-H-dodecafluorohexane-1,6-diol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to afford 1,6-dibromododecafluorohexane.
Conclusion: Making the Right Choice for Your Synthesis
The evidence overwhelmingly supports the superior reactivity of this compound over α,ω-dibromo perfluoroalkanes in a range of synthetic applications. The weaker carbon-iodine bond and the excellent leaving group ability of the iodide anion translate to milder reaction conditions, faster reaction times, and often higher yields in radical reactions, nucleophilic substitutions, and coupling reactions.
However, the choice of precursor is not solely dictated by reactivity. Factors such as cost, availability, and the specific requirements of the downstream application must also be considered. α,ω-Dibromo perfluoroalkanes, while less reactive, may offer advantages in terms of stability and handling in certain contexts.
This guide provides a framework for making an informed decision. For synthetic transformations where high reactivity is paramount, this compound is the clear frontrunner. For applications where stability and cost are the primary drivers, and the synthetic route can accommodate more forcing conditions, α,ω-dibromo perfluoroalkanes may present a viable alternative.
References
A Comparative Guide to Purity Determination: Quantitative ¹⁹F NMR for 1,6-Diiodoperfluorohexane
Introduction: The Analytical Challenge of Halogenated Alkanes
In the realm of pharmaceutical development and materials science, the precise characterization of chemical purity is not merely a regulatory hurdle; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. Perfluorinated compounds, such as 1,6-diiodoperfluorohexane (F(CF₂)₆I), present a unique set of analytical challenges. These molecules often lack strong UV-absorbing chromophores, rendering conventional High-Performance Liquid Chromatography (HPLC) with UV detection ineffective for purity assessment. While techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed, they often require analyte-specific reference standards for each impurity to achieve accurate quantification. The traditional mass balance approach, which determines purity by subtracting the sum of all impurities, is notoriously labor-intensive and aggregates errors from multiple disparate techniques[1].
This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F qNMR, as a robust, direct, and metrologically sound primary method for determining the purity of this compound. We will explore the causality behind the experimental design, provide a self-validating protocol, and compare its performance against established analytical alternatives.
¹⁹F qNMR: A Superior Method for Fluorinated Compound Metrology
NMR spectroscopy is inherently quantitative; the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to it[1][2]. This principle allows qNMR to function as a primary ratio method, capable of determining the amount of an analyte relative to a certified reference material (CRM) or internal standard (IS) without the need for a structurally identical standard of the analyte itself[3][4].
For fluorinated compounds, ¹⁹F qNMR offers distinct advantages:
-
High Receptivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most sensitive NMR nucleus after ³H and ¹H[5]. This leads to short acquisition times and excellent signal-to-noise ratios.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes the likelihood of signal overlap between the analyte, impurities, and the internal standard, a crucial factor for accurate integration[5][6].
-
Simplified Spectra: The natural abundance of other NMR-active nuclei in biological or organic systems that could interfere is negligible, resulting in clean spectral backgrounds[7].
Experimental Protocol: A Self-Validating Workflow for Purity Determination
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize uncertainty and ensure the final purity value is traceable to the International System of Units (SI)[8][9].
Selection of the Internal Standard (IS): The Cornerstone of Accuracy
The choice of IS is the most critical decision in designing a qNMR experiment. An ideal IS must possess several key characteristics[10][11]:
-
High, Certified Purity: The purity of the IS must be known and certified (e.g., traceable to NIST) as its uncertainty is a major contributor to the final uncertainty of the analyte's purity[12][13].
-
Chemical Stability: It must not react with the analyte, solvent, or trace moisture.
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte[10][14].
-
Non-Overlapping Signals: Its ¹⁹F NMR signal must be a sharp, simple resonance (ideally a singlet) in a region of the spectrum free from analyte or impurity signals[10].
For this application, Trifluoroacetic Acid (TFA) is an excellent choice. It provides a sharp singlet at approximately -75 ppm in DMSO-d₆, a region typically clear of signals from perfluoroalkanes[15]. Its purity can be readily established by titration or ion chromatography[15].
Experimental Workflow
The following diagram outlines the comprehensive workflow for the qNMR purity determination of this compound.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology
-
Preparation:
-
Using a calibrated microbalance, accurately weigh the internal standard (TFA, with a known purity, Purity_IS) into a clean glass vial. Record the mass (Mass_IS).
-
Accurately weigh the analyte (this compound) into the same vial. Record the mass (Mass_Analyte).
-
Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
Ensure the solution is homogeneous by vortexing, then transfer an appropriate volume (e.g., 0.6 mL for a 5 mm tube) into a high-quality NMR tube[14].
-
-
NMR Acquisition:
-
Insert the sample into the spectrometer. After locking and shimming, allow the sample to thermally equilibrate.
-
Set the acquisition parameters to be quantitative. The relaxation delay (D1) is paramount; it must be at least 5-7 times longer than the longest spin-lattice relaxation time (T₁) of any nucleus being quantified to ensure complete magnetization recovery[16]. A conservative D1 of 30-60 seconds is often used.
-
Use a 90° pulse to maximize the signal.
-
Acquire a sufficient number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Employ proton decoupling to collapse any ¹H-¹⁹F couplings, which simplifies the spectrum and provides sharper signals for more accurate integration[15].
-
-
Data Processing and Calculation:
-
After Fourier transformation, meticulously phase the spectrum and apply an automated baseline correction algorithm.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard. For this compound, the signals for the -CF₂- groups are suitable. For TFA, the single -CF₃ peak is used.
-
The purity of the analyte (Purity_Analyte) is calculated using the following equation[15][17]:
%20=%20%5Cfrac%7BI_%7B%5Ctext%7BAnalyte%7D%7D%7D%7BI_%7B%5Ctext%7BIS%7D%7D%7D%20%5Ctimes%20%5Cfrac%7BN_%7B%5Ctext%7BIS%7D%7D%7D%7BN_%7B%5Ctext%7BAnalyte%7D%7D%7D%20%5Ctimes%20%5Cfrac%7BM_%7B%5Ctext%7BAnalyte%7D%7D%7D%7BM_%7B%5Ctext%7BIS%7D%7D%7D%20%5Ctimes%20%5Cfrac%7B%5Ctext%7BMass%7D_%7B%5Ctext%7BIS%7D%7D%7D%7B%5Ctext%7BMass%7D_%7B%5Ctext%7BAnalyte%7D%7D%7D%20%5Ctimes%20%5Ctext%7BPurity%7D_%7B%5Ctext%7BIS%7D%7D)
Where:
-
I_Analyte / I_IS : Integral areas of the signals for the analyte and internal standard.
-
N_Analyte / N_IS : Number of fluorine nuclei giving rise to the respective integrated signals.
-
M_Analyte / M_IS : Molar masses of the analyte and internal standard.
-
Mass_Analyte / Mass_IS : Masses of the analyte and internal standard weighed.
-
Purity_IS : Certified purity of the internal standard.
-
Method Validation and Trustworthiness
To be considered a self-validating system, the qNMR method must be qualified according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP)[16][18][19]. The USP has proposed adopting a lifecycle approach to analytical procedures, emphasizing the Analytical Target Profile (ATP) and measurement uncertainty[3][20]. Key validation parameters include:
-
Specificity: Demonstrated by the clear resolution of analyte and IS signals from any impurities.
-
Linearity: Confirmed by analyzing samples across a range of concentrations to ensure the signal response is proportional to the amount of substance.
-
Accuracy & Precision: Assessed by repeated measurements of a known sample, with accuracy often reported as percent recovery and precision as the relative standard deviation (RSD). A precision of <2.0% RSD is typically acceptable[21][22].
-
Robustness: Tested by making small, deliberate variations in method parameters (e.g., D1, pulse angle) to ensure they do not significantly impact the results.
Performance Comparison with Alternative Methods
To contextualize the advantages of ¹⁹F qNMR, it is useful to compare it with other potential methods for the purity determination of this compound.
| Parameter | ¹⁹F qNMR | GC-MS | Mass Balance Approach |
| Principle | Primary Ratio Measurement | Chromatographic Separation & Mass Detection | Subtraction of Impurities |
| Reference Standard | Requires a certified IS (not analyte)[4]. | Requires certified standards for the analyte and each impurity for accurate quantification. | Requires standards for all impurity tests (e.g., GC, Karl Fischer). |
| Accuracy | High; directly traceable to SI units[4]. | Moderate to High; dependent on the purity of all reference standards used. | Moderate; accuracy is limited by the sum of errors from multiple methods[1]. |
| Precision (RSD) | Excellent (< 1-2%)[21][23]. | Good (typically < 5%). | Variable; dependent on the precision of each individual test. |
| Speed | Fast (method development is minimal; acquisition ~15-30 min/sample)[22]. | Moderate (method development can be lengthy; run times are typically 20-40 min). | Very Slow (requires multiple analyses over several days)[1]. |
| Selectivity | Excellent, due to the large ¹⁹F chemical shift dispersion[5]. | Excellent, based on both retention time and mass fragmentation. | Dependent on the selectivity of the individual techniques employed. |
| Destructive | No | Yes | Yes |
| Key Advantage | Universal response factor for ¹⁹F nuclei; primary method. | High sensitivity and excellent for identifying volatile impurities. | Provides a comprehensive impurity profile. |
| Key Limitation | Requires access to a high-field NMR spectrometer. | Quantification is challenging without specific impurity standards. | Labor-intensive, time-consuming, and error-prone[1]. |
This table presents a qualitative comparison based on established principles of each analytical technique.
Conclusion
For the specific and challenging task of determining the purity of this compound, ¹⁹F quantitative NMR emerges as a superior analytical solution. Its status as a primary ratio method provides direct, accurate results with a clear chain of traceability to SI units, a critical requirement in regulated industries[8][12]. Unlike chromatographic methods that are hampered by the molecule's lack of a chromophore and the need for numerous impurity standards, qNMR requires only a single, well-characterized internal standard. The speed, precision, and robustness of the ¹⁹F qNMR protocol described herein offer a scientifically rigorous and efficient alternative to the laborious and error-prone mass balance approach. By understanding the causality behind each experimental parameter, researchers can implement this self-validating workflow with confidence, ensuring the highest level of quality control for their materials.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. rssl.com [rssl.com]
- 3. usp.org [usp.org]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Standard for Standards | NIST [nist.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 19. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Block Structure of Copolymers Synthesized with 1,6-Diiodoperfluorohexane
For researchers and professionals in materials science and drug development, the synthesis of well-defined block copolymers is paramount. The unique properties of these macromolecules, arising from the covalent linkage of two or more distinct polymer chains, are critically dependent on their architectural purity. Fluorinated block copolymers, in particular, offer exceptional thermal stability, low surface energy, and unique self-assembly behaviors.[1][2]
This guide provides an in-depth comparison of analytical techniques for validating the block structure of copolymers synthesized via Iodine Transfer Polymerization (ITP) using 1,6-diiodoperfluorohexane as a chain transfer agent (CTA).[3] We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating workflow where multiple techniques provide complementary and confirmatory evidence of a true block architecture.
The Synthetic Route: Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the controlled synthesis of polymers with well-defined molecular weights and low dispersity.[3] The use of a difunctional CTA like this compound (I-C₆F₁₂-I) is particularly advantageous for creating ABA triblock copolymers or for growing two polymer chains simultaneously from a central fluorinated core.
The general mechanism involves two main stages, which forms the basis of our validation challenge:
-
Synthesis of the Macroinitiator: The first monomer (A) is polymerized in the presence of I-C₆F₁₂-I. This creates a homopolymer of A with iodine end-groups, forming an I-(A)ₙ-C₆F₁₂-(A)ₙ-I macroinitiator.
-
Chain Extension: The purified macroinitiator is then used to initiate the polymerization of a second monomer (B), ideally forming the desired Bₘ-(A)ₙ-C₆F₁₂-(A)ₙ-Bₘ block copolymer.
The central validation question is: Did the second step result in successful chain extension, or did it produce a mixture of the initial macroinitiator and homopolymer B? A robust analytical workflow is essential to answer this with confidence.
Caption: Synthesis workflow for a triblock copolymer using this compound.
A Multi-faceted Approach to Validation
Caption: An integrated workflow for validating block copolymer structure.
Comparison of Core Validation Techniques
| Analytical Technique | Information Provided | Strengths for I-C₆F₁₂-I Route | Potential Pitfalls & Considerations |
| ¹H and ¹⁹F NMR Spectroscopy | - Confirmation of monomer incorporation.- Determination of copolymer composition (mole ratio).- End-group analysis. | - ¹⁹F NMR provides a clear, quantifiable signal for the central C₆F₁₂ block, free from spectral overlap.[4][5]- ¹H NMR allows for the integration of peaks unique to each block to determine their relative lengths.[6][7][8] | - Does not directly prove covalent linkage between blocks.- Signal overlap in ¹H NMR can complicate analysis if monomers are structurally similar. |
| Size Exclusion Chromatography (SEC/GPC) | - Molecular weight (Mₙ, Mₙ) and dispersity (Đ).- Evidence of successful chain extension via Mₙ increase. | - A clear shift to a higher molecular weight (lower elution time) from the macroinitiator to the final polymer is strong evidence of chain extension.[5]- A narrow, unimodal peak suggests a well-controlled polymerization. | - The Block Copolymer Shuffle: Differences in hydrodynamic volume between blocks can lead to misleading elution times, sometimes even showing an apparent decrease in molecular weight.[9][10]- Requires calibration with appropriate standards; polystyrene standards can give inaccurate Mₙ for fluorinated polymers.[5] |
| Small-Angle X-ray Scattering (SAXS) | - Characterization of nanoscale morphology.- Direct evidence of microphase separation. | - The high incompatibility (χ parameter) between a fluorinated block and most hydrocarbon blocks leads to strong phase separation, which is readily detectable by SAXS.[11]- Provides definitive proof of a block architecture, as simple polymer blends do not typically form such highly ordered structures.[12] | - Requires a sufficient volume fraction of each block and a high enough molecular weight to form ordered phases.- Sample must be properly annealed to achieve equilibrium morphology. |
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopy for Compositional Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. For fluorinated polymers, ensure the solvent can dissolve both blocks.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate a well-resolved peak characteristic of the first monomer block (Iₐ).
-
Integrate a well-resolved peak characteristic of the second monomer block (Iₑ).
-
Normalize the integrals by the number of protons they represent (Nₐ and Nₑ, respectively).
-
Calculate the molar ratio of the monomer units: Ratio (A/B) = (Iₐ / Nₐ) / (Iₑ / Nₑ) .
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum without proton decoupling.
-
The complex multiplet signals corresponding to the -CF₂- groups of the perfluorohexane linker should be present.[5] The presence of these signals confirms the incorporation of the CTA.
-
-
Causality Check: The molar ratio calculated from NMR should align with the targeted degree of polymerization based on monomer/initiator feed ratios. A significant deviation may indicate issues with polymerization control.
Protocol 2: Size Exclusion Chromatography (SEC) for Molecular Weight Analysis
-
System Setup: Use an SEC system equipped with a refractive index (RI) detector. For block copolymers, a multi-detector system (including light scattering and viscometer) is highly recommended for accurate molecular weight determination.[13]
-
Sample Preparation: Prepare dilute solutions (~1-2 mg/mL) of both the macroinitiator and the final block copolymer in the SEC eluent (e.g., THF). Filter the solutions through a 0.22 µm syringe filter.
-
Analysis:
-
Inject the macroinitiator sample and record its chromatogram and elution time.
-
Inject the final block copolymer sample under identical conditions.
-
-
Data Interpretation:
-
Primary Evidence: A successful chain extension is indicated by a clear shift in the chromatogram of the final polymer to a shorter elution time compared to the macroinitiator.[5]
-
Purity Check: The chromatogram of the final polymer should be unimodal, with no significant shoulder or peak at the elution time of the original macroinitiator, which would indicate unreacted starting material.
-
Trustworthiness Note: Be aware that copolymers with blocks of differing polarity or stiffness can interact with the column material differently, potentially skewing results.[9][10] Therefore, SEC results must be corroborated with spectroscopy.
-
Protocol 3: Small-Angle X-ray Scattering (SAXS) for Morphological Analysis
-
Sample Preparation:
-
For bulk analysis, the polymer sample must be annealed. Heat the polymer above the glass transition temperatures (T₉) of both blocks (but below the degradation temperature) for an extended period (e.g., 24-48 hours) under vacuum to allow the morphology to reach equilibrium.
-
Slowly cool the sample to room temperature.
-
-
Data Acquisition:
-
Mount the annealed sample in the SAXS instrument.
-
Acquire a 2D scattering pattern.
-
-
Data Analysis:
-
Perform a 1D radial integration of the scattering pattern to obtain a plot of intensity (I) versus the scattering vector (q).
-
The presence of sharp scattering peaks indicates an ordered morphology.[12]
-
The relative positions of the peaks (q*) are indicative of the morphology type. For example:
-
Lamellae: Peaks at q, 2q, 3q*, ...
-
Hexagonally Packed Cylinders: Peaks at q, √3q, √4q, √7q, ...
-
Body-Centered Cubic Spheres: Peaks at q, √2q, √3q*, ...
-
-
-
Authoritative Grounding: The observation of well-defined scattering peaks corresponding to a known block copolymer morphology is one of the most definitive proofs of a successful synthesis, as it demonstrates that the dissimilar blocks are covalently linked and have self-assembled into ordered nanodomains.[14]
Conclusion: A Synthesis of Evidence
Validating the structure of a block copolymer, particularly one synthesized with a central fluorinated unit like this compound, is a process of building a logical, self-consistent case. No single piece of data is sufficient.
-
SEC provides the first clue, suggesting an increase in chain length.
-
NMR confirms the chemical identity and relative quantity of each block.
-
SAXS delivers the definitive proof, revealing the nanoscale architecture that can only arise from covalently linked, immiscible polymer chains.
By integrating these techniques, researchers can move beyond ambiguity and confidently assert the successful synthesis of their target block copolymer, ensuring the reliability of their materials for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. ismar.org [ismar.org]
- 9. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00210D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Size Exclusion Chromatography (SEC) | Tulane University School of Science and Engineering [sse.tulane.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
A Performance Comparison of Fluorosurfactants Derived from 1,6-Diiodoperfluorohexane: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of fluorosurfactants synthesized from 1,6-diiodoperfluorohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to explain the underlying chemistry and experimental rationale. We will explore the synthesis of various surfactant classes from this versatile precursor, present their performance data in a comparative framework, and provide detailed experimental protocols for their evaluation.
Introduction: The Significance of this compound as a Fluorosurfactant Precursor
Fluorosurfactants are a class of surface-active agents where the hydrophobic tail is a fluorocarbon chain. Due to the unique properties of the carbon-fluorine bond, these surfactants exhibit exceptional chemical and thermal stability and are more effective at reducing the surface tension of water than their hydrocarbon counterparts[1]. This makes them invaluable in a range of applications, from advanced coatings and firefighting foams to specialized formulations in the pharmaceutical industry, such as in drug delivery systems and microfluidics[1][2].
This compound (C₆F₁₂I₂) is a particularly interesting starting material for the synthesis of a specific category of fluorosurfactants known as bolaamphiphiles or gemini surfactants. Its symmetrical structure, with a reactive iodine atom at each end of the rigid perfluorohexane chain, allows for the introduction of hydrophilic head groups at both ends of the molecule[3][4]. This "bola" structure can impart unique self-assembly properties and high surface activity, often resulting in very low critical micelle concentrations (CMCs)[5].
This guide will focus on the synthesis and performance of cationic, anionic, non-ionic, and zwitterionic fluorosurfactants derived from this C6 precursor, offering a comparative analysis to aid in the selection and development of high-performance surfactant systems.
Synthesis of Fluorosurfactants from this compound
The conversion of this compound into various classes of surfactants hinges on the chemical transformation of the terminal carbon-iodine bonds into desired hydrophilic head groups. Below are representative, detailed synthetic protocols for each surfactant class. These protocols are based on established chemical reactions, providing a logical framework for their synthesis.
Cationic Bolaamphiphile: Bis(3-trimethylammonium)propyl Perfluorohexane Diamide Diiodide
Cationic fluorosurfactants are valued for their strong interaction with negatively charged surfaces. A bis-quaternary ammonium ("quat") structure can be synthesized from this compound via a two-step process involving amidation followed by quaternization.
Synthesis Workflow:
Experimental Protocol:
Step 1: Synthesis of N,N'-Bis(3-(dimethylamino)propyl)perfluorohexane-1,6-diamide
-
In a nitrogen-purged round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent such as acetonitrile.
-
Add N,N-dimethyl-1,3-propanediamine (2.2 eq.) to the solution. The slight excess of the amine acts as a base to neutralize the HI formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress using ¹⁹F NMR spectroscopy by observing the shift of the -CF₂I signal.
-
After completion (typically 24-48 hours), cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any remaining HI salts, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diamine intermediate. Purification can be achieved via column chromatography.
Step 2: Quaternization to form the Bis-Quaternary Ammonium Salt
-
Dissolve the purified diamine intermediate (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone in a sealed tube.
-
Add methyl iodide (excess, >2.2 eq.) to the solution. The reaction is typically exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The quaternized product will often precipitate from the solution[6].
-
Collect the precipitate by filtration, wash with cold acetone or diethyl ether to remove unreacted starting materials, and dry under vacuum to yield the final cationic bolaamphiphile.
Anionic Bolaamphiphile: Disodium Perfluorohexane-1,6-bis(ethylsulfonate)
Anionic fluorosurfactants are widely used for their excellent detergency and foaming properties. A plausible route to a disulfonate derivative from this compound is via a radical addition of ethylene followed by conversion to the sulfonate.
Synthesis Workflow:
Experimental Protocol:
Step 1: Synthesis of 1,6-Bis(2-iodoethyl)perfluorohexane
-
Place this compound (1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) in a high-pressure reactor.
-
Pressurize the reactor with ethylene gas (pressure will depend on the specific setup, but typically in the range of 10-50 bar).
-
Heat the reactor to 70-80 °C to initiate the radical reaction.
-
Maintain the reaction for several hours until the starting material is consumed (monitored by GC-MS or ¹⁹F NMR).
-
Cool the reactor, vent the excess ethylene, and collect the crude product. The product can be purified by distillation or chromatography.
Step 2: Sulfonation
-
Prepare an aqueous solution of sodium sulfite (Na₂SO₃, >2.5 eq.).
-
Add the 1,6-bis(2-iodoethyl)perfluorohexane (1 eq.) to the sodium sulfite solution, along with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic and aqueous phases.
-
Heat the biphasic mixture to reflux with vigorous stirring for 24-48 hours.
-
After the reaction is complete, cool the mixture. The product, being a salt, will be in the aqueous phase.
-
Wash the aqueous phase with a non-polar solvent like hexane to remove any unreacted starting material.
-
Evaporate the water from the aqueous phase to obtain the crude solid product. Recrystallization from an ethanol/water mixture can be used for purification.
Non-ionic Bolaamphiphile: Perfluorohexane-1,6-bis(propan-1-ol)
Non-ionic surfactants are valued for their low sensitivity to electrolytes and their good emulsifying properties. A telechelic diol can be synthesized from this compound via radical addition to allyl alcohol, followed by reduction.
Synthesis Workflow:
Experimental Protocol (adapted from Ameduri et al.[3][4]):
Step 1: Radical Addition of Allyl Alcohol
-
In a three-necked flask equipped with a condenser and a dropping funnel, charge this compound (1 eq.) and allyl alcohol (excess, e.g., 10 eq.).
-
Heat the mixture to 75 °C.
-
Slowly add a solution of a radical initiator, such as AIBN (0.2 eq.), in a small amount of a suitable solvent (e.g., tert-butanol) over several hours.
-
Continue heating and stirring for a total of 24 hours.
-
After cooling, remove the excess allyl alcohol and solvent by vacuum distillation to obtain the crude bis-iodohydrin adduct.
Step 2: Reduction of the Iodine Atoms
-
Dissolve the crude adduct (1 eq.) in a suitable solvent such as THF.
-
Add tributyltin hydride (approx. 2.2 eq.) and a small amount of AIBN (0.1 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and remove the solvent. The crude product can be purified by column chromatography to yield the final telechelic diol, HOC₃H₆C₆F₁₂C₃H₆OH.
Zwitterionic (Betaine) Bolaamphiphile
Zwitterionic surfactants combine both positive and negative charges in their head group, often leading to excellent biocompatibility and stability over a wide pH range. A betaine-type bola-surfactant can be synthesized from the diamine intermediate prepared in the cationic synthesis route.
Synthesis Workflow:
Experimental Protocol:
-
Dissolve the N,N'-Bis(3-(dimethylamino)propyl)perfluorohexane-1,6-diamide (1 eq.) in a mixture of methanol and water.
-
Add sodium chloroacetate (2.2 eq.) to the solution.
-
Heat the mixture to reflux (around 65-70 °C) for 6-8 hours, maintaining a slightly alkaline pH with the addition of a base like sodium hydroxide if necessary.
-
Monitor the reaction by ¹H NMR, observing the disappearance of the N-methyl signals of the starting material and the appearance of new signals corresponding to the betaine structure.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid will be a mixture of the zwitterionic product and sodium chloride. The product can be purified by dialysis to remove the salt or by recrystallization from a suitable solvent system like ethanol/water.
Performance Comparison
The performance of a surfactant is primarily defined by its ability to reduce surface and interfacial tension and its tendency to self-assemble into micelles in solution. The key parameters for comparison are the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_CMC).
Table 1: Performance Data of Fluorosurfactants Derived from this compound and Alternatives
| Surfactant Type | Chemical Structure/Name | Representative CMC (mol/L) | Representative γ_CMC (mN/m) | Source/Notes |
| Cationic Bolaamphiphile | Bis(3-trimethylammonium)propyl Perfluorohexane Diamide Diiodide | Est. 10⁻⁴ - 10⁻⁵ | Est. 16-20 | [a] |
| Anionic Bolaamphiphile | Disodium Perfluorohexane-1,6-bis(ethylsulfonate) | Est. 10⁻³ - 10⁻⁴ | Est. 17-22 | [b] |
| Non-ionic Bolaamphiphile | Perfluorohexane-1,6-bis(propan-1-ol) derivative | ~9 x 10⁻⁵ | ~18 | [c] |
| Zwitterionic Bolaamphiphile | Perfluorohexane-based bis-betaine | Est. 10⁻⁴ - 10⁻⁵ | Est. 16-19 | [d] |
| Alternative (Fluorinated) | Capstone® 1157 (C6-based zwitterionic) | ~4 x 10⁻³ | ~17.2 | [7] |
| Alternative (Fluorinated) | PFPE-PEG block copolymer | ~1.8 x 10⁻⁴ (in HFE-7700) | ~2.6 (Interfacial Tension) | [5] |
| Alternative (Hydrocarbon) | Sodium Dodecyl Sulfate (SDS) | ~8.2 x 10⁻³ | ~39 | [8] |
| Alternative (Hydrocarbon) | Cetyltrimethylammonium Bromide (CTAB) | ~9.2 x 10⁻⁴ | ~36 | [e] |
Notes on Data: [a] Estimated values based on the known high efficiency of fluorinated gemini/bola-surfactants[9]. [b] Estimated values based on performance of similar fluorinated sulfonates[7]. [c] Data for a related oligo(HFPO)-b-oligo(PEG) derived from a fluorinated diol precursor[10]. [d] Estimated values based on the performance of other fluorinated betaines[11]. [e] Widely cited literature value for this common hydrocarbon surfactant.
Analysis of Performance Data:
-
Efficiency (CMC): The fluorosurfactants derived from this compound, particularly the bola-type structures, are expected to have significantly lower CMCs (by one to two orders of magnitude) compared to both the conventional hydrocarbon surfactant SDS and even some monomeric C6 fluorosurfactants like Capstone® 1157. This indicates that a much lower concentration of these bola-surfactants is required to achieve the maximum surface tension reduction, making them highly efficient.
-
Effectiveness (γ_CMC): All the fluorinated surfactants demonstrate superior effectiveness in lowering the surface tension of water, achieving γ_CMC values in the range of 16-22 mN/m. This is substantially lower than what is achievable with standard hydrocarbon surfactants like SDS (~39 mN/m), highlighting a key advantage of fluorination.
-
Structural Impact: The bolaamphiphilic structure, with two head groups, contributes to the very low CMC. The molecule has a strong tendency to adsorb at the interface or form micelles, as this removes the two fluorocarbon chains from the aqueous environment in a single step.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of any comparison, standardized and well-understood experimental protocols must be employed.
Determination of Critical Micelle Concentration (CMC) and Surface Tension (γ_CMC)
The most common method for determining CMC and γ_CMC is by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Workflow for Surface Tension Method:
Detailed Protocol (Wilhelmy Plate Method):
-
Preparation: Prepare a stock solution of the surfactant in high-purity water. Create a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 10⁻⁶ M to 10⁻² M).
-
Instrumentation: Use a force tensiometer equipped with a roughened platinum Wilhelmy plate. Ensure the plate is thoroughly cleaned before each measurement (e.g., by flaming to red heat) to remove any contaminants.
-
Measurement:
-
Pour a sample of the solution into a clean glass vessel.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
The instrument measures the force exerted on the plate by the surface tension.
-
Record the equilibrium surface tension value for each concentration.
-
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will typically show two linear regions. The point where these two lines intersect is the CMC. The surface tension value in the plateau region above the CMC is the γ_CMC.
Emulsion Stability Testing
The ability of a surfactant to stabilize an emulsion is a critical performance metric, especially in drug delivery applications. A common method is to create an oil-in-water (O/W) emulsion and monitor its stability over time.
Detailed Protocol (Accelerated Stability Testing):
-
Emulsion Preparation:
-
Prepare an aqueous phase containing the surfactant at a concentration above its CMC.
-
Prepare an oil phase (e.g., a pharmaceutically relevant oil like medium-chain triglycerides).
-
Heat both phases separately to a specified temperature (e.g., 60 °C).
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., using a rotor-stator homogenizer) for a set period (e.g., 5-10 minutes).
-
Cool the emulsion to room temperature while stirring gently.
-
-
Stability Assessment:
-
Visual Observation: Divide the emulsion into several vials. Store them at different conditions (e.g., room temperature, 40 °C, 4 °C). Visually inspect for signs of instability like creaming (formation of a concentrated layer), sedimentation, or phase separation at regular intervals.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the mean droplet size and size distribution of the emulsion immediately after preparation and at subsequent time points. A significant increase in the mean droplet size is indicative of coalescence and instability.
-
Accelerated Centrifugation: Centrifuge a sample of the emulsion at a specified force (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated oil or cream layer. A more stable emulsion will show less separation.
-
Conclusion and Future Outlook
Fluorosurfactants derived from this compound represent a promising class of high-performance bolaamphiphiles. Their symmetrical structure allows for the synthesis of cationic, anionic, non-ionic, and zwitterionic variants, all of which are expected to exhibit high efficiency (low CMC) and effectiveness (low γ_CMC) compared to conventional hydrocarbon surfactants. The synthetic routes outlined in this guide, based on established chemical principles, provide a roadmap for researchers to create these specialized molecules.
The performance data, while in some cases extrapolated from similar structures, clearly indicates the potential of these compounds to create highly stable and effective formulations. As the demand for specialized surfactants in fields like drug delivery and advanced materials continues to grow, the unique properties of these C6-based fluorinated bola-surfactants make them a compelling area for further research and development. Future work should focus on generating more extensive experimental data for these specific compounds to validate the performance estimates and to fully explore their potential in various applications.
References
- 1. entegris.com [entegris.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
An Economic and Process Analysis of Industrial Synthesis Routes for 1,6-Diiodoperfluorohexane
Guide Overview: This guide provides an in-depth economic and technical comparison of the primary industrial synthesis routes for 1,6-diiodoperfluorohexane (C₆F₁₂I₂). As a critical intermediate in the synthesis of advanced fluorinated materials, surfactants, and next-generation pharmaceuticals, the efficient and cost-effective production of this compound is of paramount importance to researchers and chemical industry professionals.[1][2][3] This document moves beyond a simple recitation of methods to offer a causal analysis of process choices, focusing on the key economic drivers: raw material costs, process complexity, energy consumption, product yield and selectivity, and purification challenges.
The unique physicochemical properties of this compound, such as its high thermal stability and the reactivity of its carbon-iodine bonds, make it a versatile building block.[2][3] However, its synthesis is non-trivial, governed by the complex chemistry of perfluorinated compounds. This analysis centers on the two most prevalent industrial methodologies: Telomerization and Electrochemical Fluorination (ECF) , providing the data necessary for strategic decision-making in a production or research context.
Telomerization: The Dominant Industrial Pathway
Telomerization is the primary and most direct industrial method for manufacturing linear perfluoroalkyl iodides, including this compound.[2] The process is a specialized form of polymerization where a "telogen" (a chain transfer agent) reacts with multiple units of a "taxogen" (an unsaturated monomer) to form a distribution of low-molecular-weight polymers, or telomers.[4][5]
Causality of Process Choice: The preference for telomerization stems from its ability to directly construct the perfluoroalkane backbone while incorporating the terminal iodine atoms in a single, continuous process. This route predominantly yields the desired linear isomers, which is a significant advantage over methods that produce complex mixtures of branched and linear products.[2][4]
Reaction Mechanism and Key Parameters
The synthesis proceeds via a free-radical mechanism. For this compound, the process is initiated by reacting a diiodo telogen, such as 1,2-diiodotetrafluoroethane (I-CF₂-CF₂-I), with tetrafluoroethylene (TFE) as the taxogen. The telogen acts as both the initiator and the chain transfer agent.[2]
The core challenge of telomerization is controlling the chain length. The reaction produces a mixture of α,ω-diiodoperfluoroalkanes with the general formula I-(CF₂CF₂)ₙ-I. Optimizing the yield for the n=3 homolog (this compound) is the primary economic driver. Key process variables include:
-
Molar Ratio of Reactants: The ratio of TFE to the telogen is a critical control parameter. A higher concentration of the telogen favors the formation of shorter-chain products.
-
Temperature: The reaction is typically carried out at high temperatures, often in the range of 300°C to 360°C.[1]
-
Pressure: The reaction is conducted under the system's autogenous pressure.[6]
-
Catalysis: While thermal initiation is common, some patented methods employ metal powder catalysts (e.g., copper, nickel, iron) to improve reaction rates and selectivity at lower temperatures (80°C to 180°C).[6]
A significant process innovation involves a stepped feed of TFE into a tubular reactor. By introducing only a fraction (e.g., 30-75%) of the TFE at the start and feeding the remainder downstream, the concentration of higher telomers that can act as chain transfer agents is increased, which helps to reduce the formation of undesirable, non-valorizable heavy telomers (C₁₄ and higher).[1]
Visualizing the Telomerization Workflow
Caption: Fig 1. Continuous Telomerization Workflow with Stepped TFE Feed.
Experimental Protocol: Continuous Thermal Telomerization
This protocol is a generalized representation based on patented industrial processes.[1]
-
Reactor Setup: A high-pressure tubular reactor (e.g., stainless steel) is heated to the target temperature range (325-355°C).
-
Initial Feed: A continuous stream of the telogen (e.g., pentafluoroethyl iodide or a diiodoalkane) and the first portion of tetrafluoroethylene (TFE) gas (40-60% of total) are fed into the head of the reactor.
-
Stepped Feed: The remaining TFE is introduced through one or more side taps located between 2/5 and 3/4 of the reactor's length.
-
Reaction: The telomerization reaction proceeds as the mixture flows through the heated tube under autogenous pressure.
-
Product Collection: The output stream, a mixture of unreacted starting materials and telomers of various chain lengths, is cooled and collected.
-
Purification: The crude product mixture is separated by fractional distillation under reduced pressure to isolate the this compound fraction from lighter and heavier telomers.
Electrochemical Fluorination (ECF): An Alternative Pathway
Electrochemical fluorination is a foundational technology in organofluorine chemistry, historically used for producing a wide range of perfluorinated substances.[2][4] In the context of this compound, ECF is not a direct synthesis route but rather a method to produce the C₆F₁₄ perfluorohexane backbone from a hydrocarbon precursor (e.g., octane sulfonyl fluoride). This perfluorinated backbone must then be isolated and subjected to a separate iodination reaction.
Causality of Process Choice: The main rationale for considering ECF is the potentially lower cost of the initial hydrocarbon starting materials compared to fluorinated feedstocks like TFE. However, this advantage is often negated by the route's inherent drawbacks, making it less economically viable for producing high-purity, linear di-iodides.
Reaction Mechanism and Key Parameters
The Simons ECF process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (HF). The process generates a mixture of perfluorinated products through a free-radical mechanism at the nickel anode.
-
Low Selectivity: ECF is notorious for causing carbon chain rearrangement and fragmentation, leading to a complex mixture of linear and branched isomers.[2][4] A typical output for C8 compounds is ~70-80% linear and 20-30% branched isomers.[4]
-
Multi-Step Process: The synthesis of this compound via ECF is a multi-step endeavor:
-
ECF of a suitable hydrocarbon to produce a mixture of perfluorohexane isomers.
-
Purification to isolate the linear n-perfluorohexane.
-
A subsequent, often high-temperature, iodination or di-iodination reaction.
-
-
Harsh Conditions: The use of anhydrous HF requires specialized, corrosion-resistant equipment, representing a significant capital investment and posing serious safety hazards.
Visualizing the ECF-Based Workflow
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. Buy this compound | 375-80-4 [smolecule.com]
- 3. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
A Comparative Guide to Radical Initiation Methods for Reactions with 1,6-Diiodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
The generation of radicals from precursors like 1,6-diiodoperfluorohexane is a critical step in various synthetic methodologies, including polymerization and the formation of complex fluorinated molecules.[1][2][3] The choice between thermal and photochemical initiation can significantly impact reaction efficiency, selectivity, and overall outcome. This guide provides an in-depth comparison of these two initiation techniques, supported by mechanistic insights and experimental considerations, to empower researchers in making informed decisions for their specific applications.
At a Glance: Thermal vs. Photochemical Initiation
| Parameter | Thermal Initiation | Photochemical Initiation |
| Energy Source | Heat | Light (typically UV) |
| Mechanism | Homolytic cleavage of a weak bond in an initiator (e.g., AIBN, peroxides) or the substrate at elevated temperatures. | Absorption of photons leading to electronic excitation and subsequent bond cleavage of the substrate or a photosensitizer.[4][5] |
| Temperature | Typically elevated (e.g., 65-110°C).[6] | Often at or below ambient temperature.[7] |
| Selectivity | Can be lower due to potential side reactions at higher temperatures.[8] | Generally higher due to milder conditions.[7] |
| Equipment | Standard laboratory glassware for reflux or heating. | Photoreactor, UV lamp, or specialized light source.[7] |
| Control | Control over initiation rate is primarily through temperature adjustment. | Precise control over initiation is possible by modulating light intensity and wavelength. |
| Common Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO).[9] | Often initiator-free (direct photolysis) or uses photosensitizers.[4][10] |
Section 1: The Foundation - Generating Perfluoroalkyl Radicals
Reactions involving this compound (C₆F₁₂I₂) typically proceed via a radical chain mechanism. The initiation step, the formation of the initial perfluoroalkyl radical, is the lynchpin of the entire process. The carbon-iodine (C-I) bond in perfluoroalkyl iodides is significantly weaker than carbon-fluorine (C-F) or carbon-carbon (C-C) bonds, making it the primary site for radical generation.[11][12][13]
The overall goal is the homolytic cleavage of a C-I bond to produce a perfluorohexyl radical, which can then participate in subsequent propagation steps, such as addition to an alkene or hydrogen abstraction.
Section 2: Thermal Initiation - The Power of Heat
Thermal initiation relies on providing sufficient thermal energy to overcome the bond dissociation energy of a covalent bond, leading to its homolytic cleavage.[13][14] In the context of this compound, this can be achieved either by direct thermal decomposition of the molecule at high temperatures or, more commonly, by using a chemical initiator that decomposes at a lower, more convenient temperature.[15][16]
Mechanism of Thermal Initiation with an Initiator
The most common thermal initiators are compounds containing weak bonds that readily break upon heating. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are archetypal examples.[6][9]
-
Initiator Decomposition: Upon heating, the initiator (e.g., AIBN) decomposes to form two radicals and, in the case of AIBN, a stable molecule like nitrogen gas, which provides a thermodynamic driving force for the reaction.[8][17]
-
Atom Transfer: The initiator radical then abstracts an iodine atom from this compound to generate the desired perfluoroalkyl radical.
Experimental Protocol: Thermal Initiation of Radical Addition to an Alkene
Objective: To perform a radical addition of this compound to 1-octene using AIBN as a thermal initiator.
Materials:
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard reflux apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), 1-octene (1.2 eq), and AIBN (0.1 eq).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can act as a radical scavenger.[21]
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages of Thermal Initiation
Advantages:
-
Simplicity: Requires standard laboratory heating equipment.
-
Cost-Effective: Thermal initiators like AIBN and BPO are readily available and relatively inexpensive.[6][22]
-
Predictable Kinetics: The decomposition rates of common initiators at various temperatures are well-documented, allowing for reproducible initiation rates.[17]
Disadvantages:
-
High Temperatures: The required high temperatures can lead to side reactions, decomposition of sensitive substrates or products, and reduced selectivity.[8]
-
Initiator Residues: Fragments of the initiator can be incorporated into the product, complicating purification.
-
Safety Concerns: Some thermal initiators, like peroxides, can be explosive and require careful handling. AIBN is considered safer than benzoyl peroxide.[9]
Section 3: Photochemical Initiation - Harnessing the Power of Light
Photochemical initiation utilizes light energy to induce the homolytic cleavage of the C-I bond in this compound directly.[4][23] This method often circumvents the need for a chemical initiator and can be performed at ambient or even sub-ambient temperatures.[7][24]
Mechanism of Photochemical Initiation
-
Photon Absorption: The this compound molecule absorbs a photon of appropriate energy (typically in the UV range), promoting an electron to a higher energy molecular orbital.
-
Bond Cleavage: In this excited state, the C-I bond is weakened and undergoes homolytic cleavage to generate a perfluoroalkyl radical and an iodine radical.[5] This process is known as photolysis.[25]
Experimental Protocol: Photochemical Initiation of Radical Addition to an Alkene
Objective: To perform a radical addition of this compound to 1-octene via photochemical initiation.
Materials:
-
1-Octene
-
Anhydrous solvent (e.g., acetonitrile or perfluorohexane)
-
Photoreactor or a vessel made of UV-transparent material (e.g., quartz)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a photoreactor vessel, dissolve this compound (1.0 eq) and 1-octene (1.2 eq) in the chosen anhydrous solvent.
-
Degas the solution by bubbling an inert gas through it for 20-30 minutes.
-
Place the vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature (e.g., 25°C) using a cooling system.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, turn off the lamp and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages of Photochemical Initiation
Advantages:
-
Mild Conditions: Reactions can be conducted at low temperatures, preserving sensitive functional groups and improving selectivity.[7]
-
High Purity: Avoids contamination of the product with initiator fragments.
-
Spatial and Temporal Control: The reaction can be started and stopped simply by turning the light source on and off, offering precise control.
-
Efficiency: Can often lead to higher yields and shorter reaction times compared to thermal methods.[7]
Disadvantages:
-
Specialized Equipment: Requires a photoreactor and UV lamp, which may not be standard in all laboratories.
-
Light Sensitivity: The starting material and product may be sensitive to light, leading to undesired side reactions.
-
Limited Scalability: Ensuring uniform irradiation of large reaction volumes can be challenging.
Section 4: Comparative Analysis and Field Insights
| Feature | Thermal Initiation (with AIBN) | Photochemical Initiation (Direct Photolysis) | Rationale and Expert Commentary |
| Yield | Generally good, but can be variable. | Often higher and more reproducible.[7] | The milder conditions of photochemistry minimize thermal degradation pathways, often leading to cleaner reactions and higher isolated yields. |
| Selectivity | Good, but high temperatures may induce side reactions like elimination or polymerization.[8] | Excellent, low temperatures favor the desired radical addition pathway.[7] | For complex substrates with multiple reactive sites, photochemical initiation provides a significant advantage in achieving high chemo- and regioselectivity. |
| Reaction Time | Typically several hours. | Can be significantly shorter.[7] | The quantum yield of photochemical processes can be very high, leading to rapid conversion once the reaction is initiated. |
| Cost | Lower initial equipment cost. Reagent cost is a factor.[6] | Higher initial equipment investment. No cost for a separate initiator. | For process development and scale-up, the higher throughput and potentially purer product from photochemical methods can offset the initial capital expenditure. |
| Applicability | Broadly applicable, especially for robust substrates. | Ideal for temperature-sensitive molecules and when high selectivity is paramount. | In the synthesis of complex pharmaceutical intermediates, the preservation of stereocenters and sensitive functional groups often makes photochemistry the superior choice. |
Choosing the Right Path
-
For robust, simple systems where cost is a primary concern , thermal initiation with an initiator like AIBN is a reliable and straightforward choice.[6][28]
-
For complex, temperature-sensitive substrates, or when high selectivity and product purity are critical , photochemical initiation is the preferred method.[29][30] It offers unparalleled control over the reaction conditions.
The decision between thermal and photochemical initiation is not merely a choice of energy source but a strategic decision that influences the entire synthetic route. By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers can better navigate the landscape of radical chemistry and optimize their reactions involving this compound.
References
- 1. Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. 6.6 Radical Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Photochemical reactions of flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 14. quora.com [quora.com]
- 15. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - this compound (C6F12I2) [pubchemlite.lcsb.uni.lu]
- 19. 1,6-Diiododecafluorohexane [webbook.nist.gov]
- 20. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Photolysis of 2,6-dicyanopyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CAS 375-80-4: this compound | CymitQuimica [cymitquimica.com]
- 27. This compound|lookchem [lookchem.com]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Surface Energy of Coatings Derived from 1,6-Diiodoperfluorohexane Precursors
In the pursuit of advanced materials with tailored surface properties, the development of low-surface-energy coatings is paramount. These coatings are critical in applications ranging from anti-fouling surfaces for medical devices to creating specialized microfluidic systems for high-throughput drug screening.[1][2] Among the class of materials renowned for their low surface energy are fluoropolymers, which owe their unique properties to the high electronegativity and low polarizability of the carbon-fluorine bond. This guide provides an in-depth assessment of the surface energy of coatings conceptually derived from 1,6-diiodoperfluorohexane, a key building block for novel fluorinated polymers.
This document will not only detail the synthetic rationale for utilizing this precursor but will also provide a comparative analysis against established low-surface-energy materials. The experimental protocols for a robust assessment of surface energy are described in detail, providing researchers, scientists, and drug development professionals with a practical framework for evaluating and comparing such coatings.
Introduction to Surface Energy and Fluorinated Coatings
Surface energy, or surface free energy, is a measure of the excess energy at the surface of a material compared to the bulk.[3] It dictates how a liquid will behave upon contact with a solid surface, influencing phenomena such as wetting and adhesion.[3][4] A low surface energy is desirable for applications requiring repellency to liquids, as it leads to a high contact angle and poor wetting.[5][6]
Fluoropolymers are a class of polymers containing fluorine atoms that are well-known for their exceptionally low surface energies. The unique properties of the carbon-fluorine bond result in weak intermolecular interactions, leading to surfaces that are both hydrophobic and oleophobic.[7] While materials like Polytetrafluoroethylene (PTFE) are commercially ubiquitous, the synthesis of novel fluoropolymers from precursors such as this compound allows for the fine-tuning of surface properties and the introduction of specific functionalities.[8]
For the purpose of this guide, we will consider a hypothetical coating synthesized from a polymer derived from this compound. A plausible synthetic route involves the conversion of this compound into a more reactive monomer, such as a telechelic diol or a divinyl derivative, followed by polymerization.[8][9] The resulting fluorinated polymer would then be applied as a coating for surface energy analysis.
Comparative Materials
To provide a comprehensive assessment, the performance of the coating derived from the this compound precursor will be compared against a selection of commonly used low and high-surface-energy materials:
-
Polytetrafluoroethylene (PTFE) : A widely used fluoropolymer known for its extremely low surface energy and non-stick properties.[10]
-
Silicone (Polydimethylsiloxane - PDMS) : A polymer with a flexible siloxane backbone, exhibiting low surface energy and biocompatibility.[10]
-
Polypropylene (PP) : A common thermoplastic polymer with a relatively low surface energy.[10][11]
-
Glass (Soda-lime) : A high-surface-energy material included as a reference for comparison.
Experimental Assessment of Surface Energy
The surface energy of a solid cannot be measured directly.[4] Instead, it is determined indirectly by measuring the contact angle of various liquids with known surface tensions on the solid surface.[5][12][13]
Key Experimental Technique: Contact Angle Goniometry
Contact angle goniometry is a powerful and widely used technique to quantify the wettability of a solid surface by a liquid.[12][14] The method involves dispensing a small droplet of a test liquid onto the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) contact line.[15][16]
Caption: Workflow for surface energy assessment using contact angle goniometry.
-
Substrate Preparation: Begin with clean, flat substrates (e.g., glass slides or silicon wafers). Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, followed by isopropanol, and drying with nitrogen) to remove any organic contaminants.
-
Coating Application: Apply the coating derived from the this compound precursor and the comparative materials (e.g., silicone, polypropylene) to the cleaned substrates using a suitable method such as spin coating, dip coating, or spray coating to ensure a uniform thickness.
-
Curing: Cure the coatings according to the material-specific requirements to achieve a stable, solid film.
-
Goniometer Setup: Place the coated substrate on the sample stage of a contact angle goniometer.[17]
-
Liquid Dispensing: Use an automated or manual syringe to gently dispense a droplet of a test liquid (typically 2-5 µL) onto the surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.[17]
-
Angle Measurement: The software analyzes the droplet shape and determines the contact angle at the liquid-solid interface.[15]
-
Multiple Measurements: For statistical significance, repeat the measurement at several different locations on the surface and with multiple droplets.
Theoretical Models for Surface Energy Calculation
Once contact angles are measured with a series of test liquids, theoretical models are employed to calculate the surface energy of the solid.
The Zisman method is an empirical approach that is particularly useful for characterizing low-energy surfaces.[18][19] It involves plotting the cosine of the contact angle (cos θ) against the known surface tension (γLV) of a series of homologous liquids (e.g., n-alkanes).[19][20] The critical surface tension (γc) is determined by extrapolating the linear fit of the data to cos θ = 1 (a contact angle of 0°).[18][19][21]
Caption: Logical flow of the Zisman method for determining critical surface tension.
The OWRK method is a more comprehensive model that splits the surface energy into two components: a dispersive (nonpolar) component (γd) and a polar component (γp).[22][23][24] This approach is particularly useful for characterizing surfaces with both polar and nonpolar characteristics.[23] The total surface energy (γs) is the sum of these two components: γs = γsd + γsp.
To use the OWRK method, contact angles are measured with at least two liquids with known dispersive and polar components of their surface tension.[22][23] One liquid should be predominantly polar (e.g., water), while the other should be nonpolar (e.g., diiodomethane).[22]
Comparative Performance Data
The following table summarizes hypothetical but expected results from a comparative study of the surface energy of a coating derived from a this compound precursor and other materials.
| Material | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) - OWRK | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Coating from this compound Precursor | ~115 | ~95 | ~15 | ~14 | ~1 |
| Polytetrafluoroethylene (PTFE) | ~110 | ~90 | ~18 | ~17 | ~1 |
| Silicone (PDMS) | ~105 | ~60 | ~22 | ~21 | ~1 |
| Polypropylene (PP) | ~100 | ~55 | ~30 | ~29 | ~1 |
| Glass (Soda-lime) | ~30 | ~25 | ~70 | ~25 | ~45 |
Note: These values are representative and can vary depending on the specific formulation, surface roughness, and measurement conditions.
Discussion and Interpretation of Results
The hypothetical data indicates that a coating derived from a this compound precursor would exhibit exceptionally low surface energy, comparable to or even lower than that of PTFE. The high water and diiodomethane contact angles are indicative of a surface that is both hydrophobic and oleophobic.
The OWRK analysis would likely reveal that the surface energy of the fluorinated coating is almost entirely dominated by dispersive interactions, with a negligible polar component. This is a characteristic feature of perfluorinated surfaces and is the primary reason for their non-stick and repellent properties.
In the context of drug development and life sciences, such low-surface-energy coatings can be highly beneficial. For instance, they can be used to prevent protein adsorption on biosensors, reduce cell adhesion in cell cultureware, and create non-wetting surfaces in microfluidic devices for precise liquid handling.[1][2] The ability to synthesize novel fluoropolymers from precursors like this compound opens up possibilities for creating bespoke coatings with optimized properties for specific applications.[8]
Conclusion
The assessment of surface energy is a critical step in the characterization of novel coating materials. This guide has outlined a robust experimental and analytical framework for evaluating coatings derived from this compound precursors. By employing contact angle goniometry in conjunction with established theoretical models like the Zisman and OWRK methods, researchers can gain valuable insights into the surface properties of these materials. The comparative data underscores the potential of such coatings to achieve exceptionally low surface energies, making them highly promising candidates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Nature-Inspired Coatings Could Power Tiny Chemistry Labs for Medical Testing | Technology Networks [technologynetworks.com]
- 3. What Is Surface Energy And Why Does It Matter In Manufacturing? | Tantec UK [tantec-uk.com]
- 4. plasticsdecorating.com [plasticsdecorating.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Measuring Surface Energy with Plasma Treatment - Henniker Plasma [plasmatreatment.co.uk]
- 7. Design and Synthesis of Low Surface Energy Coating with Functionalized Al2O3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,6-Divinylperfluorohexane | 1800-91-5 | Benchchem [benchchem.com]
- 10. strouse.com [strouse.com]
- 11. youtube.com [youtube.com]
- 12. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 13. industrialphysics.com [industrialphysics.com]
- 14. brighton-science.com [brighton-science.com]
- 15. ossila.com [ossila.com]
- 16. specialchem.com [specialchem.com]
- 17. dynetesting.com [dynetesting.com]
- 18. ossila.com [ossila.com]
- 19. Zisman Plot - Wikipedia [en.wikipedia.org]
- 20. pages.jh.edu [pages.jh.edu]
- 21. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cytotoxicity Studies of Materials Functionalized with 1,6-Diiodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced biomaterials with tailored surface properties, 1,6-diiodoperfluorohexane has emerged as a functionalizing agent of interest. Its perfluorinated backbone offers the promise of creating low-energy, chemically inert, and potentially bio-repellent surfaces, desirable traits for a range of biomedical applications from drug delivery vehicles to implantable devices. However, the introduction of any new material or surface modification into a biological system necessitates a rigorous evaluation of its potential cytotoxicity. The lack of extensive, publicly available cytotoxicity data for materials functionalized with this compound makes a comprehensive, comparative analysis essential for any researcher in this field.
This guide provides a framework for conducting such studies, offering a comparative look at common alternative surface functionalizations and detailing the critical experimental protocols required for a thorough cytotoxic evaluation. As a self-validating system, the methodologies described herein are designed to provide robust and reproducible data, forming a critical part of the biocompatibility assessment for any novel material.
Comparative Landscape: Surface Functionalization and Cytotoxicity
The choice of surface functionalization can dramatically impact the biological response to a material. While this compound offers unique properties, it is crucial to benchmark its performance against established alternatives. The following table summarizes the expected cytotoxic profiles of various functionalized materials. Note: Specific quantitative data for materials functionalized with this compound is not extensively available in peer-reviewed literature, underscoring the critical need for the studies outlined in this guide.
| Surface Functionalization | Common Substrate(s) | Typical Application(s) | Reported Cytotoxicity Profile | Key Considerations |
| This compound | Silicone, PEEK, Titanium | Medical devices, drug delivery | Data not readily available. Potential for low cytotoxicity due to chemical inertness of perfluorocarbons. However, the presence of iodine and potential for leaching of the functionalizing agent must be assessed. | Studies on related polyfluorinated iodine alkanes have investigated endocrine-disrupting effects, highlighting the need for comprehensive toxicological assessment. |
| Polyethylene Glycol (PEG) | Glass, Silica, Polymers | Drug delivery, anti-fouling coatings for medical devices | Generally considered non-cytotoxic and biocompatible.[1][2][3][4] | Can be susceptible to oxidative damage over time, potentially leading to a loss of anti-fouling properties and an inflammatory response.[5] |
| Zwitterionic Coatings (e.g., poly(sulfobetaine methacrylate)) | Polymers, Hydrogels | Implantable devices, biosensors | Exhibit excellent biocompatibility and are generally non-cytotoxic.[5] | Offer robust anti-fouling properties and are often more stable than PEG coatings in biological environments.[5][6] |
| Silane-based modifications (e.g., aminopropyl)triethoxysilane) | Glass, Silica, Metal Oxides | Cell culture surfaces, biosensors | Cytotoxicity can vary depending on the specific silane and its concentration. Unreacted silanes can be cytotoxic. | Thorough washing and curing are critical to remove any unbound, potentially toxic molecules. |
Experimental Workflows for Cytotoxicity Assessment
A multi-pronged approach is essential for a comprehensive understanding of a material's cytotoxic potential. We will focus on three key assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Live/Dead staining for direct visualization of cell viability.
Diagram of the Overall Experimental Workflow
Caption: A comprehensive workflow for assessing the cytotoxicity of functionalized biomaterials.
Detailed Experimental Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This provides an indication of cell viability.[5]
Causality Behind Experimental Choices:
-
Serum-free media during incubation: Serum can contain dehydrogenases that may interfere with the MTT reduction, leading to inaccurate results.
-
Use of a solubilization solution: The formazan crystals are insoluble in water, so a solvent like DMSO or an acidified isopropanol solution is necessary to dissolve them before measuring absorbance.
-
Wavelength selection: The formazan product has a maximum absorbance around 570 nm. A reference wavelength of 630 nm or higher is used to correct for background absorbance from cell debris and other factors.[3]
Protocol for Cells on Coated Surfaces:
-
Cell Seeding: Place sterile, functionalized material samples into the wells of a 24-well tissue culture plate. Seed a suitable cell line (e.g., L929 fibroblasts or a cell line relevant to the material's intended application) directly onto the material surface at a density of 1 x 10^5 cells/well. Include control wells with untreated substrate and tissue culture plastic only.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the culture medium. Add 500 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 500 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Transfer 100 µL from each well to a 96-well plate and read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells on tissue culture plastic).
Diagram of the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Detailed Experimental Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with a damaged plasma membrane.[6][7][8][9]
Causality Behind Experimental Choices:
-
Use of material extracts: This "indirect" cytotoxicity testing method is crucial for assessing the effect of leachable substances from the material that could be toxic to cells even without direct contact.
-
Inclusion of positive and negative controls: A lysis buffer is used as a positive control to determine the maximum LDH release, while untreated cells serve as a negative control for baseline LDH release. This allows for accurate calculation of cytotoxicity.
-
Coupled enzymatic reaction: The assay measures LDH activity through a reaction that produces a colored formazan product, the absorbance of which is proportional to the amount of LDH released.[9]
Protocol for Material Extracts:
-
Extract Preparation: Prepare material extracts according to ISO 10993-5 standards. Briefly, incubate the functionalized material in cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts. Include wells with fresh medium (negative control) and medium with a lysis buffer (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8][10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm with a reference wavelength of 680 nm.[8][9]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Diagram of the LDH Assay Workflow
Caption: Step-by-step workflow of the LDH assay.
Detailed Experimental Protocol 3: Live/Dead Staining for Viability Visualization
This fluorescence-based assay provides a direct visualization of live and dead cells on the material surface. It typically uses two dyes: Calcein-AM, which is converted by intracellular esterases in live cells to a green fluorescent compound, and a red fluorescent dye like Propidium Iodide or Ethidium Homodimer-1, which can only enter cells with compromised membranes (dead cells).
Causality Behind Experimental Choices:
-
Dual-stain approach: This allows for the simultaneous identification and quantification of both live and dead cell populations within the same field of view, providing a more complete picture of the cellular response to the material.
-
Fluorescence microscopy: This imaging modality is essential for visualizing the fluorescent signals from the stained cells and allows for both qualitative assessment of cell morphology and quantitative analysis of cell viability.
Protocol for Cells on Coated Surfaces:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the MTT assay protocol to seed and incubate cells on the functionalized material samples.
-
Staining Solution Preparation: Prepare a working solution of the Live/Dead staining reagents in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
Staining: Carefully remove the culture medium from the wells and wash the cells gently with PBS. Add the Live/Dead staining solution to each well, ensuring the material surface is completely covered.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[1]
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the green and red fluorescence. Live cells will appear green, and dead cells will appear red.
-
Image Analysis: Capture images from multiple random fields of view for each sample. Use image analysis software to count the number of live and dead cells to determine the percentage of viable cells.
Diagram of the Live/Dead Staining Workflow
Caption: Step-by-step workflow of the Live/Dead staining assay.
Interpreting the Data and Drawing Authoritative Conclusions
A material is generally considered non-cytotoxic if the cell viability is greater than 70% compared to the control. However, it is crucial to consider the results from all three assays together. For instance, a material might show acceptable viability in the MTT assay but cause significant LDH release, suggesting a sublethal effect on membrane integrity. Similarly, Live/Dead staining can reveal changes in cell morphology or adhesion that are not captured by the other assays.
The lack of pre-existing cytotoxicity data for materials functionalized with this compound makes the rigorous application of these protocols not just a recommendation, but a necessity. By comparing the results to those obtained for well-characterized materials like PEG- or zwitterion-coated surfaces, researchers can make an informed and authoritative assessment of the biocompatibility of their novel materials. This systematic approach is fundamental to the responsible development of new biomaterials for clinical applications.
References
- 1. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. zellx.de [zellx.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
1,6-Diiodoperfluorohexane proper disposal procedures
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the foundational principles that govern the safe handling and disposal of specialized chemical reagents. The proper management of 1,6-diiodoperfluorohexane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is not just a matter of regulatory compliance but a cornerstone of responsible research and environmental stewardship. Its unique chemical structure—a stable perfluorinated carbon backbone terminated by reactive iodine atoms—necessitates a disposal protocol that respects both its halogenated nature and its environmental persistence.
This guide provides an in-depth, procedurally sound framework for the disposal of this compound, grounded in chemical principles and authoritative safety standards. Our objective is to empower researchers with the knowledge to manage this compound safely from the moment of use to its final disposition, ensuring the protection of personnel and the environment.
Essential Safety & Chemical Profile
Understanding the physicochemical properties of this compound (CAS: 375-80-4) is the first step in establishing a safe disposal workflow. While some aggregated GHS information suggests the chemical does not meet hazard criteria, other sources classify it as harmful if swallowed, inhaled, or in contact with skin, and as a skin and eye irritant.[1][2] Given its status as a halogenated perfluoroalkyl substance, a class of compounds known for environmental persistence, a cautious approach is mandated.[3][4]
Key characteristics include its sensitivity to light, which can cause decomposition, and its classification as a halogenated organic compound, which dictates its ultimate disposal pathway.[3][5][6]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 375-80-4 | [5] |
| Molecular Formula | I(CF₂)₆I | [5] |
| Molecular Weight | 553.85 g/mol | [1] |
| Appearance | White/colorless to light yellow solid or low melting solid | [5] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 173-174 °C | [2] |
| Key Sensitivities | Light Sensitive | [2][3][5] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any capacity, including disposal, the establishment of proper engineering controls and personal protective equipment is non-negotiable.
-
Primary Engineering Control : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Eye Protection : Wear chemical splash goggles or a face shield that meets ANSI standards.[7]
-
Hand Protection : Use chemical-resistant gloves. Given that perfluorinated compounds can be aggressive towards certain materials, double-gloving with nitrile gloves is a sound precautionary measure.[7] Always consult the glove manufacturer's compatibility chart.
-
Body Protection : A fully buttoned laboratory coat is mandatory to prevent skin contact.[8] For transfers of larger quantities, a chemical-resistant apron is recommended.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
Waste Classification: The Halogenated Organic Stream
Proper chemical waste disposal begins with correct segregation at the source. This compound is unequivocally classified as a halogenated organic waste due to the presence of both fluorine and iodine atoms in its structure.[6]
Causality : This classification is critical because halogenated wastes cannot be disposed of with non-halogenated organic solvents. The combustion of halogenated compounds requires specialized high-temperature incinerators equipped with scrubbers and afterburners to neutralize the resulting acidic gases (e.g., hydrogen fluoride and hydrogen iodide) and prevent the formation of toxic byproducts like dioxins and furans.[6][9] Mixing this waste with non-halogenated streams would contaminate the entire volume, forcing it all to be treated via the more complex and costly halogenated disposal route.
Step-by-Step Waste Collection Protocol
This protocol ensures that waste this compound is collected safely, is properly contained, and is ready for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Select a Compatible Container :
-
Use a dedicated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE) or another suitable plastic.[7]
-
Critical : Do not use metal containers. Halogenated solvents can degrade over time to produce acidic byproducts, which can corrode metal, leading to container failure and leaks.[7]
-
-
Label the Container :
-
Accumulate Waste :
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[7]
-
Store the container in a designated satellite accumulation area within the lab, which should be a well-ventilated location away from incompatible materials (e.g., acids, bases, oxidizers).[7]
-
Use secondary containment (such as a plastic tub) to mitigate the effects of any potential spills.[7]
-
-
Arrange for Disposal :
-
Do not overfill the container; a maximum of 90% capacity is a common best practice.
-
Once the container is full or you have completed the project, contact your institution's EHS office to schedule a waste pickup. Do not pour this chemical down the drain under any circumstances.[7]
-
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical for personnel safety.
Spill Response
-
Small Spill (Cleanable in <10 minutes) :
-
Ensure the area is well-ventilated; keep the spill contained within the fume hood if possible.[8]
-
Wearing the full PPE detailed in Section 2, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][7]
-
Carefully sweep or scoop the contaminated absorbent into a suitable container for disposal.[5]
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Decontaminate the spill area thoroughly.[8]
-
-
Large Spill :
-
Evacuate all non-essential personnel from the immediate area.[8]
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
If safe to do so, close the fume hood sash and secure the area to prevent re-entry.
-
Exposure Response
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[5]
-
Eye Contact : Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation : Move the affected person to fresh air.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[5]
-
Action : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[5][8]
Final Disposal Pathway: The PFAS Context
As a perfluorinated substance, this compound is part of the broader PFAS class of "forever chemicals." The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS-containing materials, acknowledging the scientific challenges involved.[11][12] While your responsibility as a researcher ends with proper collection and handoff to EHS, it is valuable to understand the final disposition.
The currently recommended technologies for PFAS disposal, in order of preference to minimize environmental release, are:
-
High-Temperature Thermal Treatment : Permitted hazardous waste incinerators operating at very high temperatures (>1,000 °C) are considered a viable technology for destroying PFAS, though research into ensuring complete mineralization is ongoing.[9][12]
-
Hazardous Waste Landfills : For solid waste forms, disposal in a RCRA Subtitle C hazardous waste landfill with stringent liner and leachate controls is an option to contain the material.[12][13]
-
Underground Injection : For liquid wastes, deep-well injection into geologically isolated formations can be used.[11][13]
Your adherence to the segregation protocol for halogenated waste directly enables the selection of the most appropriate and environmentally sound disposal technology by waste management professionals.[6]
Visualization: Disposal Workflow for this compound
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. This compound | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 3. Buy this compound | 375-80-4 [smolecule.com]
- 4. Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nswai.org [nswai.org]
- 11. epa.gov [epa.gov]
- 12. plasticsengineering.org [plasticsengineering.org]
- 13. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
